Product packaging for Isopropyl Tenofovir(Cat. No.:)

Isopropyl Tenofovir

Cat. No.: B15294139
M. Wt: 329.29 g/mol
InChI Key: NYGAYVWAJGDSQU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Tenofovir (CAS 1346597-36-1) is a nucleotide-related reagent with a molecular formula of C12H20N5O4P and a molecular weight of 329.29 g/mol. It is characterized as an off-white solid and requires storage in a 2-8°C refrigerator . This compound is recognized in scientific research as a significant intermediate and a related compound in the synthesis and analysis of Tenofovir Disoproxil, an active pharmaceutical ingredient (API) critical in the treatment of HIV and Hepatitis B . The study of intermediates like this compound is essential for understanding and optimizing the synthesis pathway of complex pharmaceuticals, particularly for quality control and the identification of process-related impurities to ensure the safety and efficacy of the final drug substance . As a research chemical, this compound is provided for non-clinical, investigational purposes exclusively. This product is strictly "For Research Use Only" and is not manufactured for use in diagnostic or therapeutic procedures for humans or animals. All information provided is for informational purposes, and the product specifications are subject to change. It is the responsibility of the purchaser to verify the suitability of the product for their intended research application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N5O4P B15294139 Isopropyl Tenofovir

Properties

Molecular Formula

C12H20N5O4P

Molecular Weight

329.29 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid

InChI

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1

InChI Key

NYGAYVWAJGDSQU-SECBINFHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)C

Canonical SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Isopropyl Tenofovir in Halting HIV Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of isopropyl tenofovir, more commonly known as tenofovir disoproxil fumarate (TDF), in the inhibition of Human Immunodeficiency Virus (HIV) replication. It delves into the molecular interactions, quantitative parameters, and key experimental methodologies that form the basis of our understanding of this cornerstone antiretroviral agent. A comparative analysis with the newer prodrug, tenofovir alafenamide (TAF), is also included to provide a complete picture of tenofovir's role in anti-HIV therapy.

From Prodrug to Active Inhibitor: The Intracellular Journey of Tenofovir

Tenofovir itself has low oral bioavailability. To overcome this, it is administered as a prodrug, tenofovir disoproxil fumarate (TDF). TDF is an esterified form of tenofovir that enhances its absorption from the gastrointestinal tract.[1][2] Once absorbed into the bloodstream, TDF is rapidly hydrolyzed by plasma esterases to release tenofovir.[1][3]

The crucial steps in its mechanism of action occur intracellularly. Tenofovir, a nucleotide analogue of adenosine monophosphate, requires two phosphorylation steps to become its active form, tenofovir diphosphate (TFV-DP).[4][5] This bioactivation is carried out by cellular kinases.[5]

A newer prodrug, tenofovir alafenamide (TAF), offers a more targeted delivery system. TAF is more stable in plasma and is primarily metabolized to tenofovir within peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV, by the enzyme cathepsin A.[6][7] This results in significantly higher intracellular concentrations of the active TFV-DP in PBMCs and approximately 90% lower circulating plasma levels of tenofovir compared to TDF.[7] This targeted approach enhances the drug's potency and improves its safety profile, particularly concerning renal and bone toxicities.[7]

G cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (e.g., PBMC) TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Administration) Tenofovir_plasma Tenofovir TDF->Tenofovir_plasma Plasma Esterases Tenofovir_intra Tenofovir Tenofovir_plasma->Tenofovir_intra Cellular Uptake TAF Tenofovir Alafenamide (TAF) (Oral Administration) TAF->Tenofovir_intra Intracellular Metabolism (Cathepsin A) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_intra->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis TFV_DP->DNA_synthesis Incorporation HIV_RT->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination

Figure 1: Mechanism of Action of Tenofovir Prodrugs.

The Dual-Pronged Attack on HIV Reverse Transcriptase

The active metabolite, tenofovir diphosphate (TFV-DP), is the key player in inhibiting HIV replication. It targets the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA, a critical step for the virus to integrate into the host cell's genome. TFV-DP employs a dual mechanism to halt this process:

  • Competitive Inhibition: TFV-DP is a structural analog of the natural substrate for reverse transcriptase, deoxyadenosine triphosphate (dATP). It competes with dATP for the active site of the enzyme.[4] By binding to the active site, TFV-DP effectively blocks the natural nucleotides from being incorporated into the growing viral DNA chain.

  • Chain Termination: If TFV-DP is incorporated into the nascent viral DNA strand, it acts as a chain terminator. Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that links successive nucleotides. This premature termination of the DNA chain results in an incomplete and non-functional viral genome, thereby preventing the establishment of a productive infection.

Quantitative Analysis of Tenofovir's Anti-HIV Activity

The potency of tenofovir and its prodrugs has been extensively quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity

CompoundCell LineHIV-1 Strain/SubtypeEC50 (nM)
Tenofovir Alafenamide (TAF)PBMCsSubtype A3.4
Tenofovir Alafenamide (TAF)PBMCsSubtype B4.9
Tenofovir Alafenamide (TAF)PBMCsSubtype C2.5
Tenofovir Alafenamide (TAF)PBMCsSubtype D3.7
Tenofovir Alafenamide (TAF)PBMCsSubtype E2.8
Tenofovir Alafenamide (TAF)PBMCsSubtype F2.3
Tenofovir Alafenamide (TAF)PBMCsSubtype G9.1
Tenofovir Alafenamide (TAF)PBMCsGroup O1.5
Tenofovir Alafenamide (TAF)PBMCsHIV-21.8

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Tenofovir Diphosphate (TFV-DP)

ParameterValue (µM)
Ki (RNA-dependent DNA synthesis) 0.022
Ki (DNA-dependent DNA synthesis) 1.55

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.[4]

Table 3: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in PBMCs

ProdrugDosing AdherenceMedian TFV-DP Concentration (fmol/10^6 cells)
TDF 33%21
TDF 67%46
TDF 100%71
TAF 33%194
TAF 67%354
TAF 100%685

These data highlight the significantly higher intracellular TFV-DP levels achieved with TAF compared to TDF across different levels of adherence.[6]

Key Experimental Protocols

The elucidation of tenofovir's mechanism of action relies on a set of robust experimental protocols. Below are detailed methodologies for key assays.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of HIV-1 reverse transcriptase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection RT_Enzyme Purified HIV-1 Reverse Transcriptase Reaction_Mix Incubate Reaction Mixture (RT, Template/Primer, dNTPs, Inhibitor) at 37°C RT_Enzyme->Reaction_Mix Template_Primer Template/Primer (e.g., poly(A)/oligo(dT)) Template_Primer->Reaction_Mix dNTPs dNTPs (including labeled dUTP) dNTPs->Reaction_Mix Inhibitor Tenofovir Diphosphate (TFV-DP) Inhibitor->Reaction_Mix Capture Capture of biotin-labeled DNA on streptavidin-coated plate Reaction_Mix->Capture Detection_Ab Addition of anti-DIG-HRP antibody Capture->Detection_Ab Substrate Addition of HRP substrate (e.g., TMB) Detection_Ab->Substrate Measurement Measure absorbance at specific wavelength Substrate->Measurement

Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Methodology:

  • Preparation of Reagents:

    • Recombinant HIV-1 reverse transcriptase is diluted to a working concentration.

    • A reaction buffer is prepared containing a template-primer hybrid (e.g., poly(A) • oligo(dT)15), and a mixture of deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and a labeled dTTP or dUTP, such as digoxigenin-dUTP and biotin-dUTP).

    • Serial dilutions of the inhibitor (TFV-DP) are prepared.

  • Enzyme Reaction:

    • The reverse transcriptase enzyme, template-primer, and inhibitor are pre-incubated.

    • The reaction is initiated by the addition of the dNTP mixture.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 1 hour).

  • Detection of DNA Synthesis:

    • The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated microplate.

    • An enzyme-linked immunosorbent assay (ELISA) is performed using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

    • A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Anti-HIV Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay determines the efficacy of an antiretroviral drug in inhibiting HIV replication in its primary target cells.

G cluster_cell_prep Cell Preparation cluster_infection Infection and Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from healthy donor blood PBMC_Stimulation Stimulate PBMCs with phytohemagglutinin (PHA) and IL-2 PBMC_Isolation->PBMC_Stimulation Drug_Addition Add serial dilutions of Tenofovir prodrug (TDF or TAF) to stimulated PBMCs PBMC_Stimulation->Drug_Addition Virus_Addition Infect cells with a known titer of HIV-1 Drug_Addition->Virus_Addition Incubation Incubate for several days Virus_Addition->Incubation Supernatant_Collection Collect culture supernatant at various time points Incubation->Supernatant_Collection p24_Antigen_Assay Measure HIV-1 p24 antigen concentration by ELISA Supernatant_Collection->p24_Antigen_Assay

Figure 3: Workflow for Anti-HIV Activity Assay in PBMCs.

Methodology:

  • PBMC Isolation and Stimulation:

    • PBMCs are isolated from the whole blood of healthy, HIV-negative donors using density gradient centrifugation (e.g., Ficoll-Paque).

    • The isolated PBMCs are stimulated with phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation and increase their susceptibility to HIV infection. The cells are then cultured in a medium containing interleukin-2 (IL-2) to maintain T-cell viability.

  • Drug Treatment and Infection:

    • The stimulated PBMCs are seeded in a multi-well plate.

    • Serial dilutions of the test compound (TDF or TAF) are added to the wells.

    • A standardized amount of a laboratory-adapted or clinical isolate of HIV-1 is added to infect the cells.

  • Measurement of Viral Replication:

    • The cultures are incubated for a period of 7-10 days.

    • At regular intervals, a portion of the cell culture supernatant is collected.

    • The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The p24 antigen concentrations are plotted against the drug concentrations to determine the EC50 value, which represents the concentration of the drug required to inhibit viral replication by 50%.

Determination of Intracellular Tenofovir Diphosphate (TFV-DP) Levels

This analytical method quantifies the concentration of the active metabolite within cells, providing a direct measure of the drug's intracellular pharmacokinetics.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification PBMC_Isolation Isolate PBMCs Cell_Lysis Cell Lysis (e.g., with methanol) PBMC_Isolation->Cell_Lysis Extraction Solid Phase Extraction (SPE) of TFV-DP Cell_Lysis->Extraction Chromatography Liquid Chromatography (LC) for separation Extraction->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) for quantification Chromatography->Mass_Spectrometry Calculation Calculate intracellular TFV-DP concentration Mass_Spectrometry->Calculation Standard_Curve Generate a standard curve with known concentrations of TFV-DP Standard_Curve->Calculation

Figure 4: Workflow for Intracellular TFV-DP Quantification.

Methodology:

  • Sample Collection and Processing:

    • PBMCs are isolated from whole blood samples collected from subjects who have received TDF or TAF.

    • The cells are counted to allow for normalization of the final drug concentration.

  • Cell Lysis and Extraction:

    • The isolated PBMCs are lysed, typically using a methanol-based solution, to release the intracellular components.

    • The active metabolite, TFV-DP, is then extracted and purified from the cell lysate using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Liquid chromatography separates TFV-DP from other cellular components.

    • Tandem mass spectrometry provides highly sensitive and specific detection and quantification of TFV-DP based on its mass-to-charge ratio.

  • Quantification:

    • A standard curve is generated using known concentrations of a TFV-DP analytical standard.

    • The concentration of TFV-DP in the experimental samples is determined by comparing their signal to the standard curve and is typically expressed as femtomoles (fmol) per million cells.

Conclusion

This compound, in the form of its prodrugs TDF and more recently TAF, remains a cornerstone of antiretroviral therapy. Its mechanism of action, centered on the competitive inhibition and chain termination of HIV reverse transcriptase by its active metabolite, tenofovir diphosphate, is a well-established and highly effective strategy for suppressing viral replication. The development of TAF represents a significant advancement, optimizing the delivery of tenofovir to its target cells and thereby enhancing its therapeutic index. The experimental protocols detailed herein provide the foundation for the continued evaluation and development of this critical class of antiretroviral agents.

References

Synthesis and Chemical Characterization of Isopropyl Tenofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Isopropyl Tenofovir, a key impurity and derivative in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral drug. Understanding the formation and properties of this compound is crucial for quality control and process optimization in pharmaceutical development. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Introduction to this compound

This compound, in the context of Tenofovir Disoproxil Fumarate impurities, primarily refers to mono-POC this compound . This compound is chemically identified as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate. It is a process-related impurity that can arise during the synthesis of TDF. The chemical structure of Tenofovir allows for the formation of various ester derivatives, and the isopropyl variant is of significant interest for impurity profiling and quality control in the manufacturing of the active pharmaceutical ingredient (API).

Chemical Structure:

  • Systematic Name: O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate

  • CAS Number: 1346597-36-1[1][2]

  • Molecular Formula: C₁₂H₂₀N₅O₄P[1][2]

  • Molecular Weight: 329.29 g/mol [1][2]

Synthesis of this compound

The synthesis of mono-POC this compound is typically achieved through the reaction of a Tenofovir intermediate with an isopropyl-containing reagent. The general synthetic approach involves the esterification of the phosphonic acid group of Tenofovir.

Synthetic Pathway

A common route for the synthesis of mono-POC this compound involves the reaction of a mono-ether Tenofovir intermediate with chloromethyl isopropyl carbonate in the presence of a base.

Synthesis_Pathway TenofovirMonoether Tenofovir Monoether Intermediate Reaction TenofovirMonoether->Reaction ChloromethylIsopropylCarbonate Chloromethyl Isopropyl Carbonate ChloromethylIsopropylCarbonate->Reaction Base Triethylamine in N-methyl pyrrolidone Base->Reaction Base IsopropylTenofovir mono-POC this compound Reaction->IsopropylTenofovir Reaction at 55°C

Caption: Synthetic pathway for mono-POC this compound.

Experimental Protocol

The following protocol is a representative method for the synthesis of mono-POC this compound:

  • Reaction Setup: Dissolve the Tenofovir monoether intermediate (0.0030 moles) in N-methyl pyrrolidone (3.0 ml) in a suitable round bottom flask.

  • Base Addition: Stir the reaction mass for 30 minutes at room temperature. Add triethylamine (0.0085 moles) and continue stirring for 1 hour.

  • Reagent Addition: Add chloromethyl isopropyl carbonate (0.014 moles) at 55°C.

  • Reaction Monitoring: Stir the reaction for an additional 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate-methanol (9:1 v/v).

  • Work-up: Upon completion, add ethyl acetate (4.0 ml) and stir for 1 hour at 10-15°C.

  • Purification: The crude product can be purified by column chromatography.

Chemical Characterization

The chemical structure and purity of synthesized this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Table 1: Spectroscopic Data for mono-POC this compound

Technique Observed Data
¹H NMR (DMSO-d6) δ 8.31 (s, 1H, H-2), 8.04 (s, 1H, H-8), 7.20 (s, 2H, NH₂), 5.55-5.46 (m, 2H, OCH₂O), 4.86-4.78 (m, 1H, CH(CH₃)₂), 4.31-4.23 (dd, J = 14.4 & 3.2 Hz, 1H, NCH₂), 4.21-4.11 (m, 1H, CH(CH₃)₂), 4.07-3.83 (m, 4H + 1H, 2 x OCH₂ + CH₂N), 1.25-1.23 (dd, J = 6.4 & 2.8 Hz, 6H, 2 x CH₃), 1.19-1.12 (m, 3H, CH₂CH₃), 1.09-1.07 (dd, J = 6.4 & 1.6 Hz, 3H, CHCH₃)
Mass Spectrum (MS) [M+H]⁺ 432
Infrared (IR) (cm⁻¹) 3327, 3156, 2982, 2936, 1757, 1643, 1599, 1470, 1246, 1097, 1037, 999, 947, 891, 829, 789, 719, 648
Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.

Table 2: HPLC Purity Data

Compound HPLC Purity (%)
mono-POC this compound83.15
Experimental Protocols for Characterization

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound. The specific conditions would need to be optimized for the best separation and quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Filter Filter through 0.45 µm filter Sample->Filter Injection Inject sample into HPLC Filter->Injection Column C18 Column Injection->Column Detection UV Detector (e.g., 260 nm) Column->Detection MobilePhase Mobile Phase (e.g., Acetonitrile:Water gradient) MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: General workflow for HPLC analysis of this compound.

NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent like DMSO-d₆.

Mass spectra can be recorded on an LC-MS system to confirm the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and characterization of mono-POC this compound.

Table 3: Quantitative Data Summary

Parameter Value Reference
Molecular Weight 329.29 g/mol [1][2]
HPLC Purity 83.15%
Mass (m/z) [M+H]⁺ 432

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound, specifically mono-POC this compound. The provided synthetic protocols and characterization data are essential for researchers and professionals involved in the development and quality control of Tenofovir-based pharmaceuticals. The logical workflows for synthesis and analysis, visualized through diagrams, offer a clear and concise understanding of the processes involved. Accurate identification and quantification of such impurities are paramount for ensuring the safety and efficacy of the final drug product.

References

In Vitro Antiviral Potency of Isopropyl Tenofovir Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro antiviral potency of Tenofovir Disoproxil Fumarate (TDF), a key prodrug of Tenofovir, against the Human Immunodeficiency Virus Type 1 (HIV-1). While the term "Isopropyl Tenofovir" is not a standard nomenclature, it is often used in reference to TDF due to the presence of isopropyl groups in its chemical structure. TDF, an acyclic nucleoside phosphonate, is a cornerstone of antiretroviral therapy. This document consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) that blocks the replication of HIV.[1] However, its clinical utility in its parent form is limited by poor oral bioavailability. To overcome this, prodrugs such as Tenofovir Disoproxil Fumarate (TDF) were developed. TDF is an ester prodrug that is efficiently absorbed and intracellularly hydrolyzed to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir Diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and a chain terminator upon incorporation into the nascent viral DNA.[4] This guide focuses on the in vitro data that forms the basis of our understanding of TDF's potent anti-HIV-1 activity.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of Tenofovir and its prodrugs is typically assessed by determining the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

CompoundCell LineHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
TenofovirMT-4 cellsHIV-1(IIIB)1.15 µg/mL>200>174[5]
TenofovirHuman H9 cellsHIV-1 clade F0.04--[5]
TenofovirC3H/3T3 cellsMurine Sarcoma Virus0.23--[5]
Tenofovir Disoproxil Fumarate (TDF)-HIV-10.04 - 8.5--[6]
TenofovirHepG2 cells--398-
TenofovirSkeletal muscle cells--870-
TenofovirErythroid progenitor cells-->200-

Mechanism of Action

The antiviral activity of Tenofovir is a multi-step process that begins with the cellular uptake of its prodrug, TDF.

Cellular Uptake and Conversion

dot

G cluster_cell Host Cell TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Caption: Cellular uptake and metabolic activation of TDF.

Inhibition of HIV-1 Reverse Transcriptase

Once converted to its active diphosphate form, TFV-DP targets the HIV-1 reverse transcriptase, a critical enzyme for the viral life cycle.

dot

G Viral_RNA Viral RNA RT HIV-1 Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA dATP dATP (Natural Substrate) dATP->RT TFV_DP Tenofovir-DP (Active Metabolite) TFV_DP->RT Competitive Inhibition Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Tenofovir-DP

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Tenofovir-DP.

Experimental Protocols

The following are generalized methodologies for the in vitro evaluation of TDF's anti-HIV-1 activity. Specific details may vary between studies.

Antiviral Activity Assay (MT-4 Cells)
  • Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1(IIIB), is propagated in MT-4 cells, and the virus titer is determined.

  • Assay Procedure:

    • MT-4 cells are seeded in 96-well plates.

    • Serial dilutions of TDF are added to the wells.

    • A standardized amount of HIV-1 is added to the wells.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.

  • Endpoint Measurement: The extent of viral replication is determined by measuring the viability of the cells using a colorimetric assay, such as the MTT assay. The reduction in the cytopathic effect of the virus is used to calculate the EC50 value.

Cytotoxicity Assay
  • Cell Culture: A variety of human cell lines (e.g., HepG2, primary human blood mononuclear cells - PBMCs) are cultured in their respective appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of TDF are added to the wells.

    • The plates are incubated for a period corresponding to the antiviral assay (e.g., 5 days).

  • Endpoint Measurement: Cell viability is measured using methods like the MTT assay, which quantifies mitochondrial metabolic activity, or by direct cell counting. The CC50 value is calculated from the dose-response curve.

dot

G cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed MT-4 cells in 96-well plate A2 Add serial dilutions of TDF A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate for 5 days A3->A4 A5 Measure cell viability (e.g., MTT assay) A4->A5 Result Calculate EC50, CC50, and Selectivity Index A5->Result C1 Seed cells (e.g., HepG2) in 96-well plate C2 Add serial dilutions of TDF C1->C2 C3 Incubate for 5 days C2->C3 C4 Measure cell viability (e.g., MTT assay) C3->C4 C4->Result

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

The in vitro data for Tenofovir Disoproxil Fumarate unequivocally demonstrates its high potency and selectivity against HIV-1. The favorable in vitro profile, characterized by low nanomolar to micromolar EC50 values and a high selectivity index, has been a critical factor in its successful clinical development and widespread use in the management of HIV-1 infection. The detailed experimental protocols and the understanding of its mechanism of action provide a solid foundation for further research and development of novel antiretroviral agents.

References

The Pharmacokinetic Profile of Isopropyl Tenofovir in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetic profile of Isopropyl Tenofovir, a prodrug of the potent antiviral agent Tenofovir. This compound, chemically known as bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine or bis(POC)-PMPA, has been investigated for its potential to enhance the oral bioavailability of the parent drug. This document summarizes key pharmacokinetic parameters in animal models, details the experimental methodologies employed in these studies, and illustrates the metabolic pathway of this compound.

Quantitative Pharmacokinetic Data

The oral administration of this compound (bis(POC)-PMPA) has been evaluated in several animal models. The following tables summarize the key pharmacokinetic parameters of the active metabolite, Tenofovir (PMPA), following the administration of the this compound prodrug. It is important to note that the intact prodrug and its monoester metabolite are generally not detected in plasma, indicating efficient conversion to the active Tenofovir moiety.

Table 1: Pharmacokinetic Parameters of Tenofovir in Mice after Oral Administration of this compound (bis(POC)-PMPA)

ParameterValueReference
Oral Bioavailability (%) 20[1]
Terminal Half-life (min) 29 (after IV bolus of Tenofovir)[1]
Notes Following oral administration of bis(POC)-PMPA, plasma concentrations of Tenofovir were approximately 10-fold higher than after oral administration of Tenofovir itself.[1]

Table 2: Pharmacokinetic Parameters of Tenofovir in Other Animal Models after Oral Administration of this compound (bis(POC)-PMPA)

Animal ModelParameterValueReference
Dog Oral Bioavailability (%) 30[1]
Rat No Observed Adverse Effect Level (NOAEL) (mg/kg/day) 100
Notes While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in rats were not detailed in the reviewed literature, toxicity studies have been conducted.

Experimental Protocols

The following section outlines the typical methodologies used in the pharmacokinetic evaluation of this compound in animal models.

Animal Models and Drug Administration
  • Species: Commonly used models include mice (e.g., Severe Combined Immunodeficient - SCID mice), rats (e.g., Sprague-Dawley), and beagle dogs.

  • Administration: For oral pharmacokinetic studies, this compound is typically administered via oral gavage. For intravenous administration to determine absolute bioavailability, the parent drug, Tenofovir, is administered as a bolus injection.

Blood and Tissue Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. The collection is often performed via cardiac puncture in mice or from indwelling catheters in larger animals like rats and dogs.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma, which is then stored at -70°C until analysis.

  • Tissue Distribution: For biodistribution studies, animals are euthanized at various time points, and organs of interest are collected, weighed, and homogenized for drug concentration analysis.

Analytical Methodology: LC-MS/MS Quantification

The quantification of Tenofovir and its prodrugs in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

  • Sample Preparation:

    • Solid Phase Extraction (SPE): Often used for plasma samples to extract Tenofovir and its prodrugs.

    • Protein Precipitation: A simpler method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins, followed by centrifugation.

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a Zorbax Eclipse Plus C18 or Kinetex C8, is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

    • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity and accurate quantification. The lower limits of quantification for Tenofovir in plasma are typically in the low ng/mL range.

Visualization of Metabolic Pathway and Experimental Workflow

To visually represent the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase animal_model Animal Model (e.g., Mouse, Rat, Dog) drug_admin Oral Administration of this compound animal_model->drug_admin iv_admin Intravenous Administration of Tenofovir (for Bioavailability) animal_model->iv_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling iv_admin->blood_sampling tissue_collection Tissue Collection (for Biodistribution) plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_extraction Sample Extraction (SPE or Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Fig. 1: Experimental workflow for pharmacokinetic studies.

metabolic_pathway cluster_prodrug_activation Prodrug Activation Cascade cluster_intracellular_phosphorylation Intracellular Phosphorylation ITF This compound (bis(POC)-PMPA) mono_poc mono(POC)-PMPA ITF->mono_poc Esterases TFV Tenofovir (TFV) (PMPA) mono_poc->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Fig. 2: Metabolic activation of this compound.

References

Isopropyl Tenofovir: A Technical Guide to Novel Prodrugs for Enhanced Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir, a cornerstone in the treatment of HIV and Hepatitis B, is a potent nucleotide reverse transcriptase inhibitor. However, its clinical efficacy is hampered by low oral bioavailability. To overcome this limitation, several prodrugs have been developed, with two prominent examples utilizing isopropyl moieties to enhance lipophilicity and cellular permeability: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This technical guide provides a comprehensive overview of these "isopropyl tenofovir" prodrugs, detailing their chemical synthesis, mechanism of action, metabolism, and key preclinical and clinical data. Experimental protocols for pivotal assays are provided, alongside visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers in the field of antiviral drug development.

Introduction: The Rationale for Tenofovir Prodrugs

Tenofovir is an acyclic phosphonate analogue of adenosine monophosphate. Its active intracellular metabolite, tenofovir diphosphate, is a potent inhibitor of viral reverse transcriptase. However, the inherent negative charge of the phosphonate group restricts its ability to cross cellular membranes, resulting in poor absorption when administered orally. The development of prodrugs that mask this phosphonate group has been a critical strategy to improve its pharmacokinetic profile and therapeutic efficacy. The incorporation of isopropyl groups in these prodrugs has proven to be a successful approach.

Chemical Structures and Synthesis

The two most significant "this compound" prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Tenofovir Disoproxil Fumarate (TDF)

TDF is an ester-based prodrug of tenofovir. The disoproxil moiety contains two isopropoxycarbonyloxymethyl groups that mask the phosphonate.

  • Chemical Name: 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate (1:1)

  • Molecular Formula: C₁₉H₃₀N₅O₁₀P · C₄H₄O₄

Synthesis: The synthesis of TDF typically involves the esterification of tenofovir with chloromethyl isopropyl carbonate in the presence of a suitable base.

Tenofovir Alafenamide (TAF)

TAF is a phosphonamidate prodrug of tenofovir, specifically an isopropylalaninyl monoamidate phenyl monoester. This design leads to greater plasma stability and more efficient intracellular delivery of tenofovir.

  • Chemical Name: Propan-2-yl (2S)-2-[({(R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino}propanoate

  • Molecular Formula: C₂₁H₂₉N₆O₅P

Synthesis: The synthesis of TAF is a multi-step process that can start from (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). A key step involves the reaction with phenol and L-alanine isopropyl ester hydrochloride.[1]

Mechanism of Action and Metabolic Activation

Both TDF and TAF deliver tenofovir to target cells, where it is converted to its pharmacologically active form, tenofovir diphosphate (TFV-DP).

Metabolic Activation Pathway:

  • Uptake and Hydrolysis: TDF is largely hydrolyzed by plasma esterases to tenofovir. In contrast, TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A.

  • Phosphorylation: Once tenofovir is released inside the cell, it is phosphorylated by cellular kinases, first to tenofovir monophosphate and subsequently to tenofovir diphosphate (TFV-DP).

  • Viral Inhibition: TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the growing viral DNA chain by reverse transcriptase. The incorporation of TFV-DP leads to chain termination, thereby inhibiting viral replication.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil (TDF) TFV_plasma Tenofovir (in plasma) TDF->TFV_plasma Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF_intra Tenofovir Alafenamide (TAF) TAF->TAF_intra Cellular Uptake TFV_intra Tenofovir TFV_plasma->TFV_intra Cellular Uptake TAF_intra->TFV_intra Cathepsin A TFV_MP Tenofovir Monophosphate TFV_intra->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Cellular Kinases RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA

Metabolic activation pathway of TDF and TAF.

Quantitative Data

The following tables summarize key quantitative data for TDF and TAF from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Tenofovir HIV-1MT-25.0>100>20
Tenofovir (TDF) HIV-1MT-20.05>100>2000
Tenofovir (TAF) HIV-1MT-20.005>100>20000
Tenofovir HBVHepG21.1398362
Tenofovir (TDF) HBVHepG20.02>100>5000
Tenofovir (TAF) HBVHepG20.012>100>8333

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Table 2: Pharmacokinetic Parameters in Beagle Dogs (Oral Administration)

ProdrugDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)Bioavailability (%)
Tenofovir (TDF) 10561.532025
Tenofovir (TAF) 10132.038347

Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to reach Cₘₐₓ), AUC (Area under the curve).

Experimental Protocols

Synthesis of Tenofovir Disoproxil Fumarate (TDF)

A general procedure involves the following steps:

  • Tenofovir (PMPA) is suspended in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone).

  • A base, such as triethylamine, is added to the suspension.

  • Chloromethyl isopropyl carbonate is added, and the reaction mixture is heated.

  • After the reaction is complete, the crude TDF is isolated.

  • The crude product is then treated with fumaric acid in a suitable solvent (e.g., isopropanol) to form the fumarate salt, which is then purified by crystallization.[2][3]

Synthesis of Tenofovir Alafenamide (TAF)

A representative synthesis protocol is as follows:

  • (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) is reacted with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in a solvent such as 1-methyl-2-pyrrolidinone (NMP).[1]

  • The resulting intermediate is chlorinated using a reagent like thionyl chloride.[4]

  • The chlorinated intermediate is then reacted with L-alanine isopropyl ester hydrochloride to yield a diastereomeric mixture of TAF.[1]

  • The desired diastereomer is separated and purified, often via crystallization.[1][4]

In Vitro HIV Antiviral Activity Assay (MT-2 Cell Line)
  • MT-2 cells, a human T-cell line, are seeded in 96-well plates.

  • The cells are infected with a laboratory-adapted strain of HIV-1.

  • Serial dilutions of the test compounds (TDF, TAF) are added to the wells.

  • The plates are incubated for a period of 4-5 days at 37°C in a CO₂ incubator.

  • The extent of viral replication is determined by measuring a viral marker, such as p24 antigen, in the culture supernatant using an ELISA-based method.

  • The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.[5]

A Seed MT-2 cells in 96-well plate B Infect cells with HIV-1 A->B C Add serial dilutions of Tenofovir prodrugs B->C D Incubate for 4-5 days at 37°C C->D E Measure p24 antigen in supernatant (ELISA) D->E F Calculate EC₅₀ E->F

Workflow for in vitro HIV antiviral activity assay.

Cytotoxicity Assay (MTT Assay)
  • Adherent or suspension cells (e.g., MT-2 or HepG2) are seeded in 96-well plates.

  • Serial dilutions of the test compounds are added to the wells.

  • The plates are incubated for a period equivalent to the antiviral assay (e.g., 4-5 days).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The CC₅₀ value is calculated by plotting the percentage of cell viability against the drug concentration.[6][7]

In Vivo Pharmacokinetic Study in Beagle Dogs
  • Beagle dogs are fasted overnight prior to drug administration.

  • A single oral dose of the tenofovir prodrug (TDF or TAF) is administered.

  • Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an indwelling catheter.

  • Plasma is separated by centrifugation.

  • For intracellular metabolite analysis, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • The concentrations of the prodrug and tenofovir in plasma and tenofovir diphosphate in PBMCs are quantified using a validated LC-MS/MS method.[8][9]

  • Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated from the concentration-time data.[10][11][12]

A Fasted Beagle Dogs B Oral Administration of Tenofovir Prodrug A->B C Serial Blood Collection B->C D Plasma Separation C->D E PBMC Isolation C->E F LC-MS/MS Quantification (Prodrug, Tenofovir) D->F G LC-MS/MS Quantification (Tenofovir Diphosphate) E->G H Pharmacokinetic Analysis (Cₘₐₓ, Tₘₐₓ, AUC) F->H G->H

Workflow for in vivo pharmacokinetic study.

Conclusion

The development of "this compound" prodrugs, namely TDF and TAF, represents a significant advancement in antiviral therapy. By effectively masking the phosphonate group of tenofovir, these prodrugs have overcome the challenge of poor oral bioavailability, enabling potent and convenient oral treatment for HIV and HBV infections. TAF, the more recent of the two, demonstrates a superior pharmacokinetic and safety profile due to its enhanced plasma stability and targeted intracellular activation. This technical guide has provided a detailed overview of these important therapeutic agents, offering valuable information for researchers and professionals dedicated to the ongoing development of novel antiviral strategies.

References

The Cellular Journey of Isopropyl Tenofovir: An In-depth Technical Guide on Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Isopropyl Tenofovir, a prominent prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir. Designed to enhance intracellular delivery of the active antiviral agent, understanding its intricate journey into and within the cell is paramount for the development of next-generation antiviral therapies. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Introduction: The Prodrug Advantage

Tenofovir, an acyclic nucleotide analog, is a potent inhibitor of viral reverse transcriptase.[1] However, its dianionic nature at physiological pH impedes passive diffusion across cellular membranes, resulting in low oral bioavailability and limited intracellular accumulation.[2][3] To overcome these limitations, prodrugs such as this compound (also known as Tenofovir Alafenamide or TAF) were developed.[1][4] These lipophilic molecules mask the phosphonate group, facilitating cellular entry and leading to significantly higher intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), compared to earlier prodrugs like Tenofovir Disoproxil Fumarate (TDF).[5][6][7]

Cellular Uptake: A Tale of Two Pathways

The cellular entry of this compound is a critical first step in its antiviral activity. Unlike its parent compound, Tenofovir, which relies on endocytosis, this compound primarily utilizes passive diffusion to cross the cell membrane.[5][8]

Passive Diffusion: The lipophilic nature of the isopropylalaninyl monoamidate phenyl monoester promoiety allows this compound to readily diffuse across the lipid bilayer of the cell membrane.[5][8] This energy-independent process is a key contributor to its enhanced cellular permeability compared to Tenofovir.[9]

Role of Transporters: While passive diffusion is the principal mechanism, some studies suggest that drug transporters may also play a role in the intracellular accumulation of Tenofovir prodrugs.[5] However, specific transporters for this compound have not been as extensively characterized as those for Tenofovir, which is a substrate for organic anion transporters (OATs) at the kidney.[8][10]

Intracellular Metabolism: A Multi-Step Activation Cascade

Once inside the cell, this compound undergoes a series of enzymatic conversions to yield the pharmacologically active Tenofovir diphosphate. This metabolic activation is a highly efficient process that occurs preferentially within target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[2][11][12]

The metabolic cascade can be summarized in the following steps:

  • Initial Hydrolysis: The first and rate-limiting step is the hydrolysis of the carboxylester bond. This is primarily catalyzed by the lysosomal serine protease Cathepsin A (CatA).[1][13] In some tissues, such as the liver, carboxylesterase 1 (CES1) also plays a significant role.[1][5] This initial cleavage yields an alaninyl amidate intermediate.[2]

  • Formation of Tenofovir: The alaninyl amidate is subsequently hydrolyzed by phosphodiesterases, releasing Tenofovir into the cytoplasm.[8]

  • Phosphorylation to Tenofovir Monophosphate (TFV-MP): Cellular kinases, specifically AMP kinase, phosphorylate Tenofovir to form Tenofovir monophosphate.[1][14]

  • Final Phosphorylation to Tenofovir Diphosphate (TFV-DP): Nucleoside diphosphate kinase carries out the final phosphorylation step, converting TFV-MP to the active antiviral agent, Tenofovir diphosphate.[1] TFV-DP then acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular uptake and metabolism of this compound and its metabolites.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundCell TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (GS 7340)MT-2 cells0.005>10>2000[2]
TenofovirMT-2 cells5>100>20[2]
This compound (TAF)MT-4 cells0.005-0.0074.7-42>900[6]
This compound (TAF)PBMCs0.005-0.007>10>1385[6]

Table 2: Metabolic Stability

CompoundMatrixHalf-lifeReference
This compound (GS 7340)Human Plasma (37°C)90 min[2]
This compound (GS 7340)MT-2 Cell Extract (37°C)28.3 min[2]
Tenofovir Diphosphate (TFV-DP)Primary Human Hepatocytes95 h[11][12]
Tenofovir Diphosphate (TFV-DP)Resting PBMCs~50 h[2]

Table 3: Intracellular Concentrations of Tenofovir and its Metabolites

Prodrug AdministeredCell TypeMetaboliteConcentrationTime PointReference
This compound (GS 7340)PBMCs (in vivo, dogs)Total Tenofovir species63 µg-eq/ml24 h[2][9]
TenofovirPrimary Human HepatocytesTFV-DP4.7 µM24 h[12]
TenofovirHepG2 cellsTFV-DP6 µM24 h[12]
This compound (TAF)PBMCs (human)TFV-DP834.70 fmol/10^6 cells4-8 weeks post-switch from TDF[16]
Tenofovir Disoproxil Fumarate (TDF)PBMCs (human)TFV-DP346.85 fmol/10^6 cells-[16]

Experimental Protocols

This section details the methodologies for key experiments commonly used to study the cellular uptake and metabolism of this compound.

Cell Culture
  • Cell Lines: Human T-lymphoid cell lines (e.g., MT-2, MT-4), peripheral blood mononuclear cells (PBMCs), and human hepatoma cell lines (e.g., HepG2) are frequently used.[2][6][12]

  • Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

In Vitro Antiviral Activity Assay
  • Cell Seeding: Cells (e.g., MT-2) are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

  • Drug Treatment: Serial dilutions of the test compounds (this compound, Tenofovir) are added to the wells.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

  • Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves.

Intracellular Metabolite Quantification
  • Cell Treatment: Cells (e.g., PBMCs, HepG2) are incubated with a known concentration of this compound (e.g., 10 µM) for various time points.

  • Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., 70% methanol).

  • Metabolite Extraction: The cell lysates are centrifuged to pellet cellular debris. The supernatant containing the intracellular metabolites is collected.

  • Sample Preparation: The supernatant is dried under nitrogen and reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: The concentrations of this compound, Tenofovir, Tenofovir monophosphate, and Tenofovir diphosphate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18][19] A C18 or similar reversed-phase column is often used for chromatographic separation.[20][19]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Cellular Uptake and Metabolism of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Isopropyl Tenofovir_in This compound This compound->Isopropyl Tenofovir_in Passive Diffusion Alaninyl Amidate\nIntermediate Alaninyl Amidate Intermediate Isopropyl Tenofovir_in->Alaninyl Amidate\nIntermediate Cathepsin A / CES1 Tenofovir Tenofovir Alaninyl Amidate\nIntermediate->Tenofovir Phosphodiesterases Tenofovir-MP Tenofovir Monophosphate Tenofovir->Tenofovir-MP AMP Kinase Tenofovir-DP Tenofovir Diphosphate (Active) Tenofovir-MP->Tenofovir-DP NDP Kinase Viral RT Inhibition Viral RT Inhibition Tenofovir-DP->Viral RT Inhibition

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Intracellular Metabolite Quantification A Cell Culture (e.g., PBMCs, HepG2) B Incubation with This compound A->B C Cell Washing (ice-cold PBS) B->C D Cell Lysis (e.g., 70% Methanol) C->D E Centrifugation D->E F Supernatant Collection (Metabolite Extraction) E->F G Drying and Reconstitution F->G H LC-MS/MS Analysis G->H I Data Quantification of TFV, TFV-MP, TFV-DP H->I

Caption: Workflow for quantifying intracellular metabolites.

References

Preliminary Cytotoxicity Assessment of Tenofovir Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of two key prodrugs of Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). As "Isopropyl Tenofovir" is not a standard nomenclature, this guide focuses on the well-documented and clinically relevant isopropyl-containing prodrug, TDF, and its common comparator, TAF. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support research and development in this area.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity data (CC50 values) for Tenofovir, TDF, and TAF across various human cell lines. The 50% cytotoxic concentration (CC50) is a standard measure of a drug's toxicity, representing the concentration at which 50% of the cells in a culture are killed.

Table 1: Cytotoxicity of Tenofovir and its Prodrugs in Various Cell Lines

Compound/Active MoietyCell Line/TypeAssayCC50 (µM)Reference
TenofovirHepG2 (Liver)Proliferation398[1][2]
TenofovirSkeletal Muscle CellsProliferation870[1][2]
TenofovirErythroid Progenitor CellsHematopoietic Toxicity>200[1]
TenofovirRenal Proximal Tubule Epithelial CellsProliferation/ViabilityWeaker than cidofovir[1][2]
Tenofovir Disoproxil Fumarate (TDF)HepG2 (Liver)MTTNot specified, non-toxic at tested concentrations[3]
Tenofovir Alafenamide (TAF)MT-4 (T-cell)Cell Viability4.7 - 42[4]
Tenofovir Alafenamide (TAF)MT-2 (T-cell)Cell Viability42[4]
Tenofovir Alafenamide (TAF)PBMCsCell Viability>500 (2-hour exposure)[5]
Tenofovir Alafenamide (TAF)Primary OsteoblastsCell Viability>500 (2-hour exposure)[5]
Tenofovir Alafenamide (TAF)Primary OsteoblastsCell Viability10.4 (continuous exposure)[5]

Table 2: Comparative Cytotoxicity of Tenofovir with other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

NRTICell Line/TypeCC50 (µM)
TenofovirErythroid Progenitor Cells>200
ZDV (Zidovudine)Erythroid Progenitor Cells0.06 - 5
d4T (Stavudine)Erythroid Progenitor Cells0.06 - 5
ddC (Zalcitabine)Erythroid Progenitor Cells0.06 - 5
3TC (Lamivudine)Myeloid Cell LineageLess cytotoxic than Tenofovir
AbacavirHepG2, Skeletal MuscleLower than Tenofovir

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., TDF or TAF) and include appropriate vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution 1:10 in pre-warmed, serum-free cell culture medium to a final concentration of 0.5 mg/mL. Remove the treatment media from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include three sets of controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the assay endpoint.

    • Medium Background Control: Wells containing only culture medium.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.

  • Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.

  • Washing: Wash the cells twice with cold PBS by centrifugation at a low speed.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC, PE) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Signaling Pathways and Experimental Workflows

Visual representations of a key signaling pathway implicated in Tenofovir-induced cytotoxicity and a general experimental workflow for cytotoxicity assessment are provided below.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding incubation Incubation with Prodrug cell_culture->incubation compound_prep Tenofovir Prodrug Dilution compound_prep->incubation viability Cell Viability (MTT) incubation->viability membrane Membrane Integrity (LDH) incubation->membrane apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis data_acq Data Acquisition viability->data_acq membrane->data_acq apoptosis->data_acq cc50 CC50 Determination data_acq->cc50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

PI3K_Akt_mTOR_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) PI3K PI3K TDF->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: TDF-induced apoptosis via the PI3K/Akt/mTOR signaling pathway.[6][7][8]

Discussion of Cytotoxic Mechanisms

The available data suggest that Tenofovir and its prodrugs generally exhibit a low in vitro cytotoxicity profile compared to some other NRTIs.[1] However, at higher concentrations or in specific cell types, cytotoxic effects can be observed.

One of the key mechanisms of Tenofovir-related cytotoxicity, particularly nephrotoxicity, involves mitochondrial dysfunction.[9] Studies have shown that TDF can lead to ultrastructural changes in the mitochondria of renal proximal tubules and may affect mitochondrial DNA (mtDNA) content.[9] This mitochondrial toxicity can impair cellular energy production and trigger apoptotic pathways.

Furthermore, TDF has been shown to induce apoptosis in hepatic stellate cells through the downregulation of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

Tenofovir Alafenamide (TAF) was developed to improve the safety profile of Tenofovir by achieving higher intracellular concentrations of the active metabolite in target cells with lower plasma concentrations of Tenofovir, thereby reducing systemic exposure and the potential for off-target toxicity, particularly in the kidneys and bones.[10] In vitro studies have shown that TAF is not cytotoxic to primary osteoblasts at clinically relevant exposures.[5]

References

A Technical Guide to the Solubility and Stability of Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral prodrug. The information presented is collated from various scientific sources to support research and development activities. TDF, chemically known as 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate, is the ester prodrug of tenofovir.[1] This modification enhances its oral bioavailability, which is approximately 25% in fasted patients.[2] Following oral administration, TDF is absorbed and converted to its active form, tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate.[3]

Solubility Profile

Tenofovir disoproxil fumarate is described as a white to off-white crystalline powder.[2][4] Its solubility is a critical factor for formulation development and in vitro studies. The compound exhibits varied solubility in aqueous and organic solvents.

1.1 Quantitative Solubility Data

The solubility of TDF in different solvents is summarized in the table below. It is sparingly soluble in aqueous buffers and slightly soluble in water.[4][5] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) before diluting with the chosen buffer.[5]

Solvent SystemTemperatureSolubilityCitation(s)
Distilled Water25 °C13.4 mg/mL[2][3][6]
WaterWarmed3.0 mg/mL
Dimethyl Sulfoxide (DMSO)25 °C~14 mg/mL to 100 mg/mL[5][7][8]
Dimethylformamide (DMF)Not Specified~16 mg/mL[5]
Ethanol25 °C~4-5 mg/mL[5][7]
DMF:PBS (pH 7.2) (1:9)Not Specified~0.1 mg/mL[5]
MethanolNot SpecifiedSoluble[4]
IsopropanolNot SpecifiedSlightly Soluble[4]

Note: Discrepancies in reported solubility values, such as for DMSO, may be due to variations in experimental methods or purity of the compound.

1.2 Partition Coefficient

The octanol/phosphate buffer (pH 6.5) partition coefficient (log p) for TDF is 1.25 at 25 °C, indicating its lipophilic nature which aids in cellular permeation.[2][3]

Stability Profile

The stability of TDF is a crucial parameter, as degradation can impact its efficacy and safety. The ester linkages in the disoproxil moiety are susceptible to hydrolysis.[9] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH), have been conducted to understand its intrinsic stability.

2.1 Summary of Forced Degradation Studies

TDF exhibits significant instability under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it is relatively stable to dry heat and neutral conditions.[10][11]

Stress ConditionObservationExtent of Degradation (Example)Citation(s)
Acid Hydrolysis Unstable10.95% degradation in 0.1N HCl[10][11][12][13][14]
Alkaline Hydrolysis Unstable10.6% degradation in 0.1N NaOH[10][11][12][13]
Neutral Hydrolysis Generally StableContradictory reports exist, with one study noting 12.26% degradation.[10][11][12][14]
Oxidative (H₂O₂) Unstable12.22% degradation with hydrogen peroxide[10][11][12][14]
Thermal (Dry Heat) StableNo significant degradation at 50°C for 2 months. However, degradation was observed at 60°C for 8 hours in another study.[10][11][15]
Photolytic Labile / UnstableDegradation observed upon exposure to light.[10][11]

2.2 Storage and Handling

As a solid, TDF is stable for at least 4 years when stored at -20°C.[5] For pharmaceutical products like Viread® tablets, storage is recommended at 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F).[16] The packaging often includes a desiccant, highlighting the need to protect the drug from moisture to prevent hydrolysis.[17] Aqueous solutions are not recommended for storage for more than one day.[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing solubility and stability studies.

3.1 Stability-Indicating HPLC Method

A common analytical technique for assessing TDF stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Objective: To separate and quantify TDF from its degradation products.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically employed (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 5 µm).[18]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer. Examples include:

      • Methanol: Water (60:40, v/v).[11]

      • Acetonitrile, potassium dihydrogen phosphate buffer (20 mM, pH 3.3), and triethylamine (58.72 : 41.23 : 0.05 v/v).[18]

    • Flow Rate: Typically maintained between 1.0 - 1.7 mL/min.[11][18]

    • Detection: UV detection at λmax of 260 nm.[11][12]

  • Sample Preparation:

    • Prepare a standard stock solution of TDF in a suitable solvent like methanol (e.g., 1000 µg/ml).[1]

    • For tablet analysis, weigh and finely powder a set number of tablets. An amount of powder equivalent to a specific dose is extracted with a solvent, often with sonication to ensure complete drug extraction.[18]

    • Dilute the stock or extracted solutions with the mobile phase to achieve a final concentration within the method's linear range.

3.2 Forced Degradation (Stress Testing) Protocol

  • Objective: To generate potential degradation products and evaluate the intrinsic stability of TDF.

  • General Procedure: Subject TDF in solution or as a solid to various stress conditions. Analyze the stressed samples at time intervals using a validated stability-indicating method.

  • Stress Conditions:

    • Acid Hydrolysis: Accurately weigh TDF and dissolve in a methanolic solution of 1 M HCl. Keep the solution at room temperature for a specified duration (e.g., 8-24 hours). Neutralize an aliquot before dilution and injection.[18][19]

    • Alkaline Hydrolysis: Follow the same procedure as acid hydrolysis, but use 1 M NaOH.[19]

    • Oxidative Degradation: Dissolve TDF in a solution containing hydrogen peroxide (e.g., 0.6% H₂O₂ or 3% H₂O₂) and keep for a specified duration before analysis.[1][20]

    • Thermal Degradation: Expose the solid TDF powder to dry heat in a temperature-controlled oven (e.g., 50°C or 80°C) for a defined period.[1][10]

    • Photodegradation: Expose the TDF solution or solid powder to a controlled source of UV light.

Visualizations

4.1 Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Tenofovir Disoproxil Fumarate.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation TDF_Bulk TDF Bulk Drug or Formulation Stock_Sol Prepare Stock Solution (e.g., in Methanol) TDF_Bulk->Stock_Sol Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock_Sol->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH) Stock_Sol->Alkali Oxidative Oxidative (e.g., 3% H2O2) Stock_Sol->Oxidative Thermal Thermal (Dry Heat, 80°C) Stock_Sol->Thermal Photo Photolytic (UV Light) Stock_Sol->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Inject into HPLC System (C18 Column, UV 260nm) Neutralize->HPLC Data Acquire Chromatograms HPLC->Data Compare Compare with Control (Unstressed Sample) Data->Compare Quantify Quantify Degradation (%) Compare->Quantify Identify Identify Degradation Products (e.g., using LC-MS) Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for TDF Forced Degradation Study.

4.2 Simplified Degradation Pathway of TDF

The primary degradation mechanism for TDF is the hydrolysis of its ester side chains. This process ultimately releases the active drug, tenofovir.

G cluster_intermediates Hydrolysis Intermediates TDF Tenofovir Disoproxil Fumarate (TDF) (Diester Prodrug) Mono_Ester_1 Mono(isoproxil) Tenofovir (Intermediate 1) TDF->Mono_Ester_1 Hydrolysis (Acid/Base/Enzymatic) Mono_Ester_2 Mono(isoproxil) Tenofovir (Intermediate 2) TDF->Mono_Ester_2 Hydrolysis (Acid/Base/Enzymatic) Byproducts Formaldehyde + Isopropyl Carbonate TDF->Byproducts Tenofovir Tenofovir (Active Drug) Mono_Ester_1->Tenofovir Hydrolysis Mono_Ester_1->Byproducts Mono_Ester_2->Tenofovir Hydrolysis Mono_Ester_2->Byproducts

Caption: Simplified Hydrolytic Degradation of TDF.

References

The Discovery and Initial Screening of Isopropyl Tenofovir (Tenofovir Alafenamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial screening of Isopropyl Tenofovir, now known as Tenofovir Alafenamide (TAF) or GS-7340. TAF is a novel phosphonoamidate prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, designed for enhanced antiviral efficacy and an improved safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF). This document details the experimental protocols for its synthesis, in vitro antiviral activity assessment, and metabolic stability evaluation. Quantitative data from initial screening studies are presented in structured tables for comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying mechanisms and experimental processes.

Introduction

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI) with significant activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). However, its dianionic nature at physiological pH results in poor cell permeability and low oral bioavailability. The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), improved oral absorption but is associated with relatively high plasma concentrations of Tenofovir, which can lead to off-target renal and bone toxicities.

The development of this compound, or Tenofovir Alafenamide (TAF), represents a targeted approach to overcome the limitations of TDF. TAF is an isopropylalaninyl monoamidate phenyl monoester prodrug of Tenofovir.[1] This design enhances its stability in plasma and facilitates more efficient delivery of Tenofovir into target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes.[2][3] Inside the cell, TAF is metabolized to Tenofovir, which is subsequently phosphorylated to the active metabolite, Tenofovir diphosphate (TFV-DP). This targeted intracellular delivery mechanism allows for significantly lower systemic exposure to Tenofovir, thereby reducing the potential for renal and bone-related adverse effects.[2]

This guide will explore the foundational discovery and screening processes that established the viability of TAF as a superior Tenofovir prodrug.

Synthesis of Tenofovir Alafenamide (GS-7340)

The synthesis of Tenofovir Alafenamide involves a multi-step process, with several patented routes. A common approach involves the reaction of (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) with a chlorinating agent, followed by a one-pot reaction with phenol and L-alanine isopropyl ester.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized representation based on described synthesis methodologies.

  • Chlorination of PMPA: (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) is heated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an organic solvent like acetonitrile or toluene, or in a solvent-free system to yield PMPA-dichloride (PMPA-2Cl).

  • Reaction with Phenol: The resulting PMPA-2Cl is dissolved in an organic solvent such as dichloromethane. The solution is cooled to a temperature between -30°C and -20°C. In the presence of an organic base (e.g., triethylamine), phenol is added to the reaction mixture.

  • Reaction with L-Alanine Isopropyl Ester: Following the reaction with phenol, L-alanine isopropyl ester is added to the same reaction vessel. The reaction is allowed to proceed, forming a diastereomeric mixture of Tenofovir Alafenamide.

  • Purification: The crude product is then purified using techniques such as chromatography to isolate the desired diastereomer of Tenofovir Alafenamide.

In Vitro Antiviral Activity Screening

The initial screening of TAF involved assessing its antiviral potency against various strains of HIV in different cell lines.

Experimental Protocol: Anti-HIV-1 Activity in MT-2 Cells
  • Cell Culture: MT-2 cells, a human T-cell leukemia line, are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Tenofovir Alafenamide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, from which serial dilutions are prepared in the cell culture medium.

  • Infection and Treatment: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection. The infected cells are then plated in 96-well plates and treated with the various concentrations of TAF.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period of 5 days.

  • Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curve.

Quantitative Data: In Vitro Antiviral Activity
CompoundCell LineVirusEC50 (nM)Reference
Tenofovir Alafenamide (TAF) MT-2HIV-1IIIB5.2[3]
Tenofovir Alafenamide (TAF) MT-4HIV-1IIIB3.1[3]
Tenofovir Alafenamide (TAF) PBMCsHIV-1BaL5.3[3]
Tenofovir MT-2HIV-1IIIB4,000[3]
Tenofovir MT-4HIV-1IIIB5,000[3]
Tenofovir PBMCsHIV-1BaL1,600[3]

Metabolic Stability and Intracellular Activation

A key feature of TAF is its stability in plasma and its efficient conversion to Tenofovir within target cells.

Experimental Protocol: Metabolic Stability in Human Plasma
  • Incubation: Tenofovir Alafenamide is incubated in human plasma at 37°C.

  • Time Points: Aliquots of the plasma are collected at various time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Sample Preparation: The reaction is quenched by the addition of a protein-precipitating agent, such as acetonitrile. The samples are then centrifuged to remove precipitated proteins.

  • LC-MS/MS Analysis: The concentration of the remaining TAF in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Half-Life Calculation: The half-life (t1/2) of TAF in human plasma is determined from the rate of its disappearance over time.

Experimental Protocol: Intracellular Metabolism in PBMCs
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Incubation with TAF: The isolated PBMCs are incubated with a known concentration of TAF at 37°C for various durations.

  • Cell Lysis: At each time point, the cells are harvested and washed to remove any extracellular drug. The cells are then lysed to release the intracellular contents.

  • Extraction of Metabolites: The intracellular metabolites (TAF, Tenofovir, and Tenofovir-diphosphate) are extracted from the cell lysate.

  • LC-MS/MS Analysis: The concentrations of TAF and its metabolites are quantified using a validated LC-MS/MS method.

Quantitative Data: Metabolic Stability and Intracellular Concentrations
ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Reference
Plasma Half-life (t1/2) ~90 minutesRapidly converted[1]
Intracellular Half-life of TFV-DP in PBMCs ~150 hours~17 hours[4]
Plasma Tenofovir Concentration (post-switch from TDF) 10.2 ng/mL99.98 ng/mL[4]
Intracellular TFV-DP in PBMCs (post-switch from TDF) 834.7 fmol/106 cells346.85 fmol/106 cells[4]

Visualizations: Pathways and Workflows

Intracellular Activation Pathway of Tenofovir Alafenamide

G TAF_ext Tenofovir Alafenamide (extracellular) TAF_int Tenofovir Alafenamide (intracellular) TAF_ext->TAF_int Cellular Uptake TFV Tenofovir TAF_int->TFV TFV_MP Tenofovir Monophosphate TFV->TFV_MP TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Inhibition Inhibition of Viral Replication TFV_DP->Inhibition HIV_RT HIV Reverse Transcriptase HIV_RT->Inhibition CatA Cathepsin A / CES1 CatA->TAF_int Kinase1 Cellular Kinases Kinase1->TFV Kinase2 Cellular Kinases Kinase2->TFV_MP

Caption: Intracellular activation pathway of Tenofovir Alafenamide.

Experimental Workflow for In Vitro Antiviral Activity Assay

G start Start prep_cells Prepare MT-2 Cell Suspension start->prep_cells prep_drug Prepare Serial Dilutions of TAF start->prep_drug infect_cells Infect Cells with HIV-1 prep_cells->infect_cells add_drug Add TAF Dilutions to Wells prep_drug->add_drug plate_cells Plate Infected Cells in 96-well Plate infect_cells->plate_cells plate_cells->add_drug incubate Incubate for 5 Days at 37°C add_drug->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Measure p24 Antigen by ELISA collect_supernatant->p24_elisa analyze Calculate EC50 p24_elisa->analyze end End analyze->end

Caption: Workflow for the in vitro anti-HIV-1 activity assay.

Conclusion

The discovery and initial screening of this compound (Tenofovir Alafenamide) demonstrated its potential as a highly effective and safer prodrug of Tenofovir. Through a series of in vitro experiments, it was established that TAF exhibits potent anti-HIV activity at nanomolar concentrations, significantly lower than the parent compound.[3] The enhanced plasma stability and efficient intracellular conversion to the active diphosphate metabolite in target cells underscore its improved pharmacokinetic profile compared to TDF.[1][4] These foundational studies were crucial in advancing TAF through clinical development, ultimately leading to its approval as a key component of modern antiretroviral therapy. The methodologies and findings presented in this guide highlight the rational drug design and rigorous screening processes that underpin the development of next-generation antiviral agents.

References

Methodological & Application

Application Note & Protocol: HPLC Method for the Quantification of Isopropyl Tenofovir Prodrugs in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantification of two common isopropyl-containing prodrugs of Tenofovir—Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF)—in plasma samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development and clinical research.

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1] Due to its low oral bioavailability, it is administered as prodrugs, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF).[2] These prodrugs enhance the absorption of Tenofovir, which is then metabolized to its active diphosphate form intracellularly. Accurate and precise quantification of these prodrugs in plasma is essential for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy and safety.

This application note details two distinct, validated HPLC-based methods for the quantification of TDF and TAF in plasma.

Method for Quantification of Tenofovir Disoproxil Fumarate (TDF) in Plasma

This section outlines a Reverse Phase-HPLC (RP-HPLC) method with UV detection for the determination of TDF in plasma.

Principle

The method involves the separation of TDF from plasma components using a C18 reversed-phase column followed by quantification using a UV detector at a specific wavelength.

Materials and Reagents
  • Tenofovir Disoproxil Fumarate (TDF) reference standard

  • Piroxicam (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Human plasma (K2EDTA as anticoagulant)

Experimental Protocol

2.3.1. Preparation of Stock and Working Solutions

  • TDF Stock Solution (1 mg/mL): Accurately weigh 10 mg of TDF reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Piroxicam and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the TDF stock solution in methanol to obtain working standards of desired concentrations. Similarly, prepare a working solution of the internal standard.

2.3.2. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2.3.3. Chromatographic Conditions

ParameterCondition
Column C18 (e.g., Phenomenex Gemini, 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.3) with 0.05% Triethylamine (58.72:41.23:0.05 v/v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 260 nm[4][5]
Internal Standard Piroxicam[5]
Data Presentation

Table 1: Method Validation Parameters for TDF Quantification

ParameterResult
Linearity Range 42 - 126 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 2.18 ng/mL[3]
Limit of Quantification (LOQ) 0.54 ng/mL[3]
Precision (%RSD) < 2%[6]
Accuracy (% Recovery) 99.23% to 101.44%[7]
Retention Time (TDF) Approximately 3 minutes[7]

Experimental Workflow Diagram

TDF_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (260 nm) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for TDF quantification in plasma.

Method for Quantification of Tenofovir Alafenamide Fumarate (TAF) in Plasma

This section details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers higher sensitivity and selectivity for the quantification of TAF in plasma.

Principle

This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and quantification using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Isotopically labeled TAF is used as the internal standard to ensure high accuracy.

Materials and Reagents
  • Tenofovir Alafenamide Fumarate (TAF) reference standard

  • Isotopically labeled TAF (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges

Experimental Protocol

3.3.1. Preparation of Stock and Working Solutions

  • TAF Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of TAF in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of isotopically labeled TAF in methanol.

  • Working Solutions: Prepare serial dilutions of the TAF stock solution and a working solution of the IS in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

3.3.2. Sample Preparation (Solid-Phase Extraction)

  • Pipette 100 µL of plasma into a clean tube.

  • Add 25 µL of the internal standard working solution.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

3.3.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 3.5 µm)[2]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile(Gradient elution may be required)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions TAF: m/z 477.3 → 270.04Internal Standard: Specific to the labeled compound
Data Presentation

Table 2: Method Validation Parameters for TAF Quantification

ParameterResult
Linearity Range 2 - 500 ng/mL[8]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.03 ng/mL[2]
Intra- and Inter-assay Precision (%CV) ≤ 14.4%[2]
Intra- and Inter-assay Accuracy (%DEV) ≤ ± 7.95%[2]

Experimental Workflow Diagram

TAF_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is spe_load Load Sample add_is->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

Caption: Workflow for TAF quantification in plasma.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate in human plasma. The choice of method will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring low detection limits. Both methods are suitable for supporting pharmacokinetic and clinical studies of these important antiretroviral drugs.

References

Application of Isopropyl Tenofovir Prodrugs in Combination Antiretroviral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of combination antiretroviral therapy (cART) for the treatment and prevention of HIV infection. Due to its poor oral bioavailability, tenofovir is administered as prodrugs. The term "Isopropyl Tenofovir" generally refers to Tenofovir Disoproxil Fumarate (TDF) , a widely used prodrug. A newer prodrug, Tenofovir Alafenamide (TAF) , offers an improved safety profile. These application notes provide a detailed overview of the use of these tenofovir prodrugs in research and clinical settings, including comparative data, experimental protocols, and diagrams of their mechanism of action and experimental workflows.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of Tenofovir and its Prodrugs
CompoundCell LineHIV-1 IsolateEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
Tenofovir (TFV)MT-4HIV-1IIIB1.4 - 4.2>1000>238[1]
Tenofovir (TFV)PBMCsVarious->1000-[1]
Tenofovir (TFV)MT-2HIV-1IIIB5--[2]
Tenofovir Disoproxil (TDF)MT-2HIV-1IIIB---[1]
Tenofovir Alafenamide (TAF)MT-2HIV-1IIIB0.005>5>1000[2]
Tenofovir Alafenamide (TAF)PBMCsVarious Primary Isolates0.0001 - 0.012>10>833[1]

Note: EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. The Selectivity Index is a measure of the therapeutic window of a drug.

Table 2: Comparative Pharmacokinetics of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)
ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Key FindingsReference
Oral Dose 300 mg10 mg or 25 mgTAF is effective at a much lower dose.[3][3]
Plasma Tenofovir Cₘₐₓ (ng/mL) 20713TAF results in significantly lower plasma tenofovir concentrations.[4][4]
Plasma Tenofovir AUC (ng·h/mL) 1810383Systemic exposure to tenofovir is lower with TAF.[4][4]
Intracellular Tenofovir-DP (PBMCs) Lower6.5-fold higherTAF leads to higher concentrations of the active metabolite in target cells.[3][3]
Oral Bioavailability ~25% (fasting), ~40% (with high-fat meal)Increased with foodFood enhances the absorption of both prodrugs, particularly TDF.[5][6][5][6]

Note: Cₘₐₓ is the maximum serum concentration that a drug achieves. AUC is the area under the curve, representing total drug exposure over time. Tenofovir-DP is the active diphosphate metabolite.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (Representative Protocol)

This protocol describes a general method for determining the 50% effective concentration (EC₅₀) of a tenofovir prodrug against HIV-1 in a cell line like MT-2 or in peripheral blood mononuclear cells (PBMCs).

Materials:

  • MT-2 cells or freshly isolated human PBMCs

  • HIV-1 laboratory strain (e.g., HIV-1IIIB) or clinical isolates

  • Tenofovir prodrug (TDF or TAF) stock solution

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed MT-2 cells or PHA-stimulated PBMCs in a 96-well plate at a density of approximately 8,500 cells/well in 100 µL of complete medium.[1]

  • Drug Dilution: Prepare a serial dilution of the tenofovir prodrug in complete medium. Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include a no-drug control and a positive control (e.g., another known antiretroviral).

  • Viral Infection: Add a pre-titered amount of HIV-1 stock to each well to achieve a multiplicity of infection (MOI) of approximately 0.003.[1] The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO₂.[1]

  • Viability Measurement: After the incubation period, add 100 µL of CellTiter-Glo® reagent to each well.[1]

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the EC₅₀ value by non-linear regression analysis.

In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol outlines a general method for determining the 50% cytotoxic concentration (CC₅₀) of a tenofovir prodrug.

Materials:

  • Cell line (e.g., MT-2, MT-4) or PBMCs

  • Tenofovir prodrug (TDF or TAF) stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

  • Positive control for cytotoxicity (e.g., podophyllotoxin)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 20,000 cells/well in 100 µL of complete medium.[1]

  • Drug Addition: Prepare serial dilutions of the tenofovir prodrug and add 100 µL to the appropriate wells in triplicate. Include a no-drug control and a positive cytotoxicity control.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO₂.[1]

  • Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-drug control. Determine the CC₅₀ value by non-linear regression analysis.

In Vivo Efficacy Study in Humanized Mice (Representative Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of tenofovir prodrugs in a humanized mouse model of HIV-1 infection.

Animal Model:

  • Immunodeficient mice (e.g., NSG) reconstituted with human CD34+ hematopoietic stem cells to develop a human immune system.[7]

Procedure:

  • Infection: Infect humanized mice with a pathogenic strain of HIV-1.

  • Treatment Initiation: Once viremia is established, initiate treatment with the tenofovir prodrug-containing combination antiretroviral therapy. For example, a combination of TDF, emtricitabine (FTC), and dolutegravir (DTG) can be administered.[7]

  • Drug Administration: Administer the drugs daily via an appropriate route (e.g., oral gavage).

  • Monitoring:

    • Collect peripheral blood samples at regular intervals to monitor HIV-1 RNA levels using real-time qPCR.[7]

    • Monitor CD4+ T cell counts by flow cytometry.

  • Tissue Analysis: At the end of the study, euthanize the mice and harvest tissues (e.g., spleen, lymph nodes, liver, brain) to quantify viral DNA copies.[7]

  • Data Analysis: Compare viral load and viral DNA levels between treated and untreated control groups to determine the efficacy of the treatment regimen.

Mandatory Visualizations

Mechanism of Action of Tenofovir

Tenofovir Mechanism of Action cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space (e.g., Lymphocyte) TDF Tenofovir Disoproxil (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase TFV_DP->RT Competes with dATP Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Reverse Transcription Chain_Termination Chain Termination RT->Chain_Termination Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA->Chain_Termination

Caption: Mechanism of action of Tenofovir prodrugs.

Experimental Workflow for In Vitro Antiviral Assay

In Vitro Antiviral Assay Workflow start Start plate_cells Plate Target Cells (e.g., MT-2, PBMCs) start->plate_cells add_drug Add Serial Dilutions of Tenofovir Prodrug plate_cells->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubate Incubate for 5 Days infect_cells->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability analyze_data Analyze Data and Determine EC₅₀ measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for in vitro anti-HIV-1 activity assay.

Logical Relationship of Tenofovir Prodrugs and their Metabolites

Tenofovir Prodrug Metabolism TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis in Plasma TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Hydrolysis TFV_DP Tenofovir Diphosphate (TFV-DP) Active Metabolite TFV->TFV_DP Intracellular Phosphorylation

Caption: Metabolic conversion of Tenofovir prodrugs.

References

Application Notes and Protocols for In Vivo Experiments with Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor with significant antiviral activity against HIV and Hepatitis B virus. However, its clinical utility in oral formulations is limited by poor bioavailability due to its hydrophilic nature. To overcome this, the prodrug Tenofovir Disoproxil Fumarate (TDF), often referred to as Isopropyl Tenofovir due to its bis(isopropyloxycarbonyloxymethyl) ester structure, was developed. TDF is more lipophilic, enhancing its absorption in the gastrointestinal tract, after which it is rapidly converted to the active parent compound, tenofovir.[1][2][3] This document provides detailed protocols for the preparation of TDF for in vivo experiments, based on established methodologies in preclinical animal models.

Physicochemical Properties of Tenofovir Disoproxil Fumarate

A clear understanding of the physicochemical properties of Tenofovir Disoproxil Fumarate is crucial for its appropriate handling and formulation for in vivo studies.

PropertyValueReference
Appearance White to off-white crystalline powder[4]
Molecular Weight 635.5 g/mol [5]
Melting Point 114.5 °C[4]
Solubility
    WaterSlightly soluble[4]
    MethanolSoluble[4]
    IsopropanolSlightly soluble[4]
    Ethanol~5 mg/mL[5]
    DMSO~14 mg/mL[5]
    DMF~16 mg/mL[5]
Storage -20°C as a solid[5][6]

Preclinical Pharmacokinetic Parameters of Tenofovir after TDF Administration

The following table summarizes key pharmacokinetic parameters of tenofovir following oral administration of TDF in various preclinical models. These values are essential for dose selection and interpretation of experimental results.

Animal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Rat 3016.26 (µM·h)-46.70 ± 5.59[7]
Mouse 50, 500, 10006.3 (µg/mL at 1000 mg/kg)29.0 (hr·µg/mL at 1000 mg/kg)-[8]
HIV-infected patients 300 mg (human dose)3263324~25 (fasting)[1]

Experimental Protocols

Protocol 1: Preparation of TDF Suspension for Oral Gavage in Rodents (Aqueous-Based)

This protocol is adapted from studies using an aqueous-based suspension for oral administration in mice and rats.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF) powder

  • Sodium carboxymethyl cellulose (CMC)

  • Normal saline (0.9% NaCl)

  • Homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of TDF: Based on the desired dose and the number and weight of the animals, calculate the total mass of TDF needed. For example, for a dose of 45.5 mg/kg for a 25g mouse, you would need 1.14 mg of TDF per mouse.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose in normal saline. To do this, slowly add 0.5 g of CMC to 100 mL of normal saline while stirring continuously with a magnetic stirrer until the CMC is fully dissolved.

  • Prepare the TDF suspension:

    • Weigh the calculated amount of TDF powder.

    • In a suitable container, add a small amount of the 0.5% CMC solution to the TDF powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing with a homogenizer until a uniform and transparent solution is achieved.[9]

  • Administration:

    • Administer the TDF suspension to the animals via oral gavage at the calculated volume based on their body weight.

    • It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 4°C and ensure it is thoroughly resuspended before administration.

Protocol 2: Preparation of TDF Slurry for Oral Gavage in Rats (Co-solvent Based)

This protocol is suitable for achieving a slurry formulation, which can be useful for compounds with limited aqueous solubility.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF) powder

  • Ethanol

  • Polyethylene glycol 400 (PEG-400)

  • Propylene glycol

  • Carboxymethylcellulose (CMC)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders

Procedure:

  • Prepare the vehicle:

    • In a suitable beaker, combine the following in the specified proportions:

      • 10% Ethanol

      • 30% Polyethylene glycol-400

      • 30% Propylene glycol

      • 0.05% Carboxymethylcellulose

      • 30% Water

    • Stir the mixture until all components are fully dissolved and the solution is homogenous.[10]

  • Prepare the TDF slurry:

    • Weigh the required amount of TDF powder based on the desired dose (e.g., 25 mg/kg).[10]

    • Slowly add the TDF powder to the prepared vehicle while stirring continuously with a magnetic stirrer.

    • Continue stirring until a uniform slurry is formed.

  • Administration:

    • Administer the slurry to the rats via oral gavage. A typical administration volume is 2 mL/kg.[10]

    • Ensure the slurry is well-suspended before each administration.

Visualizations

Experimental Workflow for TDF Preparation (Aqueous-Based)

TDF_Preparation_Aqueous cluster_materials Materials cluster_procedure Procedure TDF TDF Powder CMC Sodium CMC Saline Normal Saline Calculate 1. Calculate TDF Amount Create_Paste 3a. Create TDF Paste Calculate->Create_Paste Prep_Vehicle 2. Prepare 0.5% CMC in Saline Prep_Vehicle->Create_Paste Add_Vehicle 3b. Add Remaining Vehicle Create_Paste->Add_Vehicle Homogenize 3c. Homogenize to Uniform Suspension Add_Vehicle->Homogenize Administer 4. Administer via Oral Gavage Homogenize->Administer

Caption: Workflow for preparing an aqueous-based TDF suspension.

Signaling Pathway of Tenofovir Action

Tenofovir_Action TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Administration) Absorption GI Absorption TDF->Absorption Tenofovir Tenofovir Absorption->Tenofovir Intracellular Intracellular Conversion Tenofovir->Intracellular TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Intracellular->TFV_DP Inhibition Inhibition TFV_DP->Inhibition RT HIV Reverse Transcriptase / HBV Polymerase RT->Inhibition Viral_Replication Viral DNA Synthesis Inhibition->Viral_Replication Blocks

Caption: Cellular activation pathway of Tenofovir.

References

Application Notes and Protocols: Isopropyl Tenofovir in Long-Acting Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isopropyl tenofovir prodrugs in the development of long-acting (LA) injectable formulations for potential use in HIV treatment and prevention. The information compiled is based on preclinical research and highlights key data, experimental protocols, and conceptual frameworks to guide further research and development in this area.

Introduction to this compound Prodrugs for Long-Acting Formulations

Tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor (NRTI), requires prodrug strategies to enhance its oral bioavailability and intracellular delivery. Isopropyl-containing prodrugs of tenofovir, such as Tenofovir Alafenamide (TAF), have shown significant advantages over earlier prodrugs like Tenofovir Disoproxil Fumarate (TDF), including improved potency and a better safety profile regarding renal and bone density issues.[1][2] The development of long-acting injectable formulations of these prodrugs aims to improve patient adherence and provide sustained therapeutic drug concentrations for weeks or even months.[3][4][5]

Recent research has focused on creating novel, lipophilic tenofovir prodrugs that can be formulated as aqueous nanosuspensions.[3][6] These nanoformulations, when administered intramuscularly, form a depot at the injection site, allowing for the slow release of the prodrug into circulation.[5] This application note will focus on the characterization and experimental protocols related to such long-acting nanoformulations.

Data Presentation: Pharmacokinetics of Long-Acting Tenofovir Prodrug Nanoformulations

The following tables summarize key pharmacokinetic parameters from a preclinical study in Sprague Dawley rats administered a single intramuscular (IM) injection of different nanoformulated tenofovir prodrugs at a dose equivalent to 75 mg/kg of tenofovir.[3][4]

Table 1: Plasma Pharmacokinetics of Tenofovir Prodrugs and Tenofovir [4]

FormulationAnalyteCmax (ng/mL)Tmax (days)AUClast (ng*day/mL)
NM1TFV M1TFV (Prodrug)2,300121,000
Tenofovir150144,500
NM2TFV M2TFV (Prodrug)1,200110,000
Tenofovir200286,000
NTAF Tenofovir AlafenamideNot ReportedNot ReportedNot Reported
Tenofovir10011,500

Table 2: Intracellular and Tissue Concentrations of Tenofovir Diphosphate (TFV-DP) [3][4]

FormulationPBMCs (fmol/10^6 cells) - Day 56Rectal Tissue (fmol/g) - Day 56Vaginal Tissue (fmol/g) - Day 56
NM1TFV ~1,50011,276~1,000
NM2TFV ~5001,651~500
NTAF ~100397~100

Note: TFV-DP is the active metabolite of tenofovir that inhibits HIV reverse transcriptase.

Experimental Protocols

Protocol for Synthesis of Tenofovir Prodrug Nanoformulations

This protocol describes the preparation of a stable aqueous nanosuspension of a lipophilic tenofovir prodrug using high-pressure homogenization.

Materials:

  • Lipophilic tenofovir prodrug (e.g., M1TFV, M2TFV)

  • Poloxamer 407 (P407)

  • Polyethylene glycol 3350 (PEG 3350) (for NTAF)

  • Sterile water for injection

  • High-pressure homogenizer

Procedure:

  • Prepare a sterile aqueous solution of the stabilizer(s). For NM1TFV and NM2TFV, dissolve Poloxamer 407 in sterile water. For NTAF, dissolve Poloxamer 407 and PEG 3350 in sterile water.[3]

  • Disperse the lipophilic tenofovir prodrug powder in the stabilizer solution.

  • Subject the suspension to high-pressure homogenization. The number of passes and pressure should be optimized to achieve the desired particle size and polydispersity index.

  • Aseptically collect the resulting nanosuspension.

  • Characterize the nanoformulation for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[3] The average particle size should be in the range of 220-270 nm with a low PDI.[6]

  • Assess the stability of the formulation by monitoring these parameters over time at controlled temperatures (e.g., 25°C).[3]

Protocol for In Vitro Cell Viability Assay

This protocol outlines the procedure to assess the cytotoxicity of the nanoformulated tenofovir prodrugs in macrophage-derived monocytes (MDM) using an MTT assay.

Materials:

  • Macrophage-derived monocytes (MDMs)

  • Cell culture medium (e.g., RPMI 1640 with supplements)

  • Nanoformulated tenofovir prodrugs (NM1TFV, NM2TFV) and control (e.g., TAF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed MDMs in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoformulated tenofovir prodrugs and the control drug in cell culture medium to achieve a range of concentrations (e.g., 1–200 µM).[3]

  • Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 8 hours).[3]

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to evaluate the pharmacokinetic profile of a long-acting nanoformulated tenofovir prodrug in Sprague Dawley rats.

Materials:

  • Sprague Dawley rats

  • Nanoformulated tenofovir prodrugs (e.g., NM1TFV, NM2TFV, NTAF)

  • Sterile syringes and needles for intramuscular injection

  • Blood collection tubes (e.g., containing EDTA)

  • Anesthesia

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS for drug quantification

Procedure:

  • Acclimate the rats to the laboratory conditions for at least one week before the study.

  • Administer a single intramuscular injection of the nanoformulated tenofovir prodrug at a specified dose (e.g., 75 mg/kg TFV equivalents).[3][4]

  • Collect blood samples at predetermined time points (e.g., days 1, 14, 28, 42, and 56).[4]

  • Process the blood samples to separate plasma and peripheral blood mononuclear cells (PBMCs).

  • At the end of the study (e.g., days 28 and 56), euthanize a subset of animals and collect relevant tissues (e.g., liver, spleen, rectal tissue, vaginal tissue).[4]

  • Store all samples at -80°C until analysis.

  • Extract the prodrug, tenofovir, and tenofovir diphosphate from plasma, PBMCs, and tissue homogenates.

  • Quantify the drug and metabolite concentrations using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug Long-Acting Tenofovir Prodrug (e.g., Isopropyl-containing) IntracellularProdrug Tenofovir Prodrug Prodrug->IntracellularProdrug Cellular Uptake TFV Tenofovir (TFV) IntracellularProdrug->TFV Intracellular Metabolism TFVMP Tenofovir Monophosphate (TFV-MP) TFV->TFVMP Phosphorylation TFVDP Tenofovir Diphosphate (TFV-DP) (Active) TFVMP->TFVDP Phosphorylation TFVDP->Inhibition HIV_RT HIV Reverse Transcriptase experimental_workflow Prodrug_Synthesis Prodrug Synthesis (e.g., Lipophilic TFV Prodrug) Nanoformulation Nanoformulation (High-Pressure Homogenization) Prodrug_Synthesis->Nanoformulation Characterization Physicochemical Characterization (DLS) Nanoformulation->Characterization In_Vitro In Vitro Studies (Cell Viability, Drug Release) Characterization->In_Vitro In_Vivo In Vivo Animal Studies (Pharmacokinetics) In_Vitro->In_Vivo Data_Analysis Data Analysis and Lead Candidate Selection In_Vivo->Data_Analysis logical_relationship Prodrug_Lipophilicity Increased Prodrug Lipophilicity Sustained_Release Sustained Release from Depot Prodrug_Lipophilicity->Sustained_Release Slow_Conversion Slower Intracellular Conversion Sustained_Tissue_Levels Sustained Therapeutic Tissue Concentrations Slow_Conversion->Sustained_Tissue_Levels Long_HalfLife Prolonged Plasma Half-Life Sustained_Release->Long_HalfLife Long_HalfLife->Sustained_Tissue_Levels

References

Application Notes and Protocols for the Analytical Profiling of Isopropyl Tenofovir Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of process-related impurities and degradation products of Isopropyl Tenofovir, a critical component in antiviral drug formulations. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID) are designed to ensure the quality, safety, and efficacy of Tenofovir Disoproxil Fumarate (TDF) drug substances and products.

Introduction to this compound Impurities

Tenofovir Disoproxil Fumarate (TDF) is a prodrug of Tenofovir, widely used in the treatment of HIV and Hepatitis B infections. The synthesis of TDF involves the use of isopropyl-containing reagents, which can lead to the formation of several isopropyl-related impurities. Furthermore, the TDF molecule itself is susceptible to degradation, potentially forming additional impurities. Rigorous analytical monitoring of these impurities is mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.

This document focuses on the analytical techniques for the profiling of key isopropyl-related impurities of TDF, including:

  • Mono-POC this compound: A partially hydrolyzed intermediate or degradation product.

  • Tenofovir Isopropyl Isoproxil: A process-related impurity from the synthesis of TDF.

  • Tenofovir Disoproxil Carbamate: An impurity formed from the reaction of TDF with isocyanates.

  • Chloromethyl Isopropyl Carbonate (CMIC): A potentially mutagenic raw material that needs to be strictly controlled in the final drug substance.[1]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Isopropyl-Related Impurities

This method is suitable for the quantification of known isopropyl-related impurities and for the general purity assessment of Tenofovir Disoproxil Fumarate.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a UV-Vis detector.
  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Kromasil C18 (100mm x 4.6mm, 5 µm) or equivalent.[2]
  • Mobile Phase: A gradient mixture of Methanol (Solvent A) and 10 mM Potassium Dihydrogen Orthophosphate buffer, pH 3.0 (Solvent B).
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 30 | 70 | | 15 | 70 | 30 | | 20 | 70 | 30 | | 22 | 30 | 70 | | 25 | 30 | 70 |
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 30°C.
  • Detection Wavelength: 260 nm.[2][3]
  • Injection Volume: 20 µL.[3]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Tenofovir Disoproxil Fumarate reference standard (RS) and individual impurity reference standards in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a final concentration of approximately 20 µg/mL.
  • Sample Solution: Accurately weigh and dissolve the TDF drug substance or powdered tablets in methanol to obtain a stock solution of 1 mg/mL. Dilute with the mobile phase to a final concentration of 20 µg/mL. Filter the solution through a 0.45 µm membrane filter before injection.[3]

4. Data Analysis:

  • Identify and quantify the impurities based on their retention times relative to the main Tenofovir Disoproxil Fumarate peak.
  • Calculate the percentage of each impurity using the area normalization method or by using the response factor of the individual impurity standards.

Quantitative Data Summary:

ImpurityExpected Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Tenofovir Disoproxil Fumarate~7.33[2]10 - 50[2]0.90[2]2.71[2]
Mono-POC this compoundTo be determinedTo be determinedTo be determinedTo be determined
Tenofovir Isopropyl IsoproxilTo be determinedTo be determinedTo be determinedTo be determined
Tenofovir Disoproxil CarbamateTo be determinedTo be determinedTo be determinedTo be determined

Note: Specific retention times for the isopropyl impurities need to be established using reference standards.

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve and dilute sample injection Inject Sample/Standard prep_sample->injection prep_std Dissolve and dilute standards prep_std->injection hplc_system HPLC System (Column, Mobile Phase, Detector) chromatogram Generate Chromatogram hplc_system->chromatogram Separation & Detection integration Peak Integration & Identification chromatogram->integration quantification Quantify Impurities integration->quantification

Caption: Workflow for HPLC analysis of this compound impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Characterization

LC-MS is a powerful technique for the identification of unknown impurities and for the confirmation of the structures of known impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol:

1. Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.
  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

2. Chromatographic Conditions:

  • Utilize the same HPLC conditions as described in section 2.1 to ensure chromatographic compatibility.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • Mass Range: m/z 100-1000.
  • Data Acquisition: Full scan mode for impurity identification and product ion scan (MS/MS) mode for structural elucidation.

4. Data Analysis:

  • Extract the mass spectra of the chromatographic peaks corresponding to the impurities.
  • Determine the accurate mass of the molecular ion ([M+H]+) to propose the elemental composition.
  • Analyze the fragmentation pattern in the MS/MS spectra to elucidate the structure of the impurity. The major product ion for Tenofovir and its prodrugs is often observed at m/z 176.10.[4][5]

Quantitative and Qualitative Data Summary:

ImpurityMolecular FormulaExpected [M+H]+ (m/z)Key MS/MS Fragments (m/z)
TenofovirC9H14N5O4P288.0805270, 206, 176, 136[4]
Tenofovir DisoproxilC19H30N5O10P520.1803288, 176[4]
Mono-POC this compoundC17H28N5O7P446.1748To be determined
Tenofovir Isopropyl IsoproxilC19H32N5O7P474.2061To be determined
Tenofovir Disoproxil CarbamateC23H36N5O12P606.2171To be determined

LC-MS Impurity Identification Workflow:

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_identification Structure Elucidation lc_separation HPLC Separation ionization Electrospray Ionization (ESI) lc_separation->ionization full_scan Full Scan MS (m/z) ionization->full_scan msms_scan MS/MS Fragmentation full_scan->msms_scan Select Precursor Ion mass_determination Accurate Mass Determination full_scan->mass_determination fragmentation_analysis Fragmentation Pattern Analysis msms_scan->fragmentation_analysis structure_proposal Propose Impurity Structure mass_determination->structure_proposal fragmentation_analysis->structure_proposal

Caption: Workflow for LC-MS based impurity identification.

Gas Chromatography (GC-FID) for Chloromethyl Isopropyl Carbonate (CMIC)

CMIC is a process-related impurity that is also a potential mutagen, requiring a sensitive and specific analytical method for its control at very low levels.[1] Due to its volatility and lack of a strong UV chromophore, GC-FID is the method of choice.[6]

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Headspace or direct injection system.

2. Chromatographic Conditions:

  • Column: Agilent J&W GC column, type HP-1 (30 m x 0.320 mm, 5 µm film) or equivalent.[7]
  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[7]
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 10°C/min to 200°C.[7]
  • Hold at 200°C for 5 minutes.
  • Inlet Temperature: 225°C.[7]
  • Detector Temperature: 250°C.
  • Injection Mode: Split (split ratio 50:1).[7]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of CMIC reference standard in a suitable solvent like N,N-dimethylformamide (DMF) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1-100 ppm.
  • Sample Preparation (Liquid-Liquid Extraction): To overcome matrix interference, a liquid-liquid extraction procedure is recommended.[6]
  • Dissolve a known amount of the TDF drug substance in a mixture of N,N-dimethylformamide (DMF) and water.
  • Extract the CMIC into an immiscible organic solvent like n-heptane.
  • Inject the n-heptane layer into the GC system.

4. Data Analysis:

  • Quantify the amount of CMIC in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary:

ImpurityLinearity Range (ppm)LOD (ppm)LOQ (ppm)
Chloromethyl Isopropyl Carbonate (CMIC)1 - 100To be determined10[6]

GC-FID Analysis Workflow:

GCFID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis dissolution Dissolve TDF in DMF/Water extraction Liquid-Liquid Extraction with n-heptane dissolution->extraction injection Inject n-heptane extract extraction->injection gc_system GC System (Column, Carrier Gas, FID) chromatogram Generate Chromatogram gc_system->chromatogram Separation & Detection quantification Quantify CMIC chromatogram->quantification

Caption: Workflow for GC-FID analysis of CMIC impurity.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.

Protocol for Forced Degradation:

Prepare solutions of Tenofovir Disoproxil Fumarate (approximately 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[8][9]

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.[8][9]

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[8][9]

  • Thermal Degradation: Expose the solid drug substance to 60°C for 8 hours.[10]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light.

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis by HPLC-UV and LC-MS to identify and quantify the degradation products.

Forced Degradation Analysis Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Degradants cluster_results Results start TDF Drug Substance/Product acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc_analysis HPLC-UV Analysis acid->hplc_analysis lcms_analysis LC-MS Analysis acid->lcms_analysis base->hplc_analysis base->lcms_analysis oxidation->hplc_analysis oxidation->lcms_analysis thermal->hplc_analysis thermal->lcms_analysis photo->hplc_analysis photo->lcms_analysis quantification Quantification of Degradants hplc_analysis->quantification identification Identification of Degradants lcms_analysis->identification pathway Degradation Pathway Elucidation quantification->pathway identification->pathway

Caption: Workflow for forced degradation studies of Tenofovir Disoproxil Fumarate.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the impurity profiling of this compound and related substances in Tenofovir Disoproxil Fumarate. Adherence to these methodologies will enable researchers and drug development professionals to ensure the quality, safety, and regulatory compliance of TDF-containing pharmaceutical products. The provided workflows and data tables serve as a practical guide for the implementation of these analytical techniques in a laboratory setting.

References

Application Notes and Protocols for Isopropyl Tenofovir Resistance Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) belonging to the class of antiviral drugs used in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV). As with other antiretroviral agents, the emergence of drug resistance is a significant concern that can compromise therapeutic efficacy. These application notes provide a comprehensive guide to the experimental design for profiling resistance to this compound. The protocols outlined below describe methodologies for the in vitro selection of resistant viral strains, and the subsequent genotypic and phenotypic characterization of these variants.

Mechanism of Action

This compound is a prodrug of Tenofovir. Upon entering a target cell, it is converted to Tenofovir, which is then phosphorylated by cellular kinases to its active form, Tenofovir Diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[3] It is incorporated into the growing viral DNA chain, causing premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[3]

Key Resistance Mutation: The primary mutation associated with Tenofovir resistance is K65R in the reverse transcriptase gene.[4][5][6] This mutation reduces the incorporation of Tenofovir by the reverse transcriptase enzyme.[5][6]

Data Presentation

Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and interpretation.

Table 1: Phenotypic Susceptibility of this compound against Wild-Type and Resistant HIV-1

Virus StrainIC50 (µM) of this compoundFold Change in Resistance
Wild-Type HIV-11.0
K65R Mutant
In Vitro Selected Resistant Strain 1
In Vitro Selected Resistant Strain 2

Table 2: Genotypic Analysis of this compound-Resistant HIV-1

Virus StrainReverse Transcriptase Mutations DetectedFrequency by NGS (%)
Wild-Type HIV-1None0
K65R MutantK65R>95
In Vitro Selected Resistant Strain 1
In Vitro Selected Resistant Strain 2

Table 3: Reverse Transcriptase Enzyme Activity

RT EnzymeIC50 (µM) of Tenofovir DiphosphateFold Change in Inhibition
Wild-Type RT1.0
K65R RT

Experimental Protocols

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the serial passage of a wild-type HIV-1 strain in the presence of escalating concentrations of this compound to select for resistant variants.

Materials:

  • Cell Lines: MT-2 cells or Peripheral Blood Mononuclear Cells (PBMCs).[7][8][9]

  • Virus Strain: HIV-1 NL4-3 (wild-type).[10][11]

  • This compound: Stock solution of known concentration.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for PBMC stimulation.[8][12]

  • 96-well and 24-well cell culture plates.

  • p24 antigen ELISA kit.

Protocol:

  • Cell Preparation:

    • MT-2 cells: Maintain in continuous culture. Seed at an appropriate density (e.g., 2 x 10^5 cells/mL) in a 24-well plate.

    • PBMCs: Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8] Stimulate with PHA (5 µg/mL) for 2-3 days, then maintain in culture medium supplemented with IL-2 (20 U/mL).[12]

  • Initiation of Selection:

    • Infect the prepared cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01.

    • Add this compound at a starting concentration equal to the IC50 of the wild-type virus. Set up parallel cultures with and without the drug (as a control). Starting concentrations for in vitro selection of nucleoside analogs can range from 0.1 µM to 1 nM.[13]

  • Serial Passage:

    • Culture the infected cells for 3-4 days.

    • Monitor viral replication by measuring p24 antigen in the culture supernatant using an ELISA kit.

    • When viral replication is detected in the drug-treated culture (p24 levels > 1 ng/mL), harvest the cell-free supernatant.

    • Use the harvested virus to infect fresh, uninfected cells.

    • Double the concentration of this compound in the new culture.

    • If no viral replication is detected after 7-10 days, the drug concentration may be too high. In such cases, the passage should be repeated with a lower concentration of the drug.

  • Continue Passaging: Repeat the serial passage process with escalating concentrations of this compound until a significant decrease in susceptibility is observed (typically a >10-fold increase in IC50 compared to the wild-type virus). This process can take several weeks to months.[13]

  • Virus Stock Preparation: Once a resistant virus population is established, prepare a high-titer virus stock by expanding the virus in a larger culture volume. Aliquot and store at -80°C.

Genotypic Resistance Profiling

This protocol outlines the methods for identifying mutations in the reverse transcriptase gene of the selected resistant virus.

Materials:

  • Viral RNA extraction kit.

  • Reverse transcriptase and PCR reagents.

  • Primers specific for the HIV-1 pol gene (RT region).

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform.

  • Bioinformatics software for sequence analysis.

Protocol:

  • RNA Extraction: Extract viral RNA from the cell-free supernatant of the resistant virus stock using a commercial kit.

  • RT-PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a downstream primer. Amplify the RT-coding region of the pol gene by PCR using specific primers.

  • Sequencing:

    • Sanger Sequencing: Purify the PCR product and sequence it using the Sanger method. This method is suitable for identifying dominant mutations.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral population, including the detection of minor variants, use an NGS platform.[14] This involves library preparation, sequencing, and bioinformatic analysis to identify mutations and their frequencies.[14]

  • Sequence Analysis: Align the obtained sequences with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid substitutions. The Stanford University HIV Drug Resistance Database can be used for interpreting the identified mutations.

Phenotypic Resistance Profiling

This protocol determines the concentration of this compound required to inhibit the replication of the resistant virus by 50% (IC50).

Materials:

  • Resistant and wild-type HIV-1 virus stocks.

  • MT-2 cells or PHA-stimulated PBMCs.

  • This compound stock solution.

  • 96-well cell culture plates.

  • p24 antigen ELISA kit or a reporter cell line system (e.g., luciferase-based).

Protocol:

  • Cell Preparation: Prepare target cells (MT-2 or PBMCs) as described in Protocol 1.

  • Drug Dilution: Prepare a series of dilutions of this compound in culture medium in a 96-well plate. Include a no-drug control.

  • Infection: Add a standardized amount of the resistant or wild-type virus to each well containing the drug dilutions.

  • Incubation: Incubate the plates for 3-7 days.

  • Quantification of Viral Replication:

    • p24 ELISA: Measure the amount of p24 antigen in the culture supernatants.

    • Reporter Gene Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase).

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Calculate the IC50 value, which is the drug concentration that causes a 50% reduction in viral replication. The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.[15]

Biochemical Assay: Reverse Transcriptase Inhibition

This protocol assesses the inhibitory activity of the active metabolite, Tenofovir Diphosphate, against the reverse transcriptase enzyme from both wild-type and resistant viruses.

Materials:

  • Recombinant wild-type and mutant (e.g., K65R) HIV-1 reverse transcriptase.

  • Tenofovir Diphosphate.

  • A commercially available non-radioactive RT assay kit (e.g., colorimetric or fluorescent).[16]

  • Poly(A) template and oligo(dT) primer.

  • Deoxynucleotide triphosphates (dNTPs).

  • 96-well plates.

Protocol:

  • Enzyme Preparation: Obtain or purify recombinant wild-type and mutant RT enzymes.

  • Assay Setup: In a 96-well plate, combine the RT enzyme, the poly(A)•oligo(dT) template/primer, and a mixture of dNTPs (including a labeled nucleotide, e.g., BrdUTP).

  • Inhibitor Addition: Add serial dilutions of Tenofovir Diphosphate to the wells. Include a no-inhibitor control.

  • Reaction: Incubate the plate at 37°C to allow the reverse transcription reaction to proceed.

  • Detection: Detect the incorporation of the labeled nucleotide according to the kit manufacturer's instructions. This typically involves an antibody-based detection method that generates a colorimetric or fluorescent signal.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of Tenofovir Diphosphate. Determine the IC50 value for both the wild-type and mutant enzymes.

Visualizations

This compound Mechanism of Action and Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus HIV Replication cluster_resistance Resistance Mechanism This compound This compound Isopropyl Tenofovir_in This compound This compound->Isopropyl Tenofovir_in Cellular Uptake Tenofovir Tenofovir Isopropyl Tenofovir_in->Tenofovir Hydrolysis (Cellular Esterases) Tenofovir Monophosphate Tenofovir Monophosphate Tenofovir->Tenofovir Monophosphate Phosphorylation (Adenylate Kinase 2) Tenofovir Diphosphate (TFV-DP) Tenofovir Diphosphate (TFV-DP) Tenofovir Monophosphate->Tenofovir Diphosphate (TFV-DP) Phosphorylation (Creatine Kinase) Tenofovir Diphosphate (TFV-DP)->Inhibition Competitive Inhibition Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral RNA Inhibition->Reverse Transcriptase (RT) K65R Mutation in RT K65R Mutation in RT Reduced Incorporation of TFV-DP Reduced Incorporation of TFV-DP K65R Mutation in RT->Reduced Incorporation of TFV-DP Reduced Incorporation of TFV-DP->Inhibition Decreases Inhibition

Caption: Intracellular activation of this compound and mechanism of resistance.

Experimental Workflow for this compound Resistance Profiling cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Virus cluster_geno Genotypic cluster_pheno Phenotypic cluster_biochem Biochemical start Start with Wild-Type HIV-1 infect Infect Target Cells (MT-2 or PBMCs) start->infect culture Culture with Escalating Concentrations of This compound infect->culture monitor Monitor Viral Replication (p24 ELISA) culture->monitor passage Serial Passage of Virus monitor->passage Replication Detected passage->infect Infect Fresh Cells resistant_virus Resistant Virus Population passage->resistant_virus Resistance Confirmed genotypic Genotypic Profiling resistant_virus->genotypic phenotypic Phenotypic Profiling resistant_virus->phenotypic rna_extraction Viral RNA Extraction ic50_assay IC50 Determination biochemical Biochemical Assay rt_inhibition RT Enzyme Inhibition Assay (Wild-Type vs. Mutant RT) rt_pcr RT-PCR of pol gene rna_extraction->rt_pcr sequencing Sanger or NGS rt_pcr->sequencing analysis Sequence Analysis (Identify Mutations) sequencing->analysis analysis->biochemical Inform Mutant Enzyme Design fold_change Calculate Fold Change in Resistance ic50_assay->fold_change ic50_tfvdp Determine IC50 of TFV-DP rt_inhibition->ic50_tfvdp

Caption: Workflow for this compound resistance profiling.

References

Application Notes and Protocols for Oral Bioavailability Studies of Isopropyl Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl Tenofovir is a derivative of Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. As with many nucleoside analogues, the oral bioavailability of the parent drug is limited. This document provides detailed application notes and protocols for the formulation of this compound to enhance its oral bioavailability and for the subsequent evaluation of these formulations in preclinical studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is critical for developing an effective oral formulation. The following table summarizes the known and estimated properties.

PropertyValueSource/Method
Chemical Formula C12H20N5O4P[1]
Molecular Weight 329.29 g/mol [1]
Appearance Off-white solid[1]
Solubility Soluble in Methanol and DMSO. Aqueous solubility is predicted to be low.[1]
pKa (estimated) ~3.8 and ~6.7 (based on Tenofovir)[2]
LogP (estimated) > -1.6 (likely higher than Tenofovir due to the isopropyl group)[2]
BCS Classification (predicted) Class III or IV (High Solubility/Low Permeability or Low Solubility/Low Permeability)[3]

Formulation Strategies for Enhancing Oral Bioavailability

Based on the predicted physicochemical properties, several formulation strategies can be employed to improve the oral bioavailability of this compound.

Solid Dispersions

Solid dispersions aim to improve the dissolution rate and apparent solubility of a drug by dispersing it in a hydrophilic carrier at a molecular level.

  • Carriers: Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose (HPC), Povidone (PVP), Copovidone, Soluplus®.

  • Methodology: Solvent evaporation or hot-melt extrusion.

  • Key Considerations: Drug-polymer miscibility and stability of the amorphous form.

Lipid-Based Formulations

Lipid-based formulations can enhance oral bioavailability by increasing drug solubilization, promoting lymphatic transport, and reducing first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a promising option.

  • Components:

    • Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil).

    • Surfactants: Polyoxyl 40 hydrogenated castor oil (Kolliphor® RH 40), Polysorbate 80 (Tween® 80).

    • Co-solvents/Co-surfactants: Propylene glycol, Transcutol®.

  • Methodology: Components are mixed under gentle stirring until a homogenous solution is formed.

  • Key Considerations: Spontaneity of emulsification and droplet size of the resulting emulsion.

Nanoparticulate Systems

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity.

  • Methodologies:

    • Milling: Wet bead milling.

    • Precipitation: Solvent-antisolvent precipitation.

  • Stabilizers: Surfactants (e.g., sodium lauryl sulfate) and polymers (e.g., HPMC) are required to prevent particle aggregation.

  • Key Considerations: Physical stability of the nanosuspension and potential for Ostwald ripening.

Experimental Protocols

In Vitro Screening of Formulations

Objective: To determine the apparent solubility of this compound in different formulation vehicles.

Protocol:

  • Prepare stock solutions of this compound in DMSO.

  • Add a small aliquot of the stock solution to the test vehicle (e.g., simulated gastric fluid, fasted state simulated intestinal fluid, or different lipid-based formulation components).

  • Shake the samples at 37°C for 24 hours.

  • Filter the samples to remove any undissolved drug.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Objective: To assess the release profile of this compound from the developed formulations.

Protocol for Solid Dispersions:

  • Use a USP Type II (paddle) dissolution apparatus.

  • Fill the vessels with 900 mL of dissolution medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8).

  • Maintain the temperature at 37°C and the paddle speed at 50 rpm.

  • Introduce the solid dispersion formulation into the vessels.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with fresh medium.

  • Analyze the samples for this compound concentration.

Protocol for Lipid-Based Formulations:

  • Use a USP Type II (paddle) dissolution apparatus with a dispersion-promoting medium.

  • Add the lipid-based formulation to the dissolution medium.

  • Monitor the self-emulsification process and droplet size over time using a particle size analyzer.

  • Sample the aqueous phase after centrifugation or filtration to determine the amount of drug in solution.

Objective: To evaluate the potential of formulations to enhance the intestinal permeability of this compound.

Protocol:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apply the this compound formulation to the apical (AP) side of the monolayer.

  • At predetermined time points, collect samples from the basolateral (BL) side.

  • Quantify the concentration of this compound in the BL samples.

  • Calculate the apparent permeability coefficient (Papp).

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulations.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Protocol:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the this compound formulation orally via gavage at a predetermined dose. A solution formulation administered intravenously will serve as the reference for absolute bioavailability calculation.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4][5]

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Analytical Method: LC-MS/MS for Quantification of Tenofovir in Plasma

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tenofovir: Precursor ion -> Product ion (to be determined for this compound).

    • Internal Standard (e.g., Tenofovir-d6): Precursor ion -> Product ion.

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison between different formulations.

Table 1: In Vitro Formulation Screening Results

Formulation IDFormulation TypeApparent Solubility (µg/mL) in FaSSIFDissolution/Dispersion Performance (e.g., % released at 30 min)Caco-2 Papp (x 10^-6 cm/s)
F1Solid Dispersion (HPMC)
F2SEDDS
F3Nanosuspension
Unformulated Drug-

Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration

Formulation IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng*h/mL)Absolute Bioavailability (F%)
F1
F2
F3
Unformulated Drug
IV Solution100

Visualizations

experimental_workflow cluster_0 Formulation Development cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Analysis & Outcome Formulation_Strategies Formulation Strategies (Solid Dispersion, SEDDS, Nano) Solubility Kinetic Solubility Formulation_Strategies->Solubility Dissolution Dissolution/Dispersion Solubility->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Rat Pharmacokinetic Study Permeability->PK_Study Data_Analysis Data Analysis & Bioavailability Calculation PK_Study->Data_Analysis

Caption: Experimental workflow for formulation and evaluation.

oral_absorption_pathway cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation Lumen Lumen (Formulation Dissolution/Dispersion) Enterocyte Enterocyte (Absorption) Lumen->Enterocyte Permeation Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation

Caption: Simplified pathway of oral drug absorption.

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl Tenofovir (Tenofovir Alafenamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the aqueous solubility of Isopropyl Tenofovir, commonly known as Tenofovir Alafenamide (TAF), for in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Tenofovir Alafenamide)?

This compound is a term that can refer to derivatives of Tenofovir, a nucleotide reverse transcriptase inhibitor. The most prominent and clinically relevant compound in this class is Tenofovir Alafenamide (TAF). TAF is a prodrug of Tenofovir, designed with an isopropyl alanine ester and a phenyl phosphoramidate moiety to enhance cell permeability and achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate.[1][2] Due to its lipophilic nature, TAF has low aqueous solubility, which can present challenges in experimental assays.

Q2: Why is the aqueous solubility of Tenofovir Alafenamide a concern for assays?

Low aqueous solubility is a major hurdle for in vitro and cell-based assays for several reasons:

  • Precipitation: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer or cell culture medium, the compound can precipitate if its solubility limit is exceeded. This reduces the actual concentration of the drug in the assay, leading to inaccurate results.[3][4]

  • Inaccurate Dosing: Drug precipitation can lead to underestimation of biological activity (e.g., IC50 values) because the effective concentration available to interact with the target is lower than the nominal concentration.

  • Cell Toxicity: Precipitates can be cytotoxic or interfere with assay readouts (e.g., light scattering in absorbance assays), confounding the experimental results.[5]

Q3: What are the reported solubility values for Tenofovir Alafenamide (TAF)?

The solubility of TAF can vary depending on its salt form (e.g., fumarate vs. free base), the solvent, temperature, and physical methods used for dissolution like sonication. The data below is compiled from various sources.

Compound Form Solvent Solubility Conditions Source
Tenofovir Alafenamide FumarateWater0.236 mg/mLNot Specified[1]
Tenofovir Alafenamide FumarateWater10 mg/mLNot Specified[6]
Tenofovir Alafenamide FumarateWater6.67 mg/mLRequires ultrasonic and warming to 60°C[7]
Tenofovir Alafenamide (Free Base)Water4.86 mg/mL20 °C[8]
Tenofovir Alafenamide (Free Base)Water6.67 mg/mLRequires ultrasonic
Tenofovir Alafenamide FumarateDMSO100 mg/mLNot Specified[6]
Tenofovir Alafenamide FumarateEthanol100 mg/mLNot Specified[9][6]
Tenofovir Alafenamide (Free Base)DMSO≥ 31 mg/mLNot Specified

Q4: What is the optimal pH for maintaining Tenofovir Alafenamide stability in solution?

TAF is susceptible to hydrolysis, and its stability is highly pH-dependent. Research has identified a pH "stability window" between pH 4.8 and 5.8 , with minimal degradation observed at pH 5.3.[10] Working within this pH range can help prevent chemical degradation during an experiment, ensuring more reliable and reproducible results.[10][11]

Troubleshooting Guide

Problem: My compound precipitates when added to my aqueous assay buffer or cell culture medium.

This is the most common issue encountered when working with poorly soluble compounds like TAF.

Root Causes & Solutions
  • Cause 1: Final concentration of organic solvent (e.g., DMSO) is too low.

    • Solution: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to act as a co-solvent and maintain solubility. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Determine the highest non-toxic concentration of your chosen solvent for your specific assay and cell type, and ensure your dilution scheme maintains this level.

  • Cause 2: The aqueous solubility limit of TAF is exceeded.

    • Solution 1: Optimize the Stock and Working Solution Preparation. Avoid adding a highly concentrated TAF stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions. It can also be beneficial to add the TAF stock to the medium and vortex or mix immediately and vigorously to facilitate rapid dispersion.[4]

    • Solution 2: Use Solubility Enhancers (Excipients). Incorporating excipients into your assay buffer can significantly improve solubility.

      • Cyclodextrins: Molecules like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing solubility.[12][13]

      • Surfactants: Non-ionic surfactants such as Tween-80 or Triton X-100 can be used at low, non-toxic concentrations (e.g., 0.01-0.05%) to help maintain solubility in biochemical assays.[3][14] However, their use in cell-based assays must be carefully validated as they can disrupt cell membranes at higher concentrations.[3]

    • Solution 3: Employ Physical Dissolution Methods. When preparing working solutions, gentle warming (e.g., to 37°C) and sonication can help dissolve small precipitates and achieve a clear solution.[3][7]

Workflow for Troubleshooting Precipitation

G cluster_0 Troubleshooting Workflow start Problem: Compound precipitates in aqueous assay medium check_dmso Is final DMSO/co-solvent concentration optimal (e.g., 0.1% - 0.5%)? start->check_dmso increase_dmso Action: Increase final DMSO concentration to the maximum tolerated level for your cells. check_dmso->increase_dmso No use_excipients Action: Incorporate a solubility enhancer. check_dmso->use_excipients Yes result_ok Solution is Clear: Proceed with Assay increase_dmso->result_ok excipient_choice Choose Excipient use_excipients->excipient_choice result_fail Precipitation Persists: Consider alternative solubilization strategy or lower final concentration. use_excipients->result_fail If ineffective cyclodextrin Option 1: Use Cyclodextrins (e.g., SBE-β-CD) for cell-based assays. excipient_choice->cyclodextrin Cell-Based surfactant Option 2: Use non-ionic surfactants (e.g., Tween-80) for biochemical assays. excipient_choice->surfactant Biochemical check_protocol Action: Refine dilution protocol. Use serial dilutions and vortex immediately. cyclodextrin->check_protocol surfactant->check_protocol check_protocol->result_ok

Caption: Workflow for addressing TAF precipitation in assays.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Solvent Selection: Use anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO). Fresh DMSO is recommended as it can absorb moisture, which may reduce solubility.[6]

  • Calculation: Calculate the mass of Tenofovir Alafenamide Fumarate required to prepare a stock solution of a desired concentration (e.g., 50 mg/mL or ~100 mM).

  • Dissolution: Add the calculated mass of TAF to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Add the required volume of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in Aqueous Media (Co-solvent Method)

This protocol is a general guideline for diluting the DMSO stock into a final assay medium (e.g., PBS or cell culture medium).

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your TAF stock solution in your assay medium. For example, dilute your 50 mg/mL stock 1:100 in assay medium to create a 500 µg/mL intermediate solution (this solution will contain 1% DMSO). This step helps prevent the drug from crashing out of solution, which can occur when a highly concentrated organic stock is added directly to a large aqueous volume.

  • Final Dilution: Add the required volume of the intermediate solution to your assay wells to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed the tolerated limit for your cells (typically ≤0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same concentration of DMSO (without the drug) to a separate set of wells. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Mixing: Mix the final solution gently by pipetting or swirling the plate. Visually inspect the wells for any signs of precipitation before starting the assay.

References

Troubleshooting low yield in Isopropyl Tenofovir synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Isopropyl Tenofovir, more formally known as Tenofovir Disoproxil. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the first stage of Tenofovir synthesis?

A1: A primary cause of yield loss in the initial step, the alkylation of adenine with (R)-propylene carbonate, is the formation of an undesired regioisomer.[1][2] The reaction can produce both the desired N9-alkylated adenine and an N7-alkylated impurity. This regioisomeric impurity can account for a loss of approximately 10% of the starting material.[2]

Q2: How can I minimize the formation of the N7-alkylated regioisomer?

A2: While completely avoiding the formation of the N7 isomer is difficult, optimizing reaction conditions can favor the desired N9 product. Subsequent purification is crucial. Crystallization from a 1:1 mixture of methanol and isopropanol has been shown to effectively reduce the regioisomer content to around 1.7%, although this comes with a trade-off in overall yield (around 66% for this step).[1][2]

Q3: My intermediate phosphonate ester is difficult to isolate. Why is this and what can I do?

A3: The diethylphosphonate intermediate formed after coupling (R)-9-(2-hydroxypropyl)adenine (HPA) with a tosylated hydroxymethylphosphonate is water-soluble and susceptible to hydrolysis back to the monoester.[1][2] This makes crystallization and isolation challenging. To overcome this, a "telescoped" process is often employed, where the hydrolysis step is performed directly on the reaction mixture without isolating the phosphonate ester intermediate.[1][2]

Q4: What are the challenges associated with using Magnesium tert-butoxide (Mg(OtBu)2) as a base?

A4: While Magnesium tert-butoxide can provide high conversion rates (>90%), it has several drawbacks.[2] These include high cost, significant lot-to-lot variability which can lead to poor reproducibility, and more complex workup and purification procedures.[2][3]

Q5: Are there alternatives to Magnesium tert-butoxide?

A5: Yes, other bases have been investigated. For instance, increasing the loading of Sodium tert-butoxide (NaOtBu) to 7 equivalents and maintaining a reaction temperature of 70 °C has been shown to improve the yield to 64%.[2]

Q6: What factors are critical in the final esterification step to form Tenofovir Disoproxil?

A6: The final esterification is highly sensitive to several parameters. Key factors include the choice of base, reaction concentration, water content in the starting materials and reaction mixture, and reaction temperature.[1] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also be beneficial.[4]

Q7: Why is the workup and isolation of the final Tenofovir Disoproxil product so challenging?

A7: The disoproxil side chains of the final product are prone to hydrolysis under various conditions, especially in the presence of water.[1] This instability makes the workup and isolation steps critical for maintaining a good yield and high purity. A nonaqueous workup process can help to minimize product decomposition.[5]

Troubleshooting Guides

Problem 1: Low Yield in Stage 1 - Alkylation of Adenine
Symptom Possible Cause Suggested Solution
High percentage of N7-regioisomer impurity detected by HPLC.Suboptimal reaction conditions favoring N7 alkylation.While difficult to eliminate completely, ensure precise temperature control. Focus on purification by recrystallizing the crude product from a 1:1 MeOH/i-PrOH mixture to isolate the desired N9 isomer.[1][2]
Incomplete reaction; significant amount of adenine starting material remains.Insufficient reaction time or temperature.Ensure the reaction is heated to the recommended temperature (e.g., 120 °C) and monitored until completion. Using an excess of (R)-propylene carbonate (1.3 equivalents) can help drive the reaction to completion.[1]
Problem 2: Low Conversion in Stage 2 - Phosphonate Coupling
Symptom Possible Cause Suggested Solution
Low conversion of (R)-HPA to the phosphonate ester.Ineffective base or poor reproducibility.If using Mg(OtBu)2, be aware of potential lot-to-lot variability.[2] Consider screening different lots or switching to an alternative base like Sodium tert-butoxide with optimized conditions (e.g., 7 equivalents at 70 °C).[2]
Formation of multiple byproducts.Reaction temperature is too high.High temperatures can lead to decomposition. Reducing the reaction temperature from 70 °C to a range of 50-60 °C can significantly improve product stability.[1]
Poor reaction rate in solvents other than NMP or DMF.The reaction is sensitive to the solvent.NMP and DMF generally give the best results.[1] If using acetonitrile, be aware that it can react to form new impurities.[1]
Problem 3: Low Yield in Final Stage - Esterification and Fumarate Salt Formation
Symptom Possible Cause Suggested Solution
Significant product decomposition during workup and isolation.Hydrolysis of the disoproxil ester groups.The product is unstable in aqueous conditions.[1] Minimize contact with water. A nonaqueous workup for the removal of solvents like NMP and triethylamine is recommended to reduce decomposition.[5]
Incomplete reaction and presence of monoester intermediate.Suboptimal reaction conditions or insufficient reagent.Optimize reaction conditions, including temperature (50-60 °C) and reagent equivalents. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve conversion.[1][4] Ensure starting materials are dry.
Low in-situ yield (50-65%) with N-hydroxymethylated impurities.Side reactions occurring under the reaction conditions.Pushing the reaction to completion at higher temperatures can increase the rate of decomposition faster than the rate of product formation.[1] Lowering the reaction temperature can help minimize the formation of these impurities.[1]

Experimental Protocols

Key Experiment: Improved Stage 2 Coupling and Hydrolysis

This protocol describes a "telescoped" approach for the synthesis of Tenofovir (PMPA), a key intermediate, avoiding the isolation of the water-soluble phosphonate ester.

Materials:

  • (R)-9-(2-hydroxypropyl)adenine (HPA)

  • Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP)

  • Magnesium tert-butoxide (Mg(OtBu)2) or Sodium tert-butoxide (NaOtBu)

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Aqueous Hydrobromic Acid (HBr) or Trimethylsilyl bromide (TMSBr)

Procedure:

  • Alkylation: In a suitable reactor, dissolve (R)-HPA in NMP or DMF.

  • Add the base (e.g., Mg(OtBu)2).

  • Add the DESMP solution to the reaction mixture.

  • Heat the mixture to the optimized temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by HPLC.

  • Hydrolysis (Telescoped Step): Without isolating the intermediate, cool the reaction mixture.

  • Slowly add aqueous HBr or TMSBr to hydrolyze the diethyl phosphonate esters.

  • After the hydrolysis is complete, proceed with the workup to isolate Tenofovir (PMPA). This may involve pH adjustment and precipitation.

Visualizations

G cluster_stage1 Stage 1: Alkylation cluster_stage2 Stage 2: Phosphonate Coupling & Hydrolysis cluster_stage3 Stage 3: Esterification cluster_final Final Step A Adenine HPA (R)-9-(2-hydroxypropyl)adenine (HPA) (Desired Product) A->HPA NaOH, DMF, 120°C Iso N7-Regioisomer (Impurity) A->Iso Side Reaction PC (R)-Propylene Carbonate PC->HPA PC->Iso HPA2 (R)-HPA DESMP DESMP PMPA Tenofovir (PMPA) DESMP->PMPA Base Base (e.g., Mg(OtBu)2) Base->PMPA PMPA2 PMPA HPA2->PMPA 1. NMP/DMF 2. Hydrolysis (e.g., TMSBr) TDF Tenofovir Disoproxil (Crude) PMPA2->TDF Base (e.g., TEA), TBAB CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->TDF TDF_crude Crude TDF TDF_final Tenofovir Disoproxil Fumarate (TDF) TDF_crude->TDF_final Crystallization FA Fumaric Acid FA->TDF_final

Caption: Overall workflow for the synthesis of Tenofovir Disoproxil Fumarate (TDF).

G start Low Yield Observed stage1 Problem in Stage 1? (Adenine Alkylation) start->stage1 stage2 Problem in Stage 2? (Phosphonate Coupling) stage1->stage2 No sol1 Check for N7-regioisomer. Optimize purification via recrystallization. stage1->sol1 Yes stage3 Problem in Final Stage? (Esterification/Isolation) stage2->stage3 No sol2 Review base quality (Mg(OtBu)2 lot). Optimize temperature (50-60°C). stage2->sol2 Yes sol3 Minimize water exposure during workup. Use a phase-transfer catalyst (TBAB). Lower reaction temperature. stage3->sol3 Yes end Yield Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for low yield in Tenofovir Disoproxil synthesis.

References

Technical Support Center: Optimization of Tenofovir Prodrugs for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in cell culture experiments. While the term "Isopropyl Tenofovir" may be encountered, it typically refers to the isoproxil ester components of the prodrug TDF, which are crucial for its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tenofovir and its prodrugs?

A1: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its prodrugs, TDF and TAF, are administered to improve cell permeability. Inside the cell, these prodrugs are converted to Tenofovir, which is then phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[1] TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA by the reverse transcriptase enzyme.[2] Once incorporated, TFV-DP acts as a chain terminator, preventing the elongation of the viral DNA and thus inhibiting viral replication.[2]

Q2: What is the difference between Tenofovir, TDF, and TAF?

A2: Tenofovir is the active drug molecule. However, it has low oral bioavailability. TDF (Tenofovir Disoproxil Fumarate) and TAF (Tenofovir Alafenamide) are prodrugs designed to increase the delivery of Tenofovir into cells. TAF is more stable in plasma and is more efficiently converted to Tenofovir within target cells, such as peripheral blood mononuclear cells (PBMCs), leading to higher intracellular concentrations of the active TFV-DP at lower doses compared to TDF.[3][4][5] This increased efficiency of TAF can result in lower plasma concentrations of Tenofovir, potentially reducing off-target effects.[4]

Q3: Which cell lines are appropriate for studying Tenofovir's antiviral activity?

A3: The choice of cell line depends on the virus being studied. For HIV research, common choices include peripheral blood mononuclear cells (PBMCs), and T-lymphoid cell lines like MT-2 and MT-4.[3] For Hepatitis B Virus (HBV) research, the human hepatoma cell line HepG2 and its derivatives (e.g., HepG2.2.15) are widely used as they can support HBV replication.[1][6][7]

Q4: What is a typical starting concentration range for Tenofovir prodrugs in cell culture?

A4: The optimal concentration will vary depending on the cell type, the specific virus, and the experimental endpoint. Based on published data, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For TAF, EC50 values against HIV in PBMCs are in the range of 0.10 to 12.0 nM.[3] For TDF, the EC50 against HBV in HepG2 cells is around 0.02 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How should I assess the cytotoxicity of Tenofovir and its prodrugs in my cell line?

A5: Cytotoxicity should be evaluated in parallel with antiviral activity. The 50% cytotoxic concentration (CC50) is a common metric. A standard method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[8][9][10] Other methods include the Trypan Blue exclusion assay or commercial assays that measure ATP levels (e.g., CellTiter-Glo®). It is crucial to test a range of drug concentrations to determine the CC50 for your specific cell line.

Data Presentation

The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Tenofovir and its prodrugs in various cell lines. Note that these values can vary depending on the specific experimental conditions, such as the virus strain, cell density, and incubation time.

CompoundCell LineVirusEC50Reference
Tenofovir (TFV)HepG2.2.15HBV1.1 µM[1]
Tenofovir Disoproxil (TDF)HepG2.2.15HBV0.02 µM[1]
Tenofovir Alafenamide (TAF)PBMCsHIV-10.10 - 12.0 nM (mean 3.5 nM)[3]
Tenofovir Alafenamide (TAF)MT-2HIV-15 nM[3]
Tenofovir Alafenamide (TAF)MT-4HIV-17 nM[3]
Tenofovir (TFV)Lymphoblastoid cellsHIV-10.04 - 8.5 µM[11]
CompoundCell LineCC50Reference
Tenofovir (TFV)HepG2398 µM[12]
Tenofovir (TFV)Skeletal muscle cells870 µM[12]
Tenofovir (TFV)Erythroid progenitor cells>200 µM[12]
Tenofovir Alafenamide (TAF)MT-242 µM[3]
Tenofovir Alafenamide (TAF)MT-44.7 µM[3]
Tenofovir Alafenamide (TAF)PBMCs>10 µM[13]
Tenofovir Disoproxil (TDF)HepG2>10 µM[6]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the CC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (Tenofovir, TDF, or TAF)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using a dose-response curve.

HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)

This protocol outlines a general procedure for determining the EC50 of a compound against HIV-1 by measuring the p24 antigen in the culture supernatant.

Materials:

  • HIV-1 permissive cells (e.g., PBMCs, MT-4 cells)

  • Complete cell culture medium

  • HIV-1 stock of known titer

  • Test compound (Tenofovir, TDF, or TAF)

  • 96-well plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the diluted compound to the cells.

  • Infect the cells with a predetermined amount of HIV-1. Include uninfected cell controls and infected, untreated controls.

  • Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator.

  • After incubation, carefully collect the culture supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of viral inhibition for each compound concentration compared to the infected, untreated control.

  • Determine the EC50 value from a dose-response curve.

Intracellular Tenofovir Diphosphate (TFV-DP) Quantification by LC-MS/MS

This is a generalized protocol for the extraction and quantification of the active metabolite TFV-DP from cells. This procedure requires specialized equipment and expertise.

Materials:

  • Treated cells (e.g., PBMCs)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (70% in water, ice-cold)

  • Internal standard (e.g., a stable isotope-labeled version of TFV-DP)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Extraction:

    • After treatment, harvest the cells and wash them twice with ice-cold PBS.

    • Count the cells to normalize the final results.

    • Lyse the cell pellet by adding a specific volume of ice-cold 70% methanol containing the internal standard.

    • Vortex vigorously and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the cell debris.

  • Sample Preparation:

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated LC-MS/MS method for the quantification of TFV-DP.

    • The method should be optimized for the separation and detection of the analyte and internal standard.

  • Data Analysis:

    • Quantify the concentration of TFV-DP in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Normalize the results to the cell count to express the concentration as fmol per million cells.

Mandatory Visualizations

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF_TAF Tenofovir Prodrugs (TDF/TAF) Tenofovir Tenofovir TDF_TAF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition Chain_Termination Chain Termination TFV_DP->Chain_Termination dATP dATP (Natural Substrate) dATP->RT Viral_DNA Viral DNA Elongation RT->Viral_DNA RT->Chain_Termination

Caption: Mechanism of action of Tenofovir prodrugs.

Experimental_Workflow Start Start: Define Cell Line and Virus Dose_Response Perform Dose-Response (e.g., 0.1 nM to 100 µM) Start->Dose_Response Cytotoxicity Assess Cytotoxicity (CC50) (e.g., MTT Assay) Dose_Response->Cytotoxicity Antiviral Assess Antiviral Activity (EC50) (e.g., p24 ELISA) Dose_Response->Antiviral Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity_Index Antiviral->Selectivity_Index Optimal_Dose Select Optimal Non-Toxic Concentration for Experiments Selectivity_Index->Optimal_Dose Confirmation Confirm Activity and Lack of Toxicity at Selected Concentration Optimal_Dose->Confirmation Proceed Proceed with Main Experiments Confirmation->Proceed Troubleshooting_Guide Problem Unexpected Results? High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Yes Low_Activity Low Antiviral Activity? Problem->Low_Activity No Solution_Cyto Lower Drug Concentration Check Cell Health Verify CC50 High_Cytotoxicity->Solution_Cyto Variability High Variability? Low_Activity->Variability No Solution_Activity Increase Drug Concentration Verify Virus Titer Check Cell Permissiveness Low_Activity->Solution_Activity Yes Solution_Variability Check Pipetting Technique Ensure Consistent Cell Seeding Standardize Incubation Times Variability->Solution_Variability Yes

References

Addressing Isopropyl Tenofovir instability in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl tenofovir-related compounds, primarily Tenofovir Disoproxil Fumarate (TDF) and its metabolite, tenofovir isoproxil monoester. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of these analytes in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary this compound-related analytes of interest in biological samples?

A1: The main analytes are Tenofovir Disoproxil Fumarate (TDF), the prodrug, and its initial hydrolysis product, tenofovir isoproxil monoester. Due to the rapid degradation of TDF, both compounds are often measured to accurately assess drug exposure. Tenofovir (TFV), the final active drug, is also a key analyte.

Q2: Why is this compound (specifically TDF) so unstable in biological matrices like plasma and blood?

A2: The instability of TDF is primarily due to the presence of two isopropoxycarbonyloxymethyl ester groups. These ester linkages are highly susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. This process is significantly accelerated by enzymes present in biological fluids.[1]

Q3: What are the main degradation products of TDF in biological samples?

A3: TDF undergoes a stepwise hydrolysis. The first major degradation product is tenofovir isoproxil monoester, where one of the two ester groups is cleaved. This monoester is also unstable and further hydrolyzes to form the active drug, tenofovir (TFV).[1][2][3]

Q4: What are the key factors that influence the rate of TDF degradation in my samples?

A4: The primary factors include:

  • Enzymatic Activity: Esterase enzymes, abundant in plasma and cells, are the main drivers of TDF hydrolysis.[2]

  • pH: TDF is more stable at acidic pH (around 2 to 3) and degrades more rapidly in neutral or alkaline conditions (pH 7-8).[3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, proper sample cooling is critical.

  • Matrix Type: The type of biological matrix (e.g., plasma, whole blood, tissue homogenate) can influence stability due to differences in enzymatic content and pH.

Q5: How quickly does TDF degrade in plasma after sample collection?

A5: TDF is extremely unstable in plasma, with a reported half-life of less than 5 minutes. Its primary metabolite, tenofovir isoproxil monoester, is also rapidly eliminated, with a half-life of about 26 minutes.[2] This necessitates immediate stabilization of samples post-collection.

Troubleshooting Guides

Issue 1: Low or undetectable concentrations of TDF in plasma samples.

Possible Cause: Rapid ex vivo hydrolysis of TDF to its monoester and tenofovir metabolites.

Solutions:

  • Immediate Sample Processing: Process blood samples as quickly as possible after collection. Centrifuge at a low temperature (e.g., 4°C) to separate plasma.

  • Acidification: The addition of an acid, such as formic acid, immediately after blood collection can inhibit the activity of esterase enzymes, thereby preserving TDF.[4]

  • Freezing: Immediately freeze plasma samples at -80°C after processing.[2]

Issue 2: High variability in TDF or tenofovir isoproxil monoester concentrations between replicate samples.

Possible Cause: Inconsistent sample handling and processing times.

Solutions:

  • Standardize Workflow: Ensure that all samples are handled with a consistent and standardized workflow from collection to storage. This includes consistent timing for centrifugation, acidification (if used), and freezing.

  • Use of Anticoagulants: Collect blood in tubes containing an appropriate anticoagulant, such as K2EDTA.

  • Proper Storage: Ensure samples are stored at a stable -80°C until analysis. Avoid repeated freeze-thaw cycles.

Issue 3: Poor peak shape or interference in chromatography during LC-MS/MS analysis.

Possible Cause: Matrix effects from endogenous plasma components or issues with the analytical column.

Solutions:

  • Effective Sample Preparation: Utilize robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.[2]

  • Column Selection: Use a suitable analytical column, such as a C18 reversed-phase column, and optimize the mobile phase composition to achieve good peak separation and shape.

  • Internal Standards: Employ stable isotope-labeled internal standards for both TDF and its metabolites to compensate for matrix effects and variations in extraction recovery and instrument response.

Quantitative Data Summary

The stability of Tenofovir Disoproxil Fumarate (TDF) is highly dependent on the experimental conditions. The following tables summarize key quantitative data from forced degradation and pharmacokinetic studies.

Table 1: Forced Degradation of Tenofovir Disoproxil Fumarate (TDF) under Various Stress Conditions

Stress Condition% DegradationReference
0.1N NaOH (Alkaline Hydrolysis)10.6%[5]
0.1N HCl (Acidic Hydrolysis)10.95%[5]
Hydrogen Peroxide (Oxidative)12.22%[5]
Neutral Hydrolytic Condition12.26%[5]

Table 2: Pharmacokinetic Parameters of Tenofovir Isoproxil Monoester and Tenofovir in Human Plasma after a Single Dose of TDF

ParameterTenofovir Isoproxil MonoesterTenofovirReference
Tmax (median, hours) 0.5-[2]
Half-life (t½, minutes) 26-[2]
Cmax (ng/mL) 131.6222.2[2]
AUC0–4 (ng·h/mL) 93.3448.1[2]

Experimental Protocols

Protocol 1: Sample Collection and Handling for TDF Stability
  • Blood Collection: Collect whole blood samples in K2EDTA vacutainer tubes.

  • Immediate Cooling: Place the collected blood tubes on wet ice immediately to slow down enzymatic activity.

  • Centrifugation: Within 15 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the plasma supernatant into clearly labeled polypropylene tubes.

  • Acidification (Optional but Recommended): To further inhibit esterase activity, add a pre-determined volume of a suitable acid (e.g., formic acid) to the plasma.

  • Storage: Immediately store the plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for TDF and Metabolites by LC-MS/MS
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of TDF, tenofovir isoproxil monoester, and tenofovir in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare working solutions by diluting the stock solutions.

    • Spike blank, drug-free plasma with the working solutions to create calibration standards and QC samples at various concentrations.[2]

  • Sample Extraction (Solid-Phase Extraction - SPE):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • Add an internal standard solution to all samples.

    • Condition an SPE plate/cartridge (e.g., Waters Oasis MCX) with methanol followed by water.

    • Load the plasma samples onto the SPE plate/cartridge.

    • Wash the SPE plate/cartridge to remove interfering matrix components.

    • Elute the analytes of interest using an appropriate elution solvent.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

TDF_Degradation_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Monoester Tenofovir Isoproxil Monoester TDF->Monoester Hydrolysis (Esterases, pH) Tenofovir Tenofovir (Active Drug) Monoester->Tenofovir Hydrolysis (Esterases, pH) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis Collection 1. Blood Collection (K2EDTA tubes) Centrifugation 2. Centrifugation (4°C) Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Stabilization 4. Stabilization (Acidification/Freezing) Plasma_Separation->Stabilization Extraction 5. Solid-Phase Extraction (SPE) Stabilization->Extraction LC_MS 6. LC-MS/MS Analysis Extraction->LC_MS Data_Processing 7. Data Processing LC_MS->Data_Processing Troubleshooting_Logic Start Low/Variable Analyte Concentration? Check_Handling Review Sample Handling Protocol Start->Check_Handling Yes Resolved Issue Resolved Start->Resolved No Check_Stabilization Verify Sample Stabilization (Acidification/Immediate Freezing) Check_Handling->Check_Stabilization Check_Storage Confirm Proper Storage Conditions (-80°C, no freeze-thaw) Check_Stabilization->Check_Storage Optimize_LCMS Optimize LC-MS/MS Method (e.g., extraction, chromatography) Check_Storage->Optimize_LCMS Optimize_LCMS->Resolved

References

Technical Support Center: Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate) In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Isopropyl Tenofovir, commonly known as Tenofovir Disoproxil Fumarate (TDF), in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Tenofovir Disoproxil Fumarate - TDF) and what is its primary mechanism of action?

A1: this compound, or Tenofovir Disoproxil Fumarate (TDF), is an oral prodrug of Tenofovir (TFV), an acyclic nucleotide analog.[1][2] Its primary role is as a reverse transcriptase inhibitor for the treatment of HIV-1 infection and chronic hepatitis B.[3][4][5] After oral administration, TDF is rapidly converted to Tenofovir.[6] Inside the cell, Tenofovir is phosphorylated twice to its active form, Tenofovir diphosphate (TFV-DP).[6][7] TFV-DP then competitively inhibits the viral reverse transcriptase, leading to the termination of the viral DNA chain.[3][4][5]

Q2: What are the known off-target effects of TDF in vitro?

A2: The most documented off-target effect of TDF in vitro is mitochondrial toxicity, particularly in human renal proximal tubule epithelial cells (RPTECs).[1][8] This can manifest as enlarged and dysmorphic mitochondria, depletion of mitochondrial DNA (mtDNA), and downregulation of mitochondrial genes.[1][8] Some studies have also noted that TDF can induce oxidative stress.[8] However, it's important to note that Tenofovir itself is considered to have a low potential for mitochondrial toxicity compared to other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) due to its weak affinity for mitochondrial DNA polymerase γ.[1][2][9]

Q3: How does Tenofovir Alafenamide (TAF) differ from TDF, and is it a better alternative for in vitro studies?

A3: Tenofovir Alafenamide (TAF) is a newer oral prodrug of Tenofovir.[10][11] TAF is more stable in plasma and is preferentially activated within target cells, leading to higher intracellular concentrations of the active TFV-DP and lower plasma levels of Tenofovir compared to TDF.[4][10] This targeted delivery is thought to contribute to its improved safety profile, with significantly lower rates of renal and bone toxicity observed in clinical settings.[4][10][12] For in vitro studies where minimizing off-target effects is critical, TAF may be a preferable alternative, although direct comparisons in various cell types are still being explored.[10]

Q4: Can TDF's off-target effects be synergistic with other drugs?

A4: Yes, in some cases, TDF can enhance the mitochondrial toxicity of other antiretroviral drugs. For example, in vitro studies have shown that TDF can enhance the depletion of mitochondrial DNA caused by didanosine (ddI).[1] This is thought to be due to TDF inhibiting the clearance of ddI.[1] When designing in vitro experiments with combination therapies, it is crucial to consider these potential synergistic toxicities.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity observed in cell cultures treated with TDF.

  • Question: My cell viability has significantly decreased at TDF concentrations that are reported to be non-toxic. What could be the cause?

  • Answer:

    • Cell Type Sensitivity: Different cell types exhibit varying sensitivities to TDF. Renal proximal tubule cells, for instance, are particularly susceptible to its toxic effects.[1][8] Ensure that the concentrations you are using are appropriate for your specific cell line.

    • Prodrug Metabolism: TDF is a prodrug that needs to be metabolized to its active form. The metabolic capacity of your cell line can influence the intracellular concentration of Tenofovir and its metabolites, potentially leading to higher than expected toxicity.[13]

    • Co-treatment with other compounds: If you are using TDF in combination with other drugs, be aware of potential synergistic cytotoxicity.[1]

    • Experimental Duration: Prolonged exposure to TDF can lead to cumulative toxicity.[8] Consider running a time-course experiment to determine the optimal incubation period.

    • Reagent Quality: Verify the purity and stability of your TDF compound. Degradation products could contribute to cytotoxicity.

Issue 2: Assays indicate mitochondrial dysfunction after TDF treatment.

  • Question: I am observing a decrease in mitochondrial DNA content and altered mitochondrial morphology in my TDF-treated cells. How can I confirm and mitigate this?

  • Answer:

    • Confirm with Multiple Assays: Use a multi-parametric approach to confirm mitochondrial toxicity. In addition to mtDNA quantification, measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining), oxygen consumption rates (e.g., using a Seahorse analyzer), and lactate production.[2]

    • Optimize TDF Concentration: Perform a dose-response experiment to find the lowest effective concentration of TDF that achieves the desired antiviral effect with minimal mitochondrial toxicity.

    • Consider a TAF Alternative: Tenofovir Alafenamide (TAF) has been shown to have a better mitochondrial safety profile due to its more targeted intracellular delivery.[10] If experimentally feasible, consider using TAF as an alternative.

    • Supplement with Antioxidants: Since oxidative stress has been associated with TDF toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) might help mitigate some of the mitochondrial damage.[8] This should be validated for your specific experimental setup.

Issue 3: Inconsistent antiviral efficacy of TDF in vitro.

  • Question: The antiviral activity of TDF is variable between my experiments. What factors could be contributing to this?

  • Answer:

    • Cellular Uptake and Metabolism: The efficiency of TDF uptake and its conversion to the active TFV-DP can vary between cell types and even between different passages of the same cell line.[7][13] Ensure consistent cell culture conditions.

    • Presence of Serum: The presence of serum can affect the stability and activity of TDF. TDF activity can be significantly reduced in the presence of human serum, whereas TAF maintains its activity.[11] Standardize the serum concentration in your assays.

    • Drug-Drug Interactions: Co-administration with other compounds can impact the intracellular concentration and efficacy of TDF.[14]

    • Assay Readout: Ensure that your method for quantifying viral replication is robust and reproducible.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Tenofovir and its Prodrugs

CompoundCell TypeEC50 (µM)CC50 (µM)Reference
Tenofovir (TFV)HepG2.2.15 (HBV)1.1>100[7]
TDFHepAD38 (HBV)Not specified>100[14]
TAFMT-4 (HIV-1)0.0048>10[11]
TAFPBMCs (HIV-1)0.0019>10[11]
TAFMT-2 (HIV-1)0.0007>10[11]
Tenofovir (TFV)MT-4 (HIV-1)1.4>1000[11]
Tenofovir (TFV)PBMCs (HIV-1)4.2>1000[11]
Tenofovir (TFV)MT-2 (HIV-1)1.0>1000[11]

Table 2: Effects of Tenofovir and other NRTIs on Mitochondrial DNA (mtDNA) in Human Renal Proximal Tubule Epithelial Cells (RPTECs)

TreatmentConcentrationmtDNA DepletionReference
Tenofovir (TFV)3-300 µMNo significant change[9]
Didanosine (ddI)3 µM~50%[1]
Didanosine (ddI)40 and 200 µM~90%[1]
3 µM ddI + 30 µM TFV-~80%[1]

Experimental Protocols

1. Protocol: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of TDF in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the CC50 value.

2. Protocol: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

  • Total DNA Extraction: Treat cells with the desired concentrations of TDF for the specified time. Extract total DNA using a commercial DNA extraction kit.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accuracy.

  • qPCR Primer Design: Design primers for a mitochondrial gene (e.g., a region of the D-loop or a gene like MT-CO2) and a nuclear gene (e.g., B2M or GAPDH) to serve as a reference.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix with equal amounts of total DNA for each sample.

  • Data Analysis: Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.

Visualizations

G Cellular Uptake and Metabolism of TDF TDF TDF (Tenofovir Disoproxil Fumarate) (extracellular) CellMembrane Cell Membrane TDF->CellMembrane Passive Diffusion TDF_intra TDF (intracellular) Esterases Esterases TDF_intra->Esterases TFV Tenofovir (TFV) Esterases->TFV Kinase1 Cellular Kinases TFV->Kinase1 TFV_MP Tenofovir Monophosphate (TFV-MP) Kinase1->TFV_MP Kinase2 Cellular Kinases TFV_MP->Kinase2 TFV_DP Tenofovir Diphosphate (TFV-DP - Active) Kinase2->TFV_DP RT Viral Reverse Transcriptase TFV_DP->RT Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition G Workflow for Assessing and Minimizing TDF Off-Target Effects Start Start: In Vitro Experiment with TDF DoseResponse 1. Determine EC50 (Antiviral) and CC50 (Cytotoxicity) - MTT/MTS Assay Start->DoseResponse MitoToxScreen 2. Screen for Mitochondrial Toxicity at EC50 - mtDNA Quantification (qPCR) - Mitochondrial Morphology (Microscopy) DoseResponse->MitoToxScreen ToxicityObserved Mitochondrial Toxicity Observed? MitoToxScreen->ToxicityObserved AdvancedMito 3. Advanced Mitochondrial Function Analysis - Oxygen Consumption Rate (Seahorse) - Mitochondrial Membrane Potential ToxicityObserved->AdvancedMito Yes Proceed Proceed with Experiment ToxicityObserved->Proceed No Mitigation 4. Mitigation Strategies - Lower TDF concentration - Co-treat with antioxidants - Reduce incubation time AdvancedMito->Mitigation UseTAF Consider using Tenofovir Alafenamide (TAF) as an alternative Mitigation->UseTAF UseTAF->DoseResponse Re-evaluate G Troubleshooting Unexpected In Vitro Results with TDF Start Unexpected Result Observed (e.g., high toxicity, low efficacy) CheckConcentration Verify TDF Concentration and Reagent Quality Start->CheckConcentration CheckCellHealth Assess Baseline Cell Health and Culture Conditions CheckConcentration->CheckCellHealth ReviewProtocol Review Experimental Protocol - Incubation time - Serum concentration - Co-treatments CheckCellHealth->ReviewProtocol HighToxicity Issue: High Cytotoxicity ReviewProtocol->HighToxicity LowEfficacy Issue: Low Antiviral Efficacy ReviewProtocol->LowEfficacy ToxicitySolutions Solutions: - Perform dose-response - Reduce incubation time - Test on different cell line - Consider TAF HighToxicity->ToxicitySolutions Yes EfficacySolutions Solutions: - Standardize serum levels - Check for drug interactions - Confirm viral stock titer - Assess cellular metabolism LowEfficacy->EfficacySolutions Yes

References

Technical Support Center: Optimizing LC-MS Conditions for Sensitive Isopropyl Tenofovir Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Isopropyl Tenofovir. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for sensitive and reliable detection. This compound is most commonly encountered as the prodrug Tenofovir Disoproxil Fumarate (TDF). This guide will focus on the analysis of Tenofovir, the active drug, and its prodrugs like TDF and Tenofovir Alafenamide (TAF), which shares structural similarities and analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound (Tenofovir Disoproxil) and its active form, Tenofovir, by LC-MS?

The primary challenges in the LC-MS analysis of Tenofovir and its prodrugs include:

  • Prodrug Stability: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are susceptible to hydrolysis to the active drug, Tenofovir, in biological matrices.[1] This can lead to an overestimation of Tenofovir concentrations.

  • Analyte Polarity: Tenofovir is a highly polar compound, which can result in poor retention on traditional reversed-phase C18 columns.[2] This can lead to issues with chromatographic separation from other endogenous matrix components.

  • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and sensitivity of the assay.[3][4]

  • Metabolite Analysis: The active intracellular form, Tenofovir-diphosphate (TFV-DP), is even more polar and present at different concentrations, making its simultaneous analysis with the parent drug and prodrug challenging.[5][6][7][8]

Q2: How can I improve the stability of this compound (TDF) in plasma samples?

To minimize the in-vitro hydrolysis of TDF to Tenofovir in plasma samples, it is recommended to acidify the samples immediately after collection. Adding formic acid to the plasma (e.g., a plasma to 20% formic acid ratio of 100:8) can effectively inhibit this conversion.[1]

Q3: What are the recommended sample preparation techniques for this compound analysis?

Commonly used sample preparation techniques for Tenofovir and its prodrugs from biological matrices include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[3][5] While quick, it may result in less clean extracts and more significant matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides cleaner sample extracts and can reduce matrix effects.[3][4][9][10] Both reversed-phase (e.g., C18) and mixed-mode cation exchange (MCX) cartridges have been successfully used.[3][10]

  • Liquid-Liquid Extraction (LLE): While less common in recent literature for this specific analyte, LLE can also be an effective cleanup method.

Troubleshooting Guide

Poor Peak Shape and Retention for Tenofovir

Issue: Tenofovir, being highly polar, often exhibits poor retention and peak shape on standard C18 columns.

Solutions:

  • Column Selection:

    • Consider using a polar-embedded or polar-endcapped reversed-phase column (e.g., Polar-RP) which provides better retention for polar analytes.[4][11][12][13]

    • For simultaneous analysis of the highly polar active metabolite Tenofovir-diphosphate (TFV-DP), Hydrophilic Interaction Liquid Chromatography (HILIC) using an amino or amide stationary phase is a more suitable approach.[5][6][7][8][12]

    • Anion exchange chromatography can also be employed to improve the retention and separation of Tenofovir and its phosphorylated metabolites.[2]

  • Mobile Phase Optimization:

    • Ensure the mobile phase has a sufficiently high aqueous component in the initial gradient conditions for good retention in reversed-phase chromatography.

    • The addition of an acidic modifier like formic acid (typically 0.1%) to the mobile phase is crucial for good peak shape and ionization efficiency in positive ion mode.[4][9][11]

Low Sensitivity and High Background Noise

Issue: Inability to achieve the desired lower limit of quantification (LLOQ) due to low signal intensity or high background.

Solutions:

  • Sample Preparation:

    • Switch from protein precipitation to solid-phase extraction (SPE) to obtain a cleaner sample and reduce matrix effects.[3][4][9]

  • Mass Spectrometry Parameters:

    • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for maximal signal intensity of your specific analyte.

    • Ensure you are using the most abundant and specific Multiple Reaction Monitoring (MRM) transitions. For Tenofovir, the transition m/z 288 -> 176 is commonly used.[3][14][15][16][17]

Inconsistent Results and Poor Reproducibility

Issue: High variability in analyte concentrations between replicate injections or different batches of samples.

Solutions:

  • Internal Standard:

    • The use of a stable isotope-labeled internal standard (e.g., 13C5-Tenofovir) is highly recommended to compensate for variability in sample preparation, injection volume, and matrix effects.[3]

  • Sample Stability:

    • As mentioned in the FAQs, ensure the stability of the prodrug during sample collection, storage, and processing by keeping samples on ice and acidifying plasma when necessary.[1]

    • Conduct freeze-thaw and bench-top stability experiments to understand the stability of your analyte under your specific laboratory conditions.[3][4]

Experimental Protocols

Detailed LC-MS/MS Method for Tenofovir and Tenofovir Alafenamide in Human Plasma

This protocol is a representative example based on published literature.[4][11][13]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add an appropriate amount of isotopically labeled internal standard.

  • Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by 0.1% formic acid in water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 0.1% formic acid in water, followed by methanol.

  • Elute the analytes with 5% ammonium hydroxide in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm).[4][11][13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][11][13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4][11][13]

  • Gradient Elution: A gradient program should be optimized to ensure separation of the analytes from matrix interferences. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 400 µL/min.[4]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4][11]

  • MRM Transitions:

    • Tenofovir: m/z 288.1 -> 176.1[3]

    • Tenofovir Alafenamide: m/z 477.3 -> 176.0[3]

    • 13C5-Tenofovir (IS): m/z 293.1 -> 181.1[3]

Data Presentation

Table 1: Comparison of LC-MS/MS Parameters for Tenofovir and its Prodrugs

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)Method 3 (HILIC)
Analytes Tenofovir, Tenofovir AlafenamideEmtricitabine, Tenofovir Alafenamide, DolutegravirTenofovir, Tenofovir-diphosphate
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm)[3]Kinetex Biphenyl C18 (100 x 4.6 mm, 5 µm)[9]Luna NH2 (150 x 0.3 mm, 3.0 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[3]0.1% Formic Acid in Water[9]Water with 0.025% Ammonia[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]0.1% Formic Acid in Acetonitrile[9]Acetonitrile with 0.025% Ammonia[6]
Flow Rate Not Specified1.0 mL/min[9]10 µL/min[6]
Ionization Mode ESI Positive[3]ESI Positive[9]ESI Positive[6]
LLOQ (Tenofovir) 1.0 ng/mL[3]Not Specified0.25 ng/mL[6]
LLOQ (TAF) 0.03 ng/mL[3]Not SpecifiedNot Applicable
Sample Prep Solid-Phase Extraction[3]Solid-Phase Extraction[9]Protein Precipitation & LLE[6]

Table 2: Common MRM Transitions for Tenofovir and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tenofovir (TFV)288.1176.1[3]
Tenofovir (TFV)288.0136.1[17]
Tenofovir Alafenamide (TAF)477.3176.0[3]
13C5-Tenofovir (IS)293.1181.1[3]
Adefovir (IS)274.0162.0[16]
Acyclovir (IS)226.1152.0[17]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample Collection (Acidify to stabilize prodrug) is_add Addition of Internal Standard plasma->is_add extraction Extraction (SPE or PPT) is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc_separation LC Separation (e.g., Reversed-Phase) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape / Retention cluster_sensitivity Low Sensitivity cluster_reproducibility Poor Reproducibility start Analytical Issue Encountered issue_peak Issue: Poor Peak Shape or Low Retention start->issue_peak issue_sensitivity Issue: Low Sensitivity / High LLOQ start->issue_sensitivity issue_repro Issue: Inconsistent Results start->issue_repro solution_column Solution: Use Polar-RP or HILIC Column issue_peak->solution_column solution_mobile_phase Solution: Optimize Mobile Phase (e.g., add Formic Acid) issue_peak->solution_mobile_phase solution_spe Solution: Use Solid-Phase Extraction issue_sensitivity->solution_spe solution_ms Solution: Optimize MS Parameters issue_sensitivity->solution_ms solution_is Solution: Use Stable Isotope-Labeled IS issue_repro->solution_is solution_stability Solution: Ensure Sample Stability issue_repro->solution_stability

Caption: Troubleshooting guide for common issues in this compound LC-MS analysis.

References

Technical Support Center: Refinement of Purification Methods for Isopropyl Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Isopropyl Tenofovir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound, chemically known as [[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid, is an impurity and a synthetic intermediate related to Tenofovir, a potent antiretroviral agent.[1] The purification of this compound is crucial for quality control in the manufacturing of Tenofovir-based active pharmaceutical ingredients (APIs) like Tenofovir Disoproxil Fumarate (TDF).[2] Regulatory guidelines require that impurities in drug products are identified and quantified to ensure the safety and efficacy of the final drug product.

Q2: What are the common impurities encountered during the synthesis and purification of Tenofovir prodrugs that are related to this compound?

A2: During the process development of Tenofovir Disoproxil Fumarate, several related impurities can be formed. These include mono-POC (isopropyloxycarbonylmethyl) Tenofovir, mono-POC methyl Tenofovir, mono-POC ethyl Tenofovir, and Tenofovir disoproxil carbamate. This compound itself is considered a process-related impurity.[1][3] Understanding the formation of these impurities is key to developing effective purification strategies.[2]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Tenofovir and its related compounds, including this compound. Reversed-phase HPLC with a C18 column and UV detection is frequently used.[4] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification and quantification of enantiomeric impurities.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Over-solubilization during recrystallization Screen for alternative anti-solvents or crystallization conditions to minimize product loss in the mother liquor. A 1:1 (v:v) isopropanol/methanol mixture has been used as an anti-solvent in related processes.[6]
Product loss during column chromatography Optimize the solvent gradient. A shallow gradient might improve separation and reduce the co-elution of the product with impurities. Ensure the silica gel mesh size is appropriate for the separation.[7]
Incomplete precipitation If precipitating the product, ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation. For instance, cooling to -15°C and stirring for three hours has been used for a related intermediate.[6]
Decomposition of the product The pH of the aqueous phase during workup can affect product stability. For related compounds, a high pH (around 10) was found to cause decomposition. Adjusting the pH to around 4 during aqueous workup can minimize degradation.[8]

Problem 2: Presence of persistent impurities in the final product.

Possible Cause Suggested Solution
Co-elution during column chromatography Modify the mobile phase. For silica gel chromatography, gradients of ethyl acetate/methanol or dichloromethane/ethyl acetate have been used to separate structurally similar impurities. A different stationary phase (e.g., a different type of silica or a different bonded phase) could also be explored.
Ineffective recrystallization The choice of solvent is critical. For Tenofovir Disoproxil Fumarate, water-soluble organic solvents like acetonitrile, acetone, and various alcohols are recommended for recrystallization.[9][10] Experiment with different solvent systems to find one that effectively excludes the specific impurity.
Formation of related impurities Impurities such as Tenofovir monoisoproxil can form during the synthesis. A purification process involving quenching the reaction mass in a salt-saturated aqueous solution at low temperatures can reduce such impurities to below 0.2%.[11]

Problem 3: Inconsistent results or poor peak shape in HPLC analysis.

Possible Cause Suggested Solution
Inappropriate mobile phase The pH of the mobile phase can significantly impact peak shape and retention time. For related compounds, an ammonium acetate buffer with a pH of 4.6 provided good resolution and symmetric peaks.[12]
Column degradation Ensure the column is properly washed and stored. If performance degrades, consider replacing the column.
Sample preparation issues Ensure the sample is fully dissolved in the mobile phase before injection. Filtering the sample through a 0.45 µm filter can prevent particulates from interfering with the analysis.[12]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from methods used for purifying related Tenofovir impurities.

  • Preparation of the Column:

    • Select a silica gel column (e.g., 200-300 mesh).

    • Pack the column using a slurry of silica gel in the initial mobile phase solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., ethyl acetate/methanol 40:60 v/v or dichloromethane/methanol 90:10 v/v).

    • Gradually increase the polarity of the mobile phase to elute the compounds.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on general principles for the recrystallization of Tenofovir prodrugs.[9]

  • Solvent Selection:

    • Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Suitable solvents for related compounds include acetonitrile, acetone, methanol, ethanol, and isopropanol.[9][10]

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Crystallization:

    • Slowly cool the solution to room temperature to allow crystals to form.

    • For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

Table 1: Purity and Yield Data from Purification of Related Tenofovir Impurities

ImpurityPurification MethodMobile Phase/SolventYieldPurity (HPLC)Reference
Tenofovir isoproxil monoesterColumn ChromatographyEthyl acetate/Methanol (40:60 v/v)85%82.75%
Mono-POC methyl TenofovirFlash Column ChromatographyMethanol-ethyl acetate31%N/A
Mono-POC this compoundColumn ChromatographyDichloromethane-methanol (90:10 v/v)85%N/A
Tenofovir disoproxil carbamateColumn ChromatographyDichloromethane and ethylacetate37%82.16%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Refinement Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Identified Low_Purity Low Purity in Final Product? Start->Low_Purity Low_Yield Low Yield? Low_Purity->Low_Yield No Check_HPLC Review HPLC Method (Mobile Phase, Column) Low_Purity->Check_HPLC Yes Check_Recrystallization Optimize Recrystallization (Solvent, Temperature) Low_Yield->Check_Recrystallization Yes End Consult Further Literature Low_Yield->End No Optimize_Chromatography Optimize Chromatography (Gradient, Stationary Phase) Check_HPLC->Optimize_Chromatography Issue Persists Check_Precipitation Review Precipitation/Isolation Steps Check_Recrystallization->Check_Precipitation Issue Persists Optimize_Chromatography->End Check_Precipitation->End

References

Technical Support Center: Bioanalysis of Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Tenofovir Disoproxil Fumarate (TDF), a prodrug of the antiretroviral agent Tenofovir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Stability

Question 1: My TDF concentrations are consistently low or undetectable in plasma samples, while Tenofovir (TFV) levels are high. What could be the cause?

Answer: This is a common issue and is primarily due to the inherent instability of TDF in biological matrices. TDF is rapidly hydrolyzed by esterases present in plasma and whole blood to its monoester intermediate and subsequently to the active drug, Tenofovir (TFV).[1]

Troubleshooting Steps:

  • Minimize Pre-processing Time: Process blood samples immediately after collection. Delays can lead to significant ex vivo degradation of TDF.

  • Use appropriate anticoagulant: Collect blood in EDTA tubes and place them on ice immediately.

  • Rapid Plasma Separation: Centrifuge blood samples at 4°C as soon as possible to separate plasma.

  • Acidification: To inhibit esterase activity, acidify the plasma immediately after separation. One common method is the addition of a weak acid like formic acid.[2]

  • Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Question 2: I've observed a previously unidentified peak in my chromatogram that appears transiently. What could this be?

Answer: You are likely observing the monoester metabolite of TDF. TDF is a bis(isopropyloxycarbonyloxymethyl) ester, and its hydrolysis proceeds in a stepwise manner, first forming a monoester intermediate before complete conversion to Tenofovir.[3] This metabolite is also unstable and its presence can have implications for sample collection and handling.

Troubleshooting Steps:

  • Rapid Sample Processing: As with TDF, immediate processing and stabilization of the plasma sample are crucial to accurately quantify this transient metabolite.

  • LC-MS/MS Method Optimization: Ensure your chromatographic method has sufficient resolution to separate TDF, the monoester, and Tenofovir. You may need to adjust the gradient elution profile.

  • Reference Standard: If quantification of the monoester is critical, a certified reference standard for this metabolite will be necessary for accurate calibration.

Sample Preparation and Extraction

Question 3: I am experiencing low recovery of TDF from plasma samples during solid-phase extraction (SPE). How can I optimize this?

Answer: Low recovery in SPE can be due to several factors, including improper sorbent selection, inadequate conditioning or elution steps, and protein binding.

Troubleshooting Steps:

  • Sorbent Selection: For TDF, a reverse-phase sorbent (e.g., C18) is typically effective.

  • Optimize pH: The pH of the sample and wash solutions can significantly impact the retention of TDF on the sorbent. Experiment with different pH values to maximize recovery.

  • Elution Solvent Strength: Ensure your elution solvent is strong enough to desorb TDF completely from the sorbent. A mixture of a strong organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., ammonium hydroxide to increase pH) may improve elution.

  • Protein Disruption: TDF can bind to plasma proteins. Pre-treating the sample with a protein precipitation agent (e.g., acetonitrile or methanol) before loading onto the SPE cartridge can improve recovery.

Question 4: My LC-MS/MS results show significant matrix effects, leading to poor reproducibility. What can I do to mitigate this?

Answer: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[4][5][6]

Troubleshooting Steps:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can help remove interfering matrix components.[4]

  • Chromatographic Separation: Optimize your LC method to achieve better separation of TDF and its metabolites from the matrix components. This may involve using a different column, mobile phase, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for TDF is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[6]

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and analytical parameters for TDF and its metabolites.

Table 1: Pharmacokinetic Parameters of Tenofovir Monoester and Tenofovir in Human Plasma Following a Single Oral Dose of TDF [3]

ParameterTenofovir MonoesterTenofovir
Tmax (h) 0.5 (median)Not specified
Cmax (ng/mL) 131.6 (geometric mean)222.2 (geometric mean)
AUC0–4 (ng·h/mL) 93.3 (geometric mean)448.1 (geometric mean)
t½ (h) 0.44 (geometric mean)Not specified

Table 2: Lower Limits of Quantification (LLOQ) for Tenofovir Prodrugs and Tenofovir in Human Plasma [7]

AnalyteLLOQ (ng/mL)
Tenofovir Alafenamide (TAF) 0.03
Tenofovir (TFV) 1.0
CMX157 0.25

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation[8]

This protocol is suitable for the extraction of Tenofovir from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., Tenofovir-d6, 500 ng/mL).

  • Acidification and Protein Precipitation: Add an equal volume (100 µL) of 1 M trifluoroacetic acid to the plasma sample. This step both precipitates proteins and helps to stabilize the analytes.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,300 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of Tenofovir Disoproxil Fumarate (TDF)

TDF_Metabolism TDF Tenofovir Disoproxil Fumarate (TDF) Monoester Tenofovir Monoester TDF->Monoester Hydrolysis (Esterases) TFV Tenofovir (TFV) Monoester->TFV Hydrolysis (Esterases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV->TFV_DP Intracellular Phosphorylation

Caption: Metabolic conversion of TDF to its active form, TFV-DP.

Experimental Workflow for TDF Bioanalysis

Bioanalysis_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Whole Blood Collection (EDTA tube, on ice) Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Stabilization Acidification/ Immediate Freezing (-80°C) Plasma_Separation->Stabilization Thawing Sample Thawing Stabilization->Thawing IS_Addition Internal Standard Spiking Thawing->IS_Addition Extraction Extraction (Protein Precipitation or SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: A typical workflow for the bioanalysis of TDF from plasma.

References

Technical Support Center: Enhancing the Metabolic Stability of Isopropyl Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of Isopropyl Tenofovir's metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound, commonly known as Tenofovir Disoproxil Fumarate (TDF), is an ester prodrug of the antiviral agent Tenofovir.[1] The isopropyl ester groups are designed to mask the phosphonate group of Tenofovir, enhancing its oral bioavailability.[2] Metabolic stability is a critical factor because TDF must be hydrolyzed by esterase enzymes to release the active Tenofovir.[1] However, premature hydrolysis in the plasma can lead to lower intracellular concentrations of the active drug and potential off-target toxicities.[3][4] Therefore, understanding and optimizing its metabolic stability is crucial for ensuring therapeutic efficacy and safety.

Q2: What are the primary metabolic pathways for this compound?

A2: The primary metabolic pathway for this compound (TDF) involves enzymatic hydrolysis. This process is initiated by esterases, primarily carboxylesterases, which are abundant in the liver, plasma, and other tissues.[3][5] These enzymes cleave the two isopropyloxycarbonyloxymethyl (POC) ester groups, releasing Tenofovir.[4][6] Subsequently, Tenofovir is phosphorylated by cellular kinases to its active diphosphate form (Tenofovir-DP), which inhibits viral reverse transcriptase.[1][6]

Q3: What are the key in vitro assays to assess the metabolic stability of this compound?

A3: The two primary in vitro assays for evaluating the metabolic stability of this compound are:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s and esterases, to determine the rate of metabolism of a compound.[7][8] It helps in predicting the hepatic clearance of the drug.

  • Plasma Stability Assay: This assay evaluates the stability of the prodrug in plasma, providing insights into its susceptibility to hydrolysis by plasma esterases.[9][10] This is particularly important for ester prodrugs like TDF to understand the rate of premature conversion to the parent drug in systemic circulation.

Q4: How does Tenofovir Alafenamide (TAF) differ from this compound (TDF) in terms of metabolic stability?

A4: Tenofovir Alafenamide (TAF) is another prodrug of Tenofovir that was designed to have greater metabolic stability in plasma compared to TDF.[11] TAF has a phosphoramidate promoiety, which is primarily cleaved intracellularly by cathepsin A, leading to higher concentrations of the active Tenofovir-DP within target cells and lower plasma concentrations of Tenofovir, thus reducing the potential for off-target toxicities.[3][8] This difference in metabolic pathway and stability is a key factor in the improved safety profile of TAF.[11]

Troubleshooting Guides

Microsomal Stability Assay

Q: My this compound appears to be degrading too rapidly in the microsomal stability assay. What could be the cause?

A: Rapid degradation of this compound in a microsomal stability assay can be due to several factors:

  • High Esterase Activity: Liver microsomes contain a high concentration of carboxylesterases that can rapidly hydrolyze the ester bonds of TDF. This is an expected metabolic pathway.

  • Incorrect Cofactor Concentration: While NADPH is a critical cofactor for CYP450-mediated metabolism, esterase activity is generally NADPH-independent.[12] Ensure you are running a control incubation without NADPH to distinguish between CYP450-mediated metabolism and esterase-mediated hydrolysis.

  • High Microsomal Protein Concentration: A higher concentration of microsomal protein will result in a faster rate of metabolism. Consider reducing the protein concentration in your assay.[13]

  • Chemical Instability: Although less likely for TDF under physiological pH, ensure your buffer conditions are appropriate (typically pH 7.4) to rule out chemical degradation.

Q: I am observing high variability between my replicate experiments. How can I improve the reproducibility of my microsomal stability assay?

A: High variability in microsomal stability assays can be addressed by:

  • Consistent Pipetting and Timing: Ensure accurate and consistent pipetting of all reagents, especially when adding the compound and stopping the reaction. Staggering the start of incubations can help in maintaining precise timing for each sample.

  • Thorough Mixing: Ensure the test compound is thoroughly mixed with the microsomal suspension at the start of the incubation.

  • Temperature Control: Maintain a constant temperature of 37°C throughout the incubation period, as enzyme kinetics are highly temperature-dependent.

  • Batch-to-Batch Consistency of Microsomes: Use the same batch of pooled liver microsomes for comparative studies to avoid variability in enzyme content.[8]

  • Internal Standard Usage: Employ a stable internal standard during LC-MS/MS analysis to account for variations in sample processing and instrument response.

Plasma Stability Assay

Q: My this compound is completely degraded at the first time point in my plasma stability assay. What does this indicate and how can I modify my experiment?

A: Complete degradation at the initial time point suggests very rapid hydrolysis by plasma esterases. To address this:

  • Shorten Time Points: Use much shorter incubation time points (e.g., 0, 1, 2, 5, and 10 minutes) to capture the rapid degradation kinetics.

  • Reduce Incubation Temperature: Lowering the incubation temperature (e.g., to room temperature or 4°C) will slow down the enzymatic reaction, allowing for better characterization of the stability profile. However, be aware that this will not reflect physiological conditions.

  • Use Heat-Inactivated Plasma: As a negative control, use heat-inactivated plasma to confirm that the degradation is enzyme-mediated.

  • Consider Species Differences: Plasma esterase activity can vary significantly between species.[14] The rapid degradation may be specific to the species of plasma you are using.

Q: I am seeing no degradation of my this compound in the plasma stability assay. Is this expected?

A: No degradation of this compound in a plasma stability assay is highly unexpected, as it is known to be a substrate for plasma esterases. Potential reasons for this observation include:

  • Inactive Plasma: The plasma may have been improperly stored (e.g., repeated freeze-thaw cycles), leading to a loss of enzyme activity. Use a fresh batch of plasma and include a positive control compound known to be labile in plasma to verify enzyme activity.

  • Analytical Issues: There might be an issue with the analytical method (e.g., LC-MS/MS). The peak you are monitoring may not be the parent compound, or there could be matrix effects suppressing the signal of the metabolites.

  • Incorrect Compound: Verify the identity and purity of your test compound.

Data Presentation

Table 1: Comparative In Vitro Metabolic Stability of Tenofovir Prodrugs

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference(s)
Primary Metabolic Pathway Plasma and intracellular hydrolysis by esterasesPrimarily intracellular hydrolysis by Cathepsin A[3]
Plasma Stability Lower (rapidly hydrolyzed)Higher (more stable in plasma)[8][11]
Intracellular Half-life of Tenofovir-DP >60 hoursNot significantly different from TDF
In Vitro Anti-HIV-1 EC50 (PBMCs) ~1 µM~0.01 µM[15]

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.

2. Materials:

  • This compound (Test Compound)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[12]

  • Pre-warm the microsomal suspension at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to the pre-warmed microsomal suspension. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • For NADPH-dependent metabolism, add the NADPH regenerating system to the incubation mixture. For esterase activity assessment, a parallel incubation should be performed without the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[12]

  • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of this compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate equations.[16]

Protocol 2: In Vitro Plasma Stability Assay

1. Objective: To determine the stability of this compound in plasma.

2. Materials:

  • This compound (Test Compound)

  • Pooled plasma (human or other species), anticoagulated with heparin or EDTA

  • Phosphate buffer (pH 7.4)

  • Positive control compound (known to be unstable in plasma)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Thaw the plasma at 37°C and keep it on ice until use.

  • Add the test compound to the plasma to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%).

  • Incubate the mixture at 37°C.[17]

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture.[17]

  • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate plasma proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Include a control incubation with heat-inactivated plasma to assess for non-enzymatic degradation.

4. Data Analysis:

  • Plot the percentage of this compound remaining versus time.

  • Calculate the half-life (t½) from the rate of disappearance of the parent compound.

Visualizations

Metabolic_Activation_of_Isopropyl_Tenofovir cluster_extracellular Extracellular (Plasma) cluster_intracellular Intracellular TDF_plasma This compound (TDF) TFV_plasma Tenofovir TDF_plasma->TFV_plasma Plasma Esterases TDF_cell This compound (TDF) TDF_plasma->TDF_cell Cellular Uptake TFV_cell Tenofovir TDF_cell->TFV_cell Intracellular Esterases TFV_MP Tenofovir Monophosphate TFV_cell->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Caption: Metabolic activation pathway of this compound (TDF).

Experimental_Workflow_Microsomal_Stability A Prepare Reagents (Microsomes, Buffer, Compound) B Pre-incubate Microsomes at 37°C A->B C Initiate Reaction (Add Compound +/- NADPH) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points D->E F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for the in vitro microsomal stability assay.

TDF_vs_TAF_Stability TDF TDF in Plasma TDF_hydrolysis Rapid Hydrolysis by Plasma Esterases TDF->TDF_hydrolysis TAF_stability Greater Stability in Plasma TAF TAF in Plasma TAF->TAF_stability

Caption: Comparison of plasma stability between TDF and TAF.

References

Validation & Comparative

Navigating the Bioanalytical Maze: A Comparative Guide to Tenofovir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validated bioanalytical methods for Tenofovir and its prodrugs, providing researchers, scientists, and drug development professionals with a comprehensive comparison of current analytical strategies. This guide offers a side-by-side look at performance data, detailed experimental protocols, and visual workflows to inform and streamline method selection and development.

The landscape of antiviral therapeutics is continually evolving, with prodrug strategies playing a pivotal role in optimizing drug delivery and efficacy. Tenofovir, a cornerstone of HIV and HBV treatment, has seen its own evolution through prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While the focus of this guide is a comparative analysis of established methods for these compounds, the principles and data presented offer a valuable framework for the validation of novel prodrugs such as Isopropyl Tenofovir.

This guide presents a consolidated overview of validated bioanalytical methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in quantifying drug concentrations in biological matrices.[1]

Performance Data at a Glance: A Comparative Table

For researchers navigating the complexities of bioanalysis, a clear and concise summary of method performance is paramount. The following table consolidates key validation parameters from various studies on Tenofovir and its prodrugs, offering a direct comparison to aid in method selection.

Analyte(s)MethodBiological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%DEV)
TAF & TFVLC-MS/MSPlasmaTAF: 0.03, TFV: 1.0Not Specified≤ 14.4%≤ 14.4%≤ ± 7.95%
CMX157LC-MS/MSPlasma0.25Not Specified≤ 14.4%≤ 14.4%≤ ± 7.95%
TDF & LamivudineRP-HPLC-UVHuman Plasma200200 - 1000< 2%< 2%Not Specified
TFVUV SpectroscopyBulk and Tablet5 µg/mL5 - 90 µg/mLNot SpecifiedNot SpecifiedNot Specified
TFV, FTC, RPV, DTG, EVGLC-MS/MSMouse PlasmaTFV: 10, Others: 5TFV: 10-4000, Others: 5-2000Within acceptance limitsWithin acceptance limitsWithin acceptance limits
BIC, EMT, TAFLC-MS/MSHuman Plasma22 - 500Not SpecifiedNot SpecifiedNot Specified
TFV & TFV-DPmicro-LC-MS/MSWhole BloodTFV: 0.25, TFV-DP: 0.5Not Specified2.48 - 14.08%2.48 - 14.08%91.63 - 109.18%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; DEV: Deviation; TAF: Tenofovir Alafenamide Fumarate; TFV: Tenofovir; CMX157: Hexadecyloxypropyl tenofovir; TDF: Tenofovir Disoproxil Fumarate; FTC: Emtricitabine; RPV: Rilpivirine; DTG: Dolutegravir; EVG: Elvitegravir; BIC: Bictegravir; EMT: Emtricitabine; TFV-DP: Tenofovir Diphosphate.

In-Depth Experimental Protocols

The reproducibility of a bioanalytical method hinges on a meticulously detailed protocol. Below are representative methodologies for the extraction and analysis of Tenofovir and its prodrugs from biological matrices.

Method 1: LC-MS/MS for TAF and TFV in Plasma[2]
  • Sample Preparation: Solid Phase Extraction (SPE).

    • Spike K2EDTA plasma with TAF and TFV.

    • Add isotopically labeled internal standards.

    • Perform SPE for sample extraction.

  • Chromatography:

    • Column: Zorbax Eclipse Plus C18 Narrow Bore RR, 2.1 × 50 mm, 3.5 µm.

    • Mobile Phase: Not specified in the provided abstract.

  • Mass Spectrometry:

    • Instrument: API5000 mass analyzer.

    • Ionization Mode: Not specified in the provided abstract.

    • Detection: Selective Reaction Monitoring (SRM).

Method 2: LC-MS/MS for CMX157 in Plasma[2]
  • Sample Preparation: Protein Precipitation.

    • Spike K2EDTA plasma with CMX157.

    • Add an isotopically labeled internal standard (CMX157-d6).

    • Perform protein precipitation.

  • Chromatography:

    • Column: Kinetex C8, 2.1 × 50 mm, 2.6 µm, maintained at 50 °C.

    • Mobile Phase: A gradient of 5 mM ammonium bicarbonate in water (MPA) and 0.25% ammonium hydroxide in methanol with 0.05% DMSO, pH 8.5 (MPB).

  • Mass Spectrometry:

    • Instrument: API4500 mass spectrometer.

    • Ionization Mode: Negative ionization.

    • Detection: Selective Reaction Monitoring (SRM) of transitions m/z 568.4→134.0 for CMX157 and m/z 574.1→134.0 for CMX157-d6.

Method 3: RP-HPLC with UV Detection for TDF and Lamivudine in Human Plasma[3]
  • Sample Preparation: Spiked human plasma samples.

  • Chromatography:

    • Column: Phenomenex C18.

    • Mobile Phase: 0.05% Heptane sulphonic acid: acetonitrile (80:20).

    • Flow Rate: 1 ml/min.

  • Detection: UV detection at 259 nm.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the metabolic pathway of Tenofovir prodrugs.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Spiking Spiking with Analyte & Internal Standard Biological_Matrix->Spiking Extraction Extraction (SPE or Protein Precipitation) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: A generalized workflow for the bioanalytical quantification of drugs in biological matrices.

Tenofovir_Metabolism cluster_prodrugs Prodrugs cluster_metabolites Metabolism TDF Tenofovir Disoproxil (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Cathepsin A Isopropyl_Tenofovir This compound Isopropyl_Tenofovir->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases

Caption: The metabolic activation pathway of Tenofovir prodrugs to the active diphosphate form.

References

A Comparative Analysis of Isopropyl Tenofovir (as Tenofovir Alafenamide) and Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent prodrugs of the nucleotide reverse transcriptase inhibitor tenofovir: Tenofovir Alafenamide (TAF), a newer phosphonamidate prodrug, and Tenofovir Disoproxil Fumarate (TDF), a widely used ester prodrug. This analysis is supported by experimental data to inform research and drug development efforts.

Executive Summary

Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) are both highly effective antiviral agents used in the treatment of HIV-1 and chronic hepatitis B infections. They are both prodrugs designed to improve the oral bioavailability of the active agent, tenofovir. However, their distinct chemical structures lead to different pharmacokinetic and safety profiles. TAF exhibits greater plasma stability and is primarily activated intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), in target cells and significantly lower systemic exposure to tenofovir compared to TDF.[1][2] This targeted delivery mechanism is associated with an improved renal and bone safety profile for TAF.[3][4][5]

Mechanism of Action and Intracellular Activation

Both TAF and TDF must be converted intracellularly to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus halting viral replication.[5] The key difference lies in their activation pathways.

Tenofovir Disoproxil Fumarate (TDF): Following oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to tenofovir.[2] Tenofovir is then taken up by cells and phosphorylated by cellular kinases to form TFV-DP. This process results in high circulating levels of tenofovir in the plasma.

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly.[1] Within target cells, such as lymphocytes, it is hydrolyzed by cathepsin A to tenofovir, which is then efficiently phosphorylated to TFV-DP.[1] This intracellular activation leads to lower plasma concentrations of tenofovir.

G cluster_0 Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_1 Tenofovir Alafenamide (TAF) Pathway TDF TDF (in Plasma) TFV_plasma Tenofovir (in Plasma) TDF->TFV_plasma Plasma Esterases TFV_cell_TDF Tenofovir (Intracellular) TFV_plasma->TFV_cell_TDF Cellular Uptake TFVMP_TDF Tenofovir Monophosphate TFV_cell_TDF->TFVMP_TDF Cellular Kinases TFVDP_TDF Tenofovir Diphosphate (Active) TFVMP_TDF->TFVDP_TDF Cellular Kinases RT_Inhibition_TDF Reverse Transcriptase Inhibition TFVDP_TDF->RT_Inhibition_TDF TAF TAF (in Plasma) TAF_cell TAF (Intracellular) TAF->TAF_cell Cellular Uptake TFV_cell_TAF Tenofovir (Intracellular) TAF_cell->TFV_cell_TAF Cathepsin A TFVMP_TAF Tenofovir Monophosphate TFV_cell_TAF->TFVMP_TAF Cellular Kinases TFVDP_TAF Tenofovir Diphosphate (Active) TFVMP_TAF->TFVDP_TAF Cellular Kinases RT_Inhibition_TAF Reverse Transcriptase Inhibition TFVDP_TAF->RT_Inhibition_TAF G A Isolate and Stimulate PBMCs B Infect PBMCs with HIV-1 A->B C Add Serial Dilutions of TAF/TDF B->C D Incubate for 7 days C->D E Measure p24 Antigen (ELISA) D->E F Calculate EC₅₀ E->F G A Isolate PBMCs from Treated Subjects B Cell Lysis A->B C Solid-Phase Extraction of Nucleotides B->C D LC-MS/MS Quantification of TFV-DP C->D E Normalize to Cell Count (fmol/10⁶ cells) D->E

References

A Head-to-Head Comparison of Tenofovir Prodrugs: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Isopropyl Tenofovir" is not a standard designation for a tenofovir prodrug in widespread clinical or research use. The most closely related and extensively studied isopropyl-containing prodrug is Tenofovir Alafenamide (TAF), previously known in development as GS-7340, which is an isopropylalaninyl monoamidate phenyl monoester prodrug of tenofovir. This guide will provide a head-to-head comparison between Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), the latter being another prominent ester-based prodrug of tenofovir and the precursor to TAF in clinical use. This comparison will serve the intended purpose of evaluating two distinct tenofovir prodrug strategies.

Executive Summary

Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) are both orally bioavailable prodrugs of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). While both drugs ultimately deliver the same active metabolite, tenofovir diphosphate (TFV-DP), to target cells, their distinct chemical structures lead to significant differences in their pharmacokinetic profiles, intracellular drug delivery efficiency, and clinical safety profiles. TAF exhibits greater plasma stability and more targeted intracellular delivery of tenofovir, resulting in lower systemic exposure to tenofovir and an improved renal and bone safety profile compared to TDF.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between TAF and TDF based on available experimental data.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Reference Cell Lines
Anti-HIV-1 EC₅₀ 0.005 µM0.05 µMMT-2 cells
3.6 nM (average)-HIV-1 isolates in PBMCs
Anti-HBV EC₅₀ ~18 nMPotent, comparable to TAFHepG2.2.15 cells
Cytotoxicity (CC₅₀) >42 µM>10 µMMT-2 cells, HepG2 cells
Selectivity Index (SI) >10,000>200Calculated from EC₅₀ and CC₅₀

Table 2: Comparative Pharmacokinetics

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Comments
Oral Bioavailability ~25% (as Tenofovir)25-40% (as Tenofovir)Food can enhance the bioavailability of both prodrugs.
Plasma Tenofovir Exposure (AUC) 91% lower than TDF-Significantly lower systemic exposure with TAF.[1]
Intracellular Tenofovir Diphosphate (TFV-DP) Levels in PBMCs 6.5 to 7-fold higher than TDF-More efficient delivery of the active metabolite to target cells with TAF.[1][2]
Plasma Half-life Short (TAF is rapidly cleared)Tenofovir has a serum half-life of ~17 hoursTAF is more stable in plasma than TDF, which is rapidly converted to tenofovir.[3]

Signaling Pathways and Experimental Workflows

Intracellular Activation Pathways

Both TAF and TDF are prodrugs that must be metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (TFV-DP). However, the enzymes and the efficiency of this process differ significantly.

cluster_TAF Tenofovir Alafenamide (TAF) Pathway cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway TAF TAF (in plasma) TAF_cell TAF (intracellular) TAF->TAF_cell Cellular Uptake Ala_TFV Alanine-Tenofovir Metabolite TAF_cell->Ala_TFV Cathepsin A (in PBMCs) Carboxylesterase 1 (in Hepatocytes) TFV Tenofovir Ala_TFV->TFV TFV_MP Tenofovir Monophosphate TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase TDF TDF (in plasma) TFV_plasma Tenofovir (in plasma) TDF->TFV_plasma Plasma Esterases TFV_cell Tenofovir (intracellular) TFV_plasma->TFV_cell Cellular Uptake TFV_MP2 Tenofovir Monophosphate TFV_cell->TFV_MP2 Adenylate Kinase TFV_DP2 Tenofovir Diphosphate (Active) TFV_MP2->TFV_DP2 Nucleoside Diphosphate Kinase

Caption: Intracellular activation pathways of TAF and TDF.

Experimental Workflow: In Vitro Antiviral Activity (EC₅₀) Assay

The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a drug that is required for 50% of its maximum effect. In antiviral assays, it represents the concentration at which the drug inhibits viral replication by 50%.

cluster_workflow EC₅₀ Determination Workflow A Plate susceptible host cells C Add drug dilutions to cells A->C B Prepare serial dilutions of antiviral drug B->C D Infect cells with virus C->D E Incubate for a defined period D->E F Measure viral replication E->F G Calculate EC₅₀ value F->G

Caption: General workflow for determining the EC₅₀ of an antiviral compound.

Experimental Protocols

Determination of Antiviral Activity (EC₅₀)

Objective: To determine the concentration of the test compound that inhibits viral replication by 50%.

General Protocol (Cell-Based Assay):

  • Cell Seeding: Plate a suitable host cell line (e.g., MT-2 cells for HIV, HepG2.2.15 for HBV) in 96-well microplates at a predetermined density to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a stock solution of the test compound (this compound or Tenofovir Alafenamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.

  • Drug Treatment: Remove the cell culture medium from the 96-well plates and add the diluted compounds to the respective wells. Include control wells with no drug (virus control) and no drug/no virus (cell control).

  • Viral Infection: Infect the cells with a known titer of the virus (e.g., HIV-1, HBV) at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for viral replication to occur (typically 3-7 days).

  • Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method. This can include:

    • For HIV: p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase, β-galactosidase).

    • For HBV: Quantification of secreted HBV DNA by qPCR.

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration. The EC₅₀ value is determined by non-linear regression analysis of the dose-response curve.

Determination of Cytotoxicity (CC₅₀)

Objective: To determine the concentration of the test compound that reduces cell viability by 50%.

General Protocol (MTT/XTT Assay):

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates at the same density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells, identical to the antiviral assay setup. Include a cell control with no compound.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assay:

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well.

    • Incubate for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

  • Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration. The CC₅₀ value is determined by non-linear regression analysis of the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI indicating a more favorable therapeutic window.

Pharmacokinetic Studies in Animal Models

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the tenofovir prodrugs.

General Protocol (e.g., in Beagle Dogs or Rhesus Macaques):

  • Animal Dosing: Administer a single oral dose of the test compound (e.g., this compound or Tenofovir Alafenamide) to a cohort of animals.

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation. For intracellular metabolite analysis, peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the prodrug, tenofovir, and tenofovir diphosphate in plasma and cell lysates.

  • Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t₁/₂: Elimination half-life.

  • Intracellular Pharmacokinetics: Analyze the concentration of tenofovir diphosphate in PBMCs over time to assess the efficiency of intracellular drug delivery.

Conclusion

The development of tenofovir prodrugs has been a significant advancement in the treatment of HIV and HBV. While both TAF and TDF are effective, the targeted delivery mechanism of TAF offers a superior pharmacokinetic and safety profile.[4] TAF's ability to achieve high intracellular concentrations of the active metabolite with significantly lower plasma tenofovir levels translates to a reduced risk of renal and bone toxicity, a critical consideration for patients on long-term antiretroviral therapy.[4] The experimental data consistently demonstrate the advantages of TAF's design, making it a preferred option in many clinical scenarios.

References

Cross-Validation of HPLC and LC-MS Methods for the Analysis of Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Isopropyl Tenofovir, commonly known as Tenofovir Disoproxil Fumarate (TDF), is essential for researchers, scientists, and drug development professionals. This guide provides a detailed side-by-side analysis of the performance, experimental protocols, and validation parameters of both techniques, supported by data from published studies.

Comparative Analysis of Method Performance

The choice between HPLC and LC-MS for the analysis of Tenofovir Disoproxil Fumarate and its active metabolite, Tenofovir, depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix.

ParameterHPLC MethodLC-MS/MS Method
Analyte(s) Tenofovir Disoproxil Fumarate (TDF)Tenofovir (TFV), Tenofovir Alafenamide (TAF)
Linearity Range 20-110 µg/mL[1]0.03 - 150 ng/mL (TAF), 1.0 - 200 ng/mL (TFV)[2]
Limit of Detection (LOD) 0.67 ng/mL[3]Not explicitly stated, but LLOQ is very low.
Limit of Quantification (LOQ) 2.2 ng/mL[3]0.03 ng/mL (TAF), 1.0 ng/mL (TFV)[2]
Accuracy (% Recovery) 96.32% - 99.7%[1]92.05% - 107.95% (%DEV from nominal)[2]
Precision (% RSD) 0.7%[1]≤ 14.4%[2]
Retention Time 2.1 min[1]~4.0 min (run time)[2]
Detection UV at 260 nm[1][4]Mass Spectrometry (Positive Ionization, SRM)[2]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS are crucial for reproducibility and method transfer.

This protocol is based on a validated RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulations.[1]

  • Instrumentation : A standard HPLC system equipped with a UV-Visible detector is used.

  • Column : Hyper ODS2 C18 column.[1]

  • Mobile Phase : A mixture of Methanol and Phosphate buffer (90:10 v/v).[1]

  • Flow Rate : 1.2 mL/min.[1]

  • Detection Wavelength : 260 nm.[1]

  • Sample Preparation :

    • A standard stock solution of Tenofovir Disoproxil Fumarate is prepared by dissolving 100 mg of the pure drug in 100 mL of HPLC grade Methanol to achieve a concentration of 1 mg/mL.[1]

    • The solution is sonicated and filtered.

    • Working standard solutions are prepared by further diluting the stock solution with methanol to achieve concentrations within the linearity range (20-110 µg/mL).[1]

    • 20 µL of the prepared solution is injected into the HPLC system.[1]

This protocol is based on a validated LC-MS/MS method for the quantification of Tenofovir Alafenamide (TAF) and Tenofovir (TFV) in plasma.[2]

  • Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer (API5000).[2]

  • Column : Zorbax Eclipse Plus C18 Narrow Bore RR, 2.1 × 50 mm, 3.5 μm.[2]

  • Mobile Phase :

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient Elution : A gradient elution program is used for the separation.

  • Total Run Time : 4.0 minutes.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Ionization.[2]

    • Detection Mode : Selective Reaction Monitoring (SRM).[2]

    • SRM Transitions :

      • TAF: m/z 477.3 → 176.0[2]

      • TFV: m/z 288.1 → 176.1[2]

  • Sample Preparation :

    • Plasma samples are spiked with isotopically labeled internal standards.[2]

    • Analytes are extracted from the plasma using solid-phase extraction (SPE).[2]

    • The extracted samples are then subjected to LC-MS/MS analysis.[2]

Visualizing the Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both the HPLC and LC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Standard/Sample Weighing dissolve Dissolution in Methanol start->dissolve sonicate Sonication & Filtration dissolve->sonicate dilute Serial Dilution sonicate->dilute inject Injection (20 µL) dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (260 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

HPLC Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample Collection spike Spiking with Internal Standard start->spike extract Solid-Phase Extraction (SPE) spike->extract inject Injection extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Positive Electrospray Ionization separate->ionize detect Mass Spectrometry (SRM) ionize->detect quantify Data Acquisition & Quantification detect->quantify

LC-MS/MS Experimental Workflow

References

In vivo efficacy comparison of Isopropyl Tenofovir with other Tenofovir prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Isopropyl Tenofovir derivatives, focusing on Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), for researchers, scientists, and drug development professionals.

The landscape of antiviral therapy, particularly for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, has been significantly shaped by the development of tenofovir prodrugs. Tenofovir, a potent nucleotide reverse transcriptase inhibitor, has poor oral bioavailability, necessitating the design of prodrugs to enhance its delivery. The term "this compound" does not refer to a distinct clinical entity but rather to the isopropyl ester moieties that are integral to the chemical structures of the two most prominent tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). This guide provides a detailed in vivo efficacy comparison of these prodrugs, supported by experimental data and methodologies.

Executive Summary

Both TDF and TAF are highly effective in suppressing viral replication. However, TAF, a newer prodrug, was designed to more efficiently deliver tenofovir to target cells, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), at a much lower oral dose compared to TDF.[1] This improved targeting leads to greater plasma stability and reduced systemic exposure to tenofovir, which in turn is associated with a better renal and bone safety profile.[1][2] A third prodrug, Tenofovir Amibufenamide (TMF), a modification of TAF, has been approved in China and shows promise with even greater bioavailability in preclinical models.[3]

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the in vivo performance of TDF, TAF, and TMF.

Table 1: Comparative In Vivo Anti-HBV Efficacy

ProdrugAnimal ModelDosageOutcomeReference
TDFHBV Transgenic Mice33-300 mg/kg/daySuppressed virus replication for up to 10 days post-treatment.[4][5]
TAFHBV Transgenic Mice-Showed stronger inhibition of HBV DNA replication than TDF in in vitro studies, a finding that translated to in vivo models.[6]
TMFHBV Transgenic Mice-Showed slightly stronger anti-HBV activity than TAF in vitro and similar long-term efficacy to TDF and TAF in vivo.[6]

Table 2: Comparative Pharmacokinetics in Preclinical Models

ParameterTDFTAFTMFAnimal ModelReference
Absolute Bioavailability of TFV 17.21% ± 2.09%28.60% ± 4.65%46.70% ± 5.59%Rats
Total Bioavailability (Prodrug + TFV) 13.55%22.59%47.26%Mice
TFV-DP Exposure in Liver (AUC) Lower2.48x higher than TDF3.55x higher than TDFRats
Plasma Stability LowerHigherGreater than TDF-[3][6]

Table 3: Clinical Efficacy in HIV-1 Treatment (Human Studies)

StudyRegimenNVirologic Suppression (HIV-1 RNA <50 copies/mL)Key Safety FindingsReference
Phase 3 (144 weeks)TAF-based86684.2%Smaller declines in bone mineral density (BMD) and less impact on renal biomarkers compared to TDF.
TDF-based43480.0%-
ADVANCE Trial (48 weeks)Dolutegravir + Emtricitabine + TAF~35084%Less effect on bone density and renal function.
Dolutegravir + Emtricitabine + TDF~35085%-

Table 4: Clinical Efficacy in Chronic Hepatitis B (Human Studies)

StudyRegimenNVirologic Suppression (HBV DNA <29 IU/mL at 96 weeks)Key Safety FindingsReference
Phase 3 (HBeAg-negative)TAF 25 mg28594%Superior renal and bone safety profile compared to TDF.[2]
TDF 300 mg14093%-[2]
Phase 3 (HBeAg-positive)TAF 25 mg58164%Superior renal and bone safety profile compared to TDF.[2]
TDF 300 mg29267%-[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of tenofovir prodrugs.

In Vitro Anti-HBV Activity Assay
  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome.

  • Treatment: Cells are seeded in 96-well plates and incubated with varying concentrations of the tenofovir prodrugs (e.g., 0.5 nM to 20 µM).

  • Duration: The cell culture medium containing the drug is replaced every 3 days for a total of 9 days.

  • Endpoint: The concentration of HBV DNA in the cell culture supernatant is quantified using real-time PCR.[5]

  • Analysis: The 50% effective concentration (EC50) is calculated to determine the potency of the drug.

In Vivo Anti-HBV Efficacy in a Mouse Model
  • Animal Model: HBV transgenic mice, which are genetically engineered to express the HBV genome and produce viral particles. Another model involves nude mice subcutaneously injected with HepAD38 cells, leading to robust HBV viremia.[4][5]

  • Treatment: The prodrugs are administered orally to the mice at specified doses (e.g., 33 to 300 mg/kg of body weight/day).[4][5]

  • Duration: Treatment is typically administered for a period of several weeks (e.g., 42 days).

  • Sample Collection: Blood samples are collected at various time points to measure serum HBV DNA levels.[4]

  • Endpoint: The primary endpoint is the reduction in serum HBV DNA levels compared to baseline or a control group.[4]

Pharmacokinetic Studies in Animal Models
  • Animal Models: Sprague-Dawley rats, C57BL/6 mice, and beagle dogs are commonly used.

  • Administration: A single oral dose of the tenofovir prodrug is administered.

  • Sample Collection: Blood samples are collected at multiple time points post-administration. For liver concentration studies, liver tissue is harvested.

  • Analysis: The concentrations of the prodrug and its metabolites (tenofovir and tenofovir diphosphate) in plasma and tissue are determined using liquid chromatography-mass spectrometry (LC-MS).

  • Parameters Calculated: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability are calculated.

Mandatory Visualizations

Metabolic Activation Pathway of Tenofovir Prodrugs

The following diagram illustrates the intracellular conversion of TDF and TAF into the active antiviral agent, tenofovir diphosphate (TFV-DP).

Metabolic_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space TDF TDF TDF_in TDF TDF->TDF_in Cellular Uptake TAF TAF TAF_in TAF TAF->TAF_in Cellular Uptake TFV Tenofovir (TFV) TDF_in->TFV Esterases TAF_in->TFV Cathepsin A / CES1 TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP AMPK TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP NDPK Viral Reverse\nTranscriptase Inhibition Viral Reverse Transcriptase Inhibition TFV_DP->Viral Reverse\nTranscriptase Inhibition

Metabolic activation of TDF and TAF.
Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of a tenofovir prodrug in an animal model of HBV infection.

Experimental_Workflow start Start: Select Animal Model (e.g., HBV Transgenic Mice) acclimatization Acclimatization Period start->acclimatization grouping Randomize into Treatment Groups (Prodrug A, Prodrug B, Vehicle Control) acclimatization->grouping baseline Baseline Sample Collection (Serum for HBV DNA) grouping->baseline treatment Oral Administration of Prodrugs (Daily for X weeks) baseline->treatment monitoring Regular Monitoring (Weight, Health Status) treatment->monitoring end End of Study: Terminal Sample Collection (Blood, Liver Tissue) treatment->end sampling Periodic Blood Sampling (for HBV DNA quantification) monitoring->sampling Weekly sampling->treatment analysis Data Analysis: - Compare HBV DNA levels - Assess safety markers end->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Workflow for in vivo efficacy testing.

Conclusion

The evolution of tenofovir prodrugs from TDF to TAF represents a significant advancement in antiviral therapy. While both are effective, TAF's targeted delivery mechanism allows for a lower dosage, which translates to a more favorable safety profile, particularly concerning renal and bone health.[2] The development of newer prodrugs like TMF suggests that further improvements in bioavailability and efficacy are on the horizon.[3] For researchers and drug development professionals, the comparative data presented here underscore the importance of prodrug design in optimizing the therapeutic index of potent antiviral agents. Future research will likely focus on even more efficient delivery systems to further enhance efficacy and minimize off-target effects.

References

Comparative Cytotoxicity of Tenofovir Prodrugs in Primary Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of antiviral compounds is paramount for preclinical safety assessment. This guide provides an objective comparison of the in vitro cytotoxicity of two key prodrugs of Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), with a focus on their effects on primary human cells.

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its delivery in the active form is limited by poor bioavailability. The development of prodrugs like TDF and TAF has significantly improved its clinical utility. While both are effective, their distinct chemical structures lead to different pharmacokinetic and cytotoxicity profiles. TAF was designed to more efficiently deliver Tenofovir into target cells, such as peripheral blood mononuclear cells (PBMCs), leading to lower plasma concentrations of Tenofovir and subsequently, a more favorable safety profile, particularly concerning renal and bone health.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the available 50% cytotoxic concentration (CC50) values for TAF and TDF in various primary human cells. It is important to note that direct comparative studies providing CC50 values for both prodrugs in the same primary cell types under identical experimental conditions are limited in publicly available literature.

Primary Cell TypeTenofovir Prodrug50% Cytotoxic Concentration (CC50) (µM)Exposure MethodReference
Primary Human Osteoblasts TAF>5003-day daily 2-hour pulse[1][3]
TAF10.4Continuous incubation[1]
TDFNot explicitly reported in reviewed literature-
Primary Human Renal Proximal Tubule Cells TAFNot reported in reviewed literature-
TDFShowed weaker effects on proliferation and viability than cidofovir-[4]
Primary Human Hepatocytes TAFNot reported in reviewed literature-
TDFNot reported in reviewed literature-
Peripheral Blood Mononuclear Cells (PBMCs) TAFNot directly reported as a CC50 value in reviewed literature-
TDFNot directly reported as a CC50 value in reviewed literature-

Note on Primary Osteoblasts: For Tenofovir Alafenamide (TAF) in primary human osteoblasts, a CC50 value of >500 μM was observed using a 2-hour pulse exposure method, which is considered more physiologically relevant.[1][3] A lower CC50 of 10.4 μM was seen with continuous incubation.[1] While studies indicate that Tenofovir Disoproxil Fumarate (TDF) can impair osteoblast mineralization in a dose-dependent manner, a specific CC50 value from a comparable study was not found in the reviewed literature.

Note on Peripheral Blood Mononuclear Cells (PBMCs): TAF leads to approximately four-fold higher intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), in PBMCs compared to TDF.[1][2] This increased intracellular concentration enhances its antiviral potency at lower doses. While this is a key efficacy parameter, direct comparative CC50 values were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the cytotoxicity of Tenofovir prodrugs in primary cells.

Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in cytotoxicity assays.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Ficoll-Paque™ PLUS or Lymphoprep™.

  • Phosphate-buffered saline (PBS), sterile.

  • Fetal Bovine Serum (FBS).

  • Centrifuge.

  • Sterile conical tubes (15 mL and 50 mL).

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque™ in a 15 mL conical tube, creating a distinct interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL conical tube.

  • Wash the collected cells by adding 3-4 volumes of PBS and centrifuging at 100-250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS for a second wash.

  • After the final wash, resuspend the cell pellet in the desired cell culture medium for cell counting and plating.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (CC50).

Materials:

  • Primary cells (e.g., osteoblasts, renal tubular cells, hepatocytes, or PBMCs) in a 96-well plate.

  • Tenofovir prodrugs (TDF and TAF) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.

  • Microplate reader.

Protocol:

  • Cell Plating:

    • For adherent cells (osteoblasts, renal cells, hepatocytes): Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • For suspension cells (PBMCs): Seed cells in a 96-well plate at an optimal density immediately before adding the test compounds.

  • Compound Addition: Prepare serial dilutions of TDF and TAF in the appropriate cell culture medium. Remove the existing medium from the wells (for adherent cells) and add 100 µL of the medium containing the different drug concentrations. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization:

    • For adherent cells: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • For suspension cells: Centrifuge the plate, carefully remove the supernatant, and then add 100 µL of DMSO.

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the percentage of viability against the drug concentration and determine the CC50 value using a suitable software.

Visualizations

Signaling Pathway of Tenofovir Prodrugs

Tenofovir_Pathway cluster_intracellular Intracellular Space (e.g., PBMC, Hepatocyte) TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Cathepsin A / CES1 TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP NME/d-CMP Kinase HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition DNA_Chain Viral DNA Chain HIV_RT->DNA_Chain Incorporation & Chain Termination

Caption: Metabolic activation of Tenofovir prodrugs and mechanism of action.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_exposure 2. Drug Exposure cluster_assay 3. MTT Assay cluster_analysis 4. Data Analysis Cell_Isolation Isolate Primary Cells (e.g., PBMCs, Osteoblasts) Cell_Plating Plate Cells in 96-well Plate Cell_Isolation->Cell_Plating Add_Drugs Add Drug Dilutions to Cells Cell_Plating->Add_Drugs Drug_Dilution Prepare Serial Dilutions of TDF and TAF Incubate Incubate for Defined Period (e.g., 72h) Add_Drugs->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_CC50 Determine CC50 Value Plot_Curve->Determine_CC50

Caption: Workflow for determining the cytotoxicity of Tenofovir prodrugs.

References

A Comparative Guide to the Reproducibility and Robustness of Isopropyl Tenofovir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility and robustness of antiviral assays for Isopropyl Tenofovir (Tenofovir Disoproxil Fumarate, TDF), a key nucleotide reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B Virus (HBV) infections. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, understanding the variability inherent in these assays, and ensuring the generation of reliable and comparable data.

Introduction

This compound, the prodrug of Tenofovir, is a cornerstone of antiretroviral therapy. Accurate and reproducible in vitro assessment of its antiviral activity is critical for drug development, resistance monitoring, and preclinical research. The choice of antiviral assay can significantly impact the determined potency (e.g., EC50 values) and the overall reliability of the data. This guide compares common antiviral assays used to evaluate this compound and alternative antiviral agents, focusing on key performance metrics of reproducibility and robustness.

Data Presentation: Quantitative Comparison of Assay Reproducibility

The following tables summarize the reported intra- and inter-assay variability, expressed as the coefficient of variation (CV), for various antiviral assays used to assess this compound and other relevant antiviral compounds. Lower CV values indicate higher reproducibility.

Table 1: Reproducibility of HIV Antiviral Assays

Antiviral AgentAssay TypeCell LineIntra-Assay CV (%)Inter-Assay CV (%)Reference
Tenofovir Immunoassay (ELISA)-< 15%< 15%[1][2]
Multiple Protease InhibitorsPhenotypic AssayHIV-1NL4-3Not Specified12.0% - 24.3%[3]
Not SpecifiedHIV-1 RNA Quantification (GeneXpert)-3.52%4.15%[4]
Not SpecifiedHIV-1 RNA Quantification (Abbott RealTime)-1.24%1.35%[4]

Table 2: Reproducibility of HBV Antiviral Assays

Antiviral AgentAssay TypeIntra-Assay CV (%)Inter-Assay CV (%)Reference
Tenofovir Real-Time PCR1.17% - 3.15%0.02% - 0.46%[5]
MultipleReal-Time PCR (WHO Standard)Not Specified7.30%[6]

Note on Data Interpretation: The variability in reported CVs can be influenced by multiple factors, including the specific laboratory, operator, reagents, and equipment used.[7][8] It is generally accepted that intra-assay CVs should be less than 10% and inter-assay CVs should be less than 15% for immunoassays like ELISA.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HIV-1 p24 Antigen Capture Assay

This assay quantifies the amount of HIV-1 p24 core protein, a marker of viral replication.

Materials:

  • HIV-1 p24 Antigen ELISA Kit

  • Cell culture medium

  • Lysis buffer

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants. If necessary, centrifuge to remove cellular debris. Samples can be stored at -60°C to -80°C.[10][11]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.[10]

    • Add 20 µL of Lysis Buffer to each well of the antibody-coated microtiter plate.[5]

    • Add 200 µL of standards and test samples to the wells.[5]

    • Incubate for 1 hour at 37°C.[5]

    • Wash the wells six times with Wash Buffer.[5]

    • Add 200 µL of biotinylated human anti-HIV-1 IgG to each well and incubate for 1 hour at 37°C.[5]

    • Wash the wells as described previously.

    • Add 200 µL of Streptavidin-HRP to each well and incubate for 30 minutes at 37°C.[5]

    • Wash the wells as described previously.

    • Add 200 µL of TMB Substrate Solution and incubate at room temperature for 30 minutes.[5]

    • Add 100 µL of Stop Solution to each well.[8]

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the p24 concentration in the test samples by interpolating from the standard curve.[8]

HBV DNA Quantification by Real-Time PCR

This assay measures the amount of HBV DNA in a sample, indicating the level of viral replication.

Materials:

  • HBV DNA quantification kit (e.g., Bosphore HBV Quantitative Kit)

  • DNA extraction kit (e.g., Zymo Quick-DNA Miniprep Kit)

  • Real-time PCR instrument

  • Sterile, nuclease-free tubes and pipette tips

Procedure:

  • Sample Preparation (Serum/Plasma):

    • Collect blood in a serum separator or EDTA tube.

    • Centrifuge at 3500 rpm for 10 minutes to separate serum or plasma.

    • Store the separated serum or plasma at -20°C.

  • DNA Extraction:

    • Follow the manufacturer's protocol for the DNA extraction kit. A general workflow involves:

      • Lysis of the viral particles to release the DNA.

      • Binding of the DNA to a silica membrane in a spin column.

      • Washing the column to remove impurities.

      • Eluting the purified DNA.

  • Real-Time PCR:

    • Prepare the PCR reaction mix according to the quantification kit's instructions. This typically includes a master mix containing DNA polymerase, dNTPs, primers, and a fluorescent probe.

    • Add a specific volume of the extracted DNA to each reaction.

    • Run the reaction in a real-time PCR instrument using the specified cycling conditions (denaturation, annealing, and extension temperatures and times).

  • Data Analysis:

    • The real-time PCR instrument measures the fluorescence signal at each cycle.

    • A standard curve is generated using a series of standards with known HBV DNA concentrations.

    • The HBV DNA concentration in the test samples is determined by comparing their amplification curves to the standard curve.

Plaque Reduction Assay

This is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques (localized areas of cell death) in a cell monolayer.

Materials:

  • Virus-permissive cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agar or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed a monolayer of the permissive cell line in multi-well plates and incubate until confluent.

  • Virus Dilution and Treatment:

    • Prepare serial dilutions of the antiviral compound.

    • Mix the virus stock with each drug dilution and incubate to allow the drug to bind to the virus.

  • Infection:

    • Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.

    • Incubate to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and add the semi-solid overlay medium. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

    • Incubate for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization and Counting:

    • Fix the cells and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been lysed.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • Determine the EC50 value, which is the concentration of the drug that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Virus-permissive cell line (e.g., A549 cells)[12]

  • Cytopathic virus (e.g., EMCV)[12]

  • Cell culture medium

  • Antiviral compound

  • Cell viability stain (e.g., crystal violet)

Procedure:

  • Cell Seeding: Plate the cell line in 96-well plates and incubate.[12]

  • Compound Addition: Prepare serial dilutions of the antiviral compound and add them to the wells containing the cells.[12]

  • Virus Infection: Add the virus to all wells except for the cell control wells.[12]

  • Incubation: Incubate the plates for a period sufficient to allow the virus to cause a cytopathic effect in the virus control wells (typically 2-5 days).[12]

  • Visualization of CPE:

    • Remove the medium and stain the remaining viable cells with crystal violet.[12]

    • Wash the plates to remove excess stain.

  • Data Analysis:

    • Visually or spectrophotometrically assess the degree of CPE in each well.

    • The EC50 is the concentration of the compound that inhibits CPE by 50% compared to the virus control.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Tenofovir

Tenofovir Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Cycle TDF This compound (Tenofovir Disoproxil) Tenofovir Tenofovir TDF->Tenofovir Esterases Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_MP->Tenofovir_DP Cellular Kinases Viral_DNA Viral DNA (Incomplete) Tenofovir_DP->Viral_DNA Chain Termination RT Reverse Transcriptase Tenofovir_DP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT RT->Viral_DNA Reverse Transcription Antiviral Assay Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis A Prepare Cell Culture C Infect Cells with Virus A->C B Prepare Drug Dilutions D Add Drug Dilutions to Cells B->D E Incubate for a Defined Period D->E F Measure Viral Replication (e.g., p24, qPCR, Plaques, CPE) E->F G Calculate % Inhibition F->G H Determine EC50 G->H

References

Isopropyl Tenofovir to Tenofovir: A Comparative Guide to Intracellular Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the intracellular conversion of Isopropyl Tenofovir, also known as Tenofovir Disoproxil Fumarate (TDF), to its active form, Tenofovir. It further contrasts this process with the newer prodrug, Tenofovir Alafenamide (TAF), offering insights into their respective efficiencies and pharmacokinetic profiles. The information presented is supported by experimental data and methodologies to aid in research and development.

Executive Summary

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, requires a prodrug formulation to enhance its oral bioavailability and cellular permeability.[1] Tenofovir Disoproxil Fumarate (TDF) was the initial prodrug developed, which primarily converts to Tenofovir in the plasma.[1][2] A newer prodrug, Tenofovir Alafenamide (TAF), exhibits greater plasma stability and predominantly undergoes intracellular conversion.[1][3] This fundamental difference in their metabolic pathways leads to significantly different plasma and intracellular concentrations of Tenofovir and its active metabolite, Tenofovir Diphosphate (TFV-DP), impacting both efficacy and safety profiles.[1][4]

Comparative Intracellular Conversion and Pharmacokinetics

The primary distinction between TDF and TAF lies in their metabolic activation pathways. TDF is rapidly hydrolyzed by esterases in the gut and plasma to Tenofovir, which is then taken up by cells and phosphorylated to the active TFV-DP.[1][5][6] Conversely, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to Tenofovir, which is subsequently phosphorylated.[1][3][7] This targeted intracellular conversion of TAF results in higher concentrations of the active TFV-DP within target cells, such as peripheral blood mononuclear cells (PBMCs), and significantly lower circulating plasma levels of Tenofovir compared to TDF.[1][3][6][8]

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)References
Primary Site of Conversion to Tenofovir Plasma and GutIntracellularly[1][2][3]
Primary Converting Enzyme Plasma and gut esterasesIntracellular Cathepsin A[1][3][7]
Plasma Tenofovir Levels HighLow (over 10-fold lower than TDF)[1][2]
Intracellular Tenofovir Diphosphate (TFV-DP) Levels LowerHigher (2.4- to 7-fold higher than TDF)[6]
Plasma Half-life of Prodrug <5 minutes~25 minutes[6]
Antiviral Activity (in vitro) PotentMore potent at lower doses[1][7]
Renal and Bone Safety Profile Associated with renal toxicity and decreased bone mineral densityMore favorable safety profile with less impact on renal and bone parameters[1][4]

Intracellular Metabolic Pathway

The following diagram illustrates the distinct metabolic pathways of TDF and TAF leading to the formation of the active Tenofovir Diphosphate.

G cluster_plasma Plasma cluster_cell Intracellular TDF_plasma Tenofovir Disoproxil (TDF) TFV_plasma Tenofovir TDF_plasma->TFV_plasma Plasma Esterases TDF_intra TDF TDF_plasma->TDF_intra Passive Diffusion TFV_intra Tenofovir TFV_plasma->TFV_intra Cellular Uptake TAF_plasma Tenofovir Alafenamide (TAF) TAF_intra TAF TAF_plasma->TAF_intra Cellular Uptake TDF_intra->TFV_intra Intracellular Esterases TAF_intra->TFV_intra Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_intra->TFV_MP AMP Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase

Fig. 1: Metabolic pathways of TDF and TAF to active TFV-DP.

Experimental Protocols

The quantification of intracellular Tenofovir and its phosphorylated metabolites is crucial for comparing the efficiency of prodrugs. A common method employed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

1. Cell Culture and Treatment:

  • Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines (e.g., HepG2, CEM) are cultured under standard conditions.

  • Cells are treated with known concentrations of TDF or TAF for a specified duration.

2. Cell Lysis and Metabolite Extraction:

  • After incubation, cells are harvested and washed to remove extracellular drug.

  • A precise number of cells are lysed, often using a cold 70:30 methanol:water solution, to release intracellular components.[9]

  • The lysate is then centrifuged to pellet cellular debris.

3. Sample Preparation for LC-MS/MS:

  • The supernatant containing the intracellular metabolites is collected.

  • For phosphorylated metabolites, a solid-phase extraction (SPE) step may be required for enrichment and purification.

  • An internal standard is added to the extracted sample to ensure accurate quantification.

4. LC-MS/MS Analysis:

  • The prepared sample is injected into an LC-MS/MS system.

  • Chromatographic separation is achieved using a suitable column and gradient elution.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Tenofovir, TFV-MP, and TFV-DP based on their unique mass-to-charge ratios and fragmentation patterns.

5. Data Analysis:

  • A standard curve is generated using known concentrations of the analytes.

  • The intracellular concentrations in the samples are calculated by comparing their peak areas to the standard curve and normalizing to the cell number.

Experimental Workflow

The following diagram outlines the typical workflow for quantifying the intracellular conversion of Tenofovir prodrugs.

G start Cell Culture (e.g., PBMCs) drug Incubate with TDF or TAF start->drug harvest Harvest and Wash Cells drug->harvest lyse Cell Lysis (Methanol/Water) harvest->lyse extract Extract Metabolites lyse->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Analysis and Quantification analyze->quantify

Fig. 2: Workflow for intracellular metabolite quantification.

Conclusion

The intracellular conversion of this compound (TDF) is a critical step in its antiviral activity. However, its significant conversion in the plasma leads to high systemic levels of Tenofovir and associated toxicities. The alternative prodrug, Tenofovir Alafenamide (TAF), offers a more efficient intracellular delivery mechanism, resulting in higher intracellular concentrations of the active TFV-DP and a more favorable safety profile. This comparative analysis underscores the importance of prodrug design in optimizing therapeutic outcomes by targeting drug activation to the desired site of action. The provided experimental framework serves as a guide for researchers in the continued evaluation and development of novel antiviral therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Isopropyl Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of investigational compounds like Isopropyl Tenofovir are critical to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Core Principles of this compound Disposal

This compound, an antiviral compound, must be treated as a hazardous chemical waste. Its toxicological properties have not been fully investigated, and it is known to be harmful to aquatic organisms.[1] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of in the general trash or flushed down the sanitary sewer system.[1]

Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal. Avoid mixing this compound waste with non-hazardous waste to prevent unnecessary and costly over-classification of waste streams.[2]

Table 1: this compound Waste Streams and Collection Procedures

Waste StreamDescriptionCollection Container
Solid Waste Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and plasticware.Labeled, sealed, and puncture-resistant container for hazardous chemical waste.
Liquid Waste Solutions containing this compound, and the first rinse of contaminated glassware.Labeled, sealed, and chemically compatible container for hazardous liquid waste.
Sharps Waste Needles, syringes, and broken glassware contaminated with this compound.Labeled, puncture-proof sharps container designated for chemically contaminated sharps.

Step-by-Step Disposal Procedures

1. Solid this compound Waste:

  • Collect all solid waste, including contaminated PPE and labware, in a designated hazardous waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Keep the container sealed when not in use and store it in a designated satellite accumulation area.[3][4]

2. Liquid this compound Waste:

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container.

  • The first rinse of any glassware that has come into contact with this compound should also be collected as hazardous waste.

  • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.

  • Store the container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]

3. Contaminated Sharps:

  • Place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.

  • The container must be labeled with "Hazardous Waste," "Sharps," and the chemical name "this compound."

  • Once the container is two-thirds full, seal it and prepare it for disposal.

4. Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated.[1]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]

  • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust.[1]

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

5. Empty Containers:

  • Empty containers that held pure this compound should be treated as hazardous waste and disposed of through the institutional chemical waste program. They should not be placed in the regular trash or recycling.

6. Decontamination of Labware:

  • After the initial rinse is collected as hazardous waste, glassware can be washed with soap and water. Subsequent rinses can be disposed of down the drain, provided this is in accordance with your institution's policies.

7. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6] Contact your EHS office to schedule a waste pickup.

  • Do not attempt to treat or neutralize this compound waste unless you have a specific, validated protocol and the necessary safety measures in place.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G cluster_0 start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, PPE, plasticware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, first rinse) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, broken glass) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Contact EHS for Pickup and Disposal store->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and minimizing the impact on the environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

Essential Safety and Handling Guide for Tenofovir Disoproxil Fumarate (TDF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Tenofovir Disoproxil Fumarate (TDF), a key compound in pharmaceutical research and development. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your work. The following information is based on available safety data sheets and occupational health guidelines. While "Isopropyl Tenofovir" is not a standard chemical nomenclature, it is understood to refer to Tenofovir Disoproxil Fumarate, which contains isopropyl ester moieties.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Tenofovir Disoproxil Fumarate.

Protection Type Specific Recommendations Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for large quantities or when there is a risk of splashing.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile). Long-sleeved laboratory coat.Inspect gloves for integrity before use.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation (e.g., fume hood). For large-scale operations, emergencies, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is recommended.Follow established respiratory protection program guidelines.

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. While many safety data sheets for Tenofovir Disoproxil Fumarate state that no official exposure limits have been noted by regulatory bodies, the manufacturer of Viread® (a brand name for Tenofovir Disoproxil Fumarate) has established an internal OEL.

Substance Occupational Exposure Limit (OEL) Source
Tenofovir Disoproxil Fumarate200 µg/m³ (8-hour time-weighted average)Gilead Sciences Internal Guideline[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling Tenofovir Disoproxil Fumarate in a laboratory setting.

prep Preparation - Review SDS - Assemble PPE handling Handling - Work in fume hood - Weigh and prepare solutions prep->handling storage Storage - Tightly sealed container - Refrigerated handling->storage disposal Waste Disposal - Collect in labeled hazardous waste container handling->disposal storage->handling cleanup Decontamination - Clean work surfaces disposal->cleanup

Caption: Standard Laboratory Workflow for Handling Tenofovir Disoproxil Fumarate.

Step-by-Step Handling Procedures

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Engineering Controls: All work with solid Tenofovir Disoproxil Fumarate that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Transfer:

    • Handle the compound on a clean, impervious surface.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid material.

    • Avoid creating dust. If dust is generated, gently clean it with a damp paper towel and dispose of it as hazardous waste.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill (use absorbent material for liquids) ppe->contain cleanup Clean the Spill Area (use appropriate kit) contain->cleanup dispose Dispose of Waste (as hazardous material) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate

Caption: Logical Workflow for Responding to a Chemical Spill of Tenofovir Disoproxil Fumarate.

Spill Cleanup Procedure:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Notify: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Secure the Area: Prevent entry into the spill area.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or generates dust.

  • Cleanup:

    • For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • For Liquid Spills: Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill.

  • Decontamination: Clean the spill area with a suitable detergent and water. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste containing Tenofovir Disoproxil Fumarate, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this material down the drain or in regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.